BAY 61-3606 hydrochloride
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
2-[[7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidin-5-yl]amino]pyridine-3-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O3.ClH/c1-28-15-6-5-12(10-16(15)29-2)14-11-17-22-8-9-26(17)20(24-14)25-19-13(18(21)27)4-3-7-23-19;/h3-11H,1-2H3,(H2,21,27)(H,23,24,25);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLYFDKZWVIBYKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC3=NC=CN3C(=N2)NC4=C(C=CC=N4)C(=O)N)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
648903-57-5 | |
| Record name | 2-[[7-(3,4-Dimethoxyphenyl)imidazo[1,2-c]pyrimidin-5-yl]amino]-3-pyridinecarboxamide hydrochloride (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=648903-57-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
BAY 61-3606 Hydrochloride: A Technical Guide to its Mechanism of Action as a Spleen Tyrosine Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
BAY 61-3606 hydrochloride is a potent, ATP-competitive, and highly selective inhibitor of Spleen Tyrosine Kinase (Syk).[1][2][3] This technical guide provides an in-depth overview of the mechanism of action of BAY 61-3606, detailing its effects on critical signaling pathways and cellular functions. The document includes a compilation of quantitative data from various enzymatic and cell-based assays, detailed experimental protocols for key studies, and visual representations of signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.
Core Mechanism of Action: Syk Inhibition
This compound exerts its biological effects primarily through the potent and selective inhibition of Spleen Tyrosine Kinase (Syk), a non-receptor tyrosine kinase crucial for signaling downstream of various immune receptors.[4][5] It acts as an ATP-competitive and reversible inhibitor with high affinity for the kinase domain of Syk.[2][3]
The selectivity of BAY 61-3606 for Syk is a key feature. It shows minimal inhibitory activity against other tyrosine kinases such as Lyn, Fyn, Src, Itk, and Btk at concentrations up to 4.7 µM, highlighting its specific pharmacological profile.[1][6] This selectivity makes it a valuable tool for studying Syk-dependent signaling and a promising candidate for therapeutic interventions where Syk is a key driver of pathology.
Quantitative Data Summary
The inhibitory potency of BAY 61-3606 has been quantified in a variety of enzymatic and cellular assays. The following tables summarize the key quantitative data.
Table 1: Enzymatic and Binding Affinity Data
| Parameter | Value | Notes |
| Ki (Syk) | 7.5 nM | Inhibition constant, indicating high binding affinity.[1][2][6] |
| IC50 (Syk) | 10 nM | Concentration for 50% inhibition of Syk kinase activity.[2][3][7] |
| Ki (Other Kinases) | > 4.7 µM | For Lyn, Fyn, Src, Itk, and Btk, demonstrating high selectivity.[1][6] |
Table 2: Cellular Inhibitory Activity
| Cell Type/Assay | Parameter | Value |
| Human Mast Cells (HCMC) | IC50 (Tryptase release) | 5.5 nM |
| Human Mast Cells (HCMC) | IC50 (Histamine release) | 5.1 nM[6] |
| Rat Basophilic Leukemia (RBL-2H3) | IC50 (Hexosaminidase release) | 46 nM[7][8] |
| Rat Peritoneal Mast Cells | IC50 (Serotonin release) | 17 nM[7] |
| Human B Cell Line (Ramos) | IC50 (BCR-induced Ca2+ mobilization) | 81 nM[8] |
| Mouse Splenic B Cells | IC50 (Anti-IgM induced proliferation) | 58 nM[6] |
| U937 Cells | IC50 (FcγR-mediated superoxide (B77818) production) | 52 nM[7] |
| MV-4-11 Cells | IC50 (Growth inhibition) | 0.007394 µM[1] |
| EoL-1 Cells | IC50 (Growth inhibition) | 0.33275 µM[1] |
| NALM-6 Cells | IC50 (Growth inhibition) | 0.41739 µM[1] |
Impact on Signaling Pathways
BAY 61-3606 disrupts several critical signaling cascades initiated by immune receptors that are dependent on Syk activation.
B Cell Receptor (BCR) Signaling
In B cells, antigen binding to the BCR leads to the activation of Syk. This initiates a signaling cascade involving downstream effectors that ultimately results in B cell proliferation, differentiation, and antibody production. BAY 61-3606 effectively inhibits BCR-mediated signaling.[1]
Fc Receptor (FcR) Signaling
Syk plays a central role in signaling downstream of Fc receptors (FcεRI and FcγR) on mast cells, basophils, macrophages, and neutrophils.[7] Activation of these receptors by antigen-antibody complexes leads to the release of inflammatory mediators. BAY 61-3606 potently inhibits these processes.[5]
Downstream Signaling Molecules
BAY 61-3606 has been shown to reduce the phosphorylation of downstream signaling molecules such as ERK1/2 and Akt in neuroblastoma cells, indicating its ability to modulate key pathways involved in cell survival and proliferation.[2][3]
Induction of Apoptosis and Sensitization to TRAIL
In certain cancer cell lines, such as breast cancer cells, BAY 61-3606 can sensitize cells to TRAIL (TNF-related apoptosis-inducing ligand)-induced apoptosis.[1][9] This effect is mediated through the downregulation of the anti-apoptotic protein Mcl-1.[9] The downregulation of Mcl-1 occurs via two mechanisms: induction of ubiquitin-dependent degradation and suppression of Mcl-1 mRNA transcription by inhibiting Cyclin-Dependent Kinase 9 (CDK9).[9]
Detailed Experimental Protocols
The following are representative protocols for assays commonly used to characterize the activity of BAY 61-3606.
In Vitro Syk Kinase Inhibition Assay
Objective: To determine the in vitro inhibitory activity of BAY 61-3606 on Syk kinase.
Materials:
-
Recombinant human Syk enzyme
-
Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
ATP
-
Syk substrate (e.g., poly(Glu, Tyr) 4:1)
-
This compound
-
DMSO (vehicle)
-
384-well plates
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
Procedure:
-
Prepare serial dilutions of BAY 61-3606 in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
In a 384-well plate, add the Syk enzyme, the substrate, and the diluted BAY 61-3606 or DMSO vehicle.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol (e.g., ADP-Glo™).
-
Luminescence is measured using a plate reader.
-
Calculate the percent inhibition for each concentration of BAY 61-3606 and determine the IC50 value by non-linear regression analysis.
Cell Viability Assay
Objective: To assess the effect of BAY 61-3606 on the viability of cancer cell lines.
Materials:
-
SYK-positive (e.g., SH-SY5Y) and SYK-negative (e.g., SK-N-BE) cell lines[2][3]
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle)
-
96-well cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or similar
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of BAY 61-3606 (e.g., 0.01, 0.1, 1, and 10 µM) or DMSO vehicle.[2][3]
-
Incubate the cells for a specified period (e.g., 48 hours).[2][3]
-
Equilibrate the plate to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for a short period to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Express the results as a percentage of the vehicle-treated control and determine the IC50 value.
Western Blot Analysis for Phospho-Syk
Objective: To determine the effect of BAY 61-3606 on the phosphorylation of Syk in cells.
Materials:
-
This compound
-
DMSO (vehicle)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-Syk and anti-total-Syk
-
Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membrane and transfer apparatus
-
Chemiluminescent substrate
Procedure:
-
Culture cells to the desired confluency.
-
Treat the cells with BAY 61-3606 (e.g., 2 µM) or DMSO for a specified time (e.g., 2 hours).[2][3]
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with the primary anti-phospho-Syk antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-total-Syk antibody as a loading control.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating the efficacy of BAY 61-3606.
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of Spleen Tyrosine Kinase. Its ability to disrupt key signaling pathways in immune cells and certain cancer cells makes it an invaluable research tool and a compound of significant interest for therapeutic development. This guide provides a comprehensive overview of its mechanism of action, supported by quantitative data, detailed protocols, and visual aids to assist researchers in their understanding and application of this important pharmacological agent.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. The orally available spleen tyrosine kinase inhibitor 2-[7-(3,4-dimethoxyphenyl)-imidazo[1,2-c]pyrimidin-5-ylamino]nicotinamide dihydrochloride (BAY 61-3606) blocks antigen-induced airway inflammation in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. apexbt.com [apexbt.com]
- 8. researchgate.net [researchgate.net]
- 9. Bay 61-3606 Sensitizes TRAIL-Induced Apoptosis by Downregulating Mcl-1 in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
BAY 61-3606 Hydrochloride: A Selective Syk Inhibitor for Research and Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
BAY 61-3606 hydrochloride is a potent, orally available, and highly selective inhibitor of Spleen Tyrosine Kinase (Syk).[1][2] As a critical mediator of signal transduction downstream of various immunoreceptors, including the B-cell receptor (BCR) and Fc receptors, Syk represents a key therapeutic target for a range of inflammatory, allergic, and autoimmune diseases, as well as certain B-cell malignancies.[2][3][4] This technical guide provides a comprehensive overview of BAY 61-3606, summarizing its mechanism of action, in vitro and in vivo pharmacological properties, and selectivity profile. Detailed experimental protocols and visual representations of the Syk signaling pathway are included to facilitate its application in research and drug discovery.
Mechanism of Action
BAY 61-3606 is an ATP-competitive and reversible inhibitor of Syk kinase.[5] It exerts its inhibitory effect by binding to the ATP-binding pocket of the Syk enzyme, thereby preventing the phosphorylation of downstream substrates.[2] This blockade of Syk-mediated signaling effectively abrogates cellular responses triggered by the activation of immunoreceptors in various immune cells.[2][5]
Role in Mast Cell and Basophil Signaling
In mast cells and basophils, the cross-linking of high-affinity IgE receptors (FcεRI) by allergens initiates a signaling cascade that is critically dependent on Syk.[6][7] Upon receptor aggregation, Syk is recruited to the phosphorylated immunoreceptor tyrosine-based activation motifs (ITAMs) of the FcεRI complex, leading to its activation.[6][8] Activated Syk then phosphorylates a multitude of downstream effector molecules, including LAT (Linker for Activation of T cells) and PLCγ (Phospholipase C gamma), culminating in the release of inflammatory mediators such as histamine, leukotrienes, and cytokines.[6][9] BAY 61-3606 potently inhibits this Syk-dependent degranulation and mediator synthesis.[2][5]
Figure 1: Syk Signaling in Mast Cell Degranulation.
Role in B-Cell Signaling
In B lymphocytes, Syk is essential for signal transduction following the binding of an antigen to the B-cell receptor (BCR).[10] Similar to FcεRI signaling, BCR aggregation leads to the phosphorylation of ITAMs within the receptor complex, which then recruit and activate Syk.[10] Activated Syk initiates multiple downstream signaling pathways that are crucial for B-cell proliferation, differentiation, and antibody production.[2] BAY 61-3606 effectively inhibits BCR-mediated signaling, including calcium mobilization.[2]
Figure 2: Syk Signaling in B-Cell Activation.
In Vitro and In Vivo Pharmacology
In Vitro Potency and Selectivity
BAY 61-3606 is a highly potent inhibitor of Syk kinase with a Ki value of 7.5 nM and an IC50 of 10 nM in cell-free assays.[1][2] It exhibits remarkable selectivity for Syk over other related tyrosine kinases.[2]
| Kinase | Ki (nM)[2][11] |
| Syk | 7.5 |
| Lyn | >5,400 |
| Fyn | >12,500 |
| Src | >6,250 |
| Itk | >4,700 |
| Btk | >5,000 |
| MAP4K2 | 11.3 |
| Nek1 | 159 |
| Nek4 | 25 |
| Table 1: Kinase Selectivity Profile of BAY 61-3606. |
Cellular Activity
BAY 61-3606 demonstrates potent inhibitory activity in a variety of cell-based assays, reflecting its ability to block Syk-dependent signaling pathways in different immune cell types.[2][12][13]
| Cell Type | Assay | Mediator/Response | IC50 (nM)[2][12][13] |
| Rat Basophilic Leukemia (RBL-2H3) | FcεRI-mediated Degranulation | Hexosaminidase Release | 46 |
| Rat Peritoneal Mast Cells | FcεRI-mediated Degranulation | Serotonin Release | 17 |
| Human Basophils (Healthy Donors) | Anti-IgE-induced Degranulation | Histamine Release | 10 |
| Human Basophils (Atopic Donors) | Anti-IgE-induced Degranulation | Histamine Release | 8.1 |
| Human Mast Cells | Anti-IgE-induced Degranulation | Histamine Release | 5.1 |
| Human B-Cell Line (Ramos) | BCR-mediated Signaling | Calcium Mobilization | 81 |
| Mouse Splenic B-Cells | Anti-IgM-induced Proliferation | Proliferation | 58 |
| Mouse Eosinophils | FcγR-mediated Respiratory Burst | Superoxide Production | 35 |
| Human Monocytic Cell Line (U937) | FcγR-mediated Respiratory Burst | Superoxide Production | 52 |
| Human Monocytes | FcγR-mediated Respiratory Burst | Superoxide Production | 12 |
| Table 2: In Vitro Cellular Activity of BAY 61-3606. |
In Vivo Efficacy
Oral administration of BAY 61-3606 has been shown to be effective in various animal models of allergic and inflammatory diseases, demonstrating its in vivo activity and oral bioavailability.[2][3][13]
| Animal Model | Species | Endpoint | Effective Dose |
| Passive Cutaneous Anaphylaxis | Rat | Inhibition of skin reaction | ED50 = 8 mg/kg, p.o.[13] |
| Antigen-induced Bronchoconstriction | Rat | Attenuation of pulmonary pressure increase | Significant effect at ≥3 mg/kg, p.o.[2] |
| Antigen-induced Bronchial Edema | Rat | Reduction of edema | Significant effect at ≥3 mg/kg, p.o.[2] |
| Antigen-induced Airway Inflammation | Rat | Inhibition of eosinophil accumulation | Significant effect at 30 mg/kg, p.o.[14] |
| MCF-7 Xenograft | Mouse | Tumor growth reduction | 50 mg/kg[13][15] |
| Table 3: In Vivo Efficacy of BAY 61-3606. |
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the activity of BAY 61-3606.
In Vitro Syk Kinase Assay (Radiometric)
This protocol outlines a standard method for determining the in vitro potency of an inhibitor against Syk kinase.
Figure 3: Radiometric Syk Kinase Assay Workflow.
Materials:
-
Recombinant Syk enzyme
-
Biotinylated peptide substrate (e.g., corresponding to the activation loop of Syk)[2]
-
Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.0, 5 mM MgCl2, 1 mM DTT)[3]
-
[γ-³²P]-ATP
-
BAY 61-3606 (or other test compounds)
-
Phosphocellulose paper
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of BAY 61-3606 in DMSO.
-
In a reaction plate, combine the kinase reaction buffer, recombinant Syk enzyme, and the peptide substrate.
-
Add the diluted BAY 61-3606 or DMSO (vehicle control) to the wells.
-
Initiate the kinase reaction by adding [γ-³²P]-ATP. A typical ATP concentration is 30 µM.[2]
-
Incubate the plate at room temperature or 30°C for a defined period (e.g., 30 minutes).[2]
-
Stop the reaction and spot the reaction mixture onto phosphocellulose paper.
-
Wash the paper extensively with the wash buffer to remove unincorporated [γ-³²P]-ATP.
-
Measure the amount of incorporated ³²P using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of BAY 61-3606 and determine the IC50 value by non-linear regression analysis.
IgE-Mediated Mast Cell Degranulation Assay (RBL-2H3 cells)
This assay measures the ability of BAY 61-3606 to inhibit the release of β-hexosaminidase, a marker of degranulation, from mast cells.[16]
Materials:
-
Rat Basophilic Leukemia (RBL-2H3) cells
-
Cell culture medium (e.g., MEM with 10% FBS)
-
Anti-DNP IgE antibody
-
DNP-HSA (Dinitrophenyl-human serum albumin) antigen
-
BAY 61-3606
-
Tyrode's buffer
-
p-Nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG) substrate
-
Lysis buffer (e.g., Triton X-100 in citrate (B86180) buffer)
-
Stop solution (e.g., glycine-carbonate buffer)
-
96-well plates
-
Plate reader
Procedure:
-
Seed RBL-2H3 cells in a 96-well plate and allow them to adhere overnight.
-
Sensitize the cells by incubating them with anti-DNP IgE (e.g., 0.1 µg/mL) for 24 hours.[16]
-
Wash the cells with Tyrode's buffer and pre-incubate with various concentrations of BAY 61-3606 or vehicle control for 1 hour.[16]
-
Stimulate the cells with DNP-HSA (e.g., 25 ng/mL) for 30 minutes to induce degranulation.[16][17]
-
Collect the supernatant, which contains the released β-hexosaminidase.
-
To measure enzyme activity, add the supernatant to a new plate containing the PNAG substrate.
-
Incubate to allow the enzyme to react with the substrate, then stop the reaction.
-
Measure the absorbance at 405 nm.
-
Lyse the remaining cells in the original plate to determine the total β-hexosaminidase content.
-
Calculate the percentage of β-hexosaminidase release for each concentration of BAY 61-3606 and determine the IC50 value.
In Vivo Passive Cutaneous Anaphylaxis (PCA) in Rats
This model assesses the in vivo efficacy of BAY 61-3606 in an IgE-mediated allergic reaction in the skin.[13]
Materials:
-
Wistar rats
-
Rat anti-ovalbumin IgE serum
-
Ovalbumin (antigen)
-
Evans blue dye
-
BAY 61-3606
-
Vehicle control
Procedure:
-
Passively sensitize the rats by intradermal injection of anti-ovalbumin IgE serum into the dorsal skin.
-
After a latent period (e.g., 16-24 hours), administer BAY 61-3606 or vehicle control orally.[13]
-
After a defined time (e.g., 60 minutes), challenge the animals intravenously with a mixture of ovalbumin and Evans blue dye.[13]
-
After 30 minutes, sacrifice the animals and measure the diameter and intensity of the blue wheal at the injection sites.[13]
-
The extent of the allergic reaction is quantified by measuring the amount of extravasated Evans blue dye.
-
Calculate the percentage of inhibition of the PCA reaction for each dose of BAY 61-3606 to determine the ED50 value.
Conclusion
This compound is a well-characterized, potent, and selective Syk inhibitor with demonstrated efficacy in both in vitro cellular systems and in vivo models of allergic and inflammatory diseases. Its established mechanism of action and pharmacological profile make it an invaluable tool for researchers investigating the role of Syk in various physiological and pathological processes. Furthermore, the data presented herein support its potential as a lead compound for the development of novel therapeutics targeting Syk-mediated disorders. This technical guide provides the necessary information and methodologies to effectively utilize BAY 61-3606 in a research and drug development setting.
References
- 1. pnas.org [pnas.org]
- 2. Syk Tyrosine Kinase Is Critical for B Cell Antibody Responses and Memory B Cell Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Inhibition of the IgE-Mediated Activation of RBL-2H3 Cells by TIPP, a Novel Thymic Immunosuppressive Pentapeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Passive Cutaneous Anaphylaxis Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. Syk and pTyr’d: Signaling through the B cell antigen receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RBL-2H3 Cell Line - Significance of RBL-2H3 in Allergic Response and Immunological Studies [cytion.com]
- 8. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Mast cell - Wikipedia [en.wikipedia.org]
- 12. Regulation and Function of Syk Tyrosine Kinase in Mast Cell Signaling and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 14. Passive Cutaneous Anaphylaxis Model - Creative Biolabs [creative-biolabs.com]
- 15. A Microplate Assay to Assess Chemical Effects on RBL-2H3 Mast Cell Degranulation: Effects of Triclosan without Use of an Organic Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mast Cell Signaling: the Role of Protein Tyrosine Kinase Syk, its Activation and Screening methods for New Pathway Participants - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Streptococcal H2O2 inhibits IgE-triggered degranulation of RBL-2H3 mast cell/basophil cell line by inducing cell death | PLOS One [journals.plos.org]
BAY 61-3606 Hydrochloride: A Technical Guide to its Role in B Cell Receptor Signaling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of BAY 61-3606 hydrochloride, a potent and selective inhibitor of Spleen tyrosine kinase (Syk). It details the compound's mechanism of action within the B cell receptor (BCR) signaling pathway, presents key quantitative data, and offers detailed experimental protocols for researchers investigating its effects.
Introduction: The Central Role of Syk in B Cell Function
The B cell receptor (BCR) is a cornerstone of the adaptive immune system, responsible for recognizing antigens and initiating a cascade of downstream signals that lead to B cell activation, proliferation, differentiation, and antibody production. Central to this signaling pathway is the Spleen tyrosine kinase (Syk), a non-receptor tyrosine kinase that is recruited to the phosphorylated immunoreceptor tyrosine-based activation motifs (ITAMs) of the BCR complex upon antigen binding.[1][2] Syk activation triggers multiple downstream pathways critical for B cell function. Consequently, inhibitors of Syk kinase are valuable tools for dissecting these pathways and represent a promising therapeutic strategy for B-cell malignancies and autoimmune diseases.[3][4]
BAY 61-3606 is a cell-permeable, ATP-competitive, and reversible imidazopyrimidine compound that acts as a highly selective inhibitor of Syk.[5][6][7] Its potency and selectivity have made it a widely used tool in preclinical research to probe the function of Syk in various immune cell types, particularly B cells.[1][8]
Mechanism of Action: Inhibition of the BCR Signaling Cascade
Upon antigen engagement, the BCR aggregates, leading to the phosphorylation of ITAMs within the cytoplasmic tails of its CD79a and CD79b subunits by Src-family kinases such as Lyn. These phosphorylated ITAMs serve as docking sites for Syk, which is subsequently activated through phosphorylation. Activated Syk then phosphorylates key downstream adaptor proteins and enzymes, including Bruton's tyrosine kinase (Btk) and Phospholipase C gamma 2 (PLCγ2), initiating signals that lead to calcium mobilization, activation of transcription factors (e.g., NF-κB), and ultimately, cellular responses.[9]
BAY 61-3606 exerts its effect by directly binding to the ATP pocket of Syk, preventing its catalytic activity.[5] This blockade halts the signaling cascade at a critical early checkpoint, effectively suppressing all downstream BCR-mediated events.[2][8]
Quantitative Data and In Vitro Potency
BAY 61-3606 is a potent inhibitor of Syk with high selectivity over other related kinases. However, it is also known to inhibit Cyclin-Dependent Kinase 9 (CDK9) at nanomolar concentrations, an important consideration for interpreting experimental results.[8][10]
Table 1: In Vitro Kinase Inhibition Profile of BAY 61-3606
| Target Kinase | Parameter | Value (nM) | Reference(s) |
|---|---|---|---|
| Syk | Ki | 7.5 | [1][5][8] |
| Syk | IC50 | 10 | [5][7] |
| CDK9 | IC50 | 37 | [8][10] |
| Lyn, Fyn, Src, Itk, Btk | Ki | >4,700 |[1][8] |
The compound effectively blocks cellular functions mediated by the BCR and Fc receptors in various immune cells.
Table 2: Cellular Activity of BAY 61-3606 in Functional Assays
| Cell Type / Assay | Measured Effect | IC50 (nM) | Reference(s) |
|---|---|---|---|
| Ramos Human B Cells | BCR-stimulated Ca2+ increase | 81 | [2] |
| Mouse Splenic B Cells | BCR-induced proliferation | 58 | [2] |
| Human Basophils (Healthy) | Degranulation | 10 | [11] |
| Human Basophils (Atopic) | Degranulation | 8.1 | [11] |
| RBL-2H3 Mast Cells | Hexosaminidase release | 46 | [2][11] |
| Human Monocytes | FcR-mediated respiratory burst | 12 | [2] |
| MV-4-11 Leukemia Cells | Growth Inhibition | 7.4 |[8] |
Effects on B Cell Function and Viability
Inhibition of Syk by BAY 61-3606 profoundly impacts B cell physiology:
-
Inhibition of Activation: The compound potently suppresses BCR-induced calcium mobilization and the proliferation of primary B cells.[2]
-
Reduced Viability and Apoptosis: In primary tonsillar B cells and Burkitt's lymphoma cell lines, BAY 61-3606 reduces cell viability in a dose-dependent manner.[3] This effect is linked to the downregulation of the anti-apoptotic protein Myeloid Cell Leukemia-1 (Mcl-1).[3]
-
Mcl-1 Regulation: The reduction in Mcl-1 occurs via at least two mechanisms. First, by inhibiting the Syk-dependent pathway that leads to the nuclear translocation of the transcription factor STAT3, which is a major regulator of Mcl-1 gene transcription.[3] Second, through its off-target inhibition of CDK9, which also regulates Mcl-1 transcription.[10] This dual action makes BAY 61-3606 a potent modulator of Mcl-1 levels.
Experimental Protocols
The following are representative protocols for assessing the impact of BAY 61-3606 on B cell function.
-
Cell Preparation: Isolate primary B cells (e.g., from mouse spleen) or use a B cell line (e.g., Ramos). Resuspend cells in complete RPMI-1640 medium.
-
Plating: Plate 1-2 x 105 cells per well in a 96-well flat-bottom plate.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in media. Add to wells to achieve final concentrations typically ranging from 1 nM to 10 µM. Include a vehicle control (e.g., DMSO). Pre-incubate for 1 hour at 37°C.
-
Stimulation: Add a stimulating anti-IgM antibody (e.g., 10 µg/mL) to all wells except for the unstimulated control.
-
Incubation: Culture the cells for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Proliferation Measurement: Add a viability reagent such as CCK-8 or perform a [3H]-thymidine incorporation assay for the final 4-18 hours of culture.
-
Data Analysis: Read absorbance or radioactivity. Normalize data to the stimulated control and plot the dose-response curve to calculate the IC50 value.[2]
-
Cell Culture and Starvation: Culture B cells (e.g., Ramos) to a density of 5-10 x 106 cells/mL. For robust signaling, starve cells in serum-free media for 2-4 hours.
-
Inhibitor Pre-treatment: Aliquot cells and treat with desired concentrations of BAY 61-3606 or vehicle control for 1 hour at 37°C.
-
BCR Stimulation: Stimulate cells with anti-IgM (e.g., 10-20 µg/mL) for 2-5 minutes at 37°C. This time point is critical for observing peak Syk phosphorylation.
-
Lysis: Immediately stop the reaction by pelleting cells in a cold centrifuge and lysing them on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification and Sample Prep: Determine protein concentration using a BCA assay. Normalize samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Electrophoresis and Transfer: Run samples on an SDS-PAGE gel and transfer proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% BSA in TBST). Probe overnight at 4°C with a primary antibody against phospho-Syk (e.g., Tyr525/526). Subsequently, probe with an HRP-conjugated secondary antibody.
-
Detection: Use an enhanced chemiluminescence (ECL) substrate to visualize bands.
-
Stripping and Reprobing: Strip the membrane and reprobe with an antibody for total Syk to confirm equal protein loading.[3][12]
Conclusion
This compound is an invaluable tool for studying the intricacies of B cell biology. As a potent and selective inhibitor of Syk, it allows for the precise dissection of the BCR signaling pathway and its downstream consequences. Its efficacy in blocking B cell activation, proliferation, and survival in preclinical models underscores the therapeutic potential of Syk inhibition.[2][3] Researchers using this compound should remain aware of its known off-target activity against CDK9, which can also influence cell fate, particularly through the regulation of Mcl-1.[10] This guide provides the foundational knowledge and protocols to effectively utilize BAY 61-3606 in advancing our understanding of B cell signaling in health and disease.
References
- 1. BAY 61-3606 盐酸盐 水合物 ≥98% (HPLC), powder | Sigma-Aldrich [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | SYK Inhibition Induces Apoptosis in Germinal Center-Like B Cells by Modulating the Antiapoptotic Protein Myeloid Cell Leukemia-1, Affecting B-Cell Activation and Antibody Production [frontiersin.org]
- 4. Tyrosine kinase inhibitors as potential drugs for B-cell lymphoid malignancies and autoimmune disorders [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. apexbt.com [apexbt.com]
- 7. Syk Inhibitor IV, BAY 61-3606 [sigmaaldrich.com]
- 8. selleckchem.com [selleckchem.com]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Bay 61-3606 Sensitizes TRAIL-Induced Apoptosis by Downregulating Mcl-1 in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BAY 61-3606 | Syk | Apoptosis | TargetMol [targetmol.com]
- 12. oncotarget.com [oncotarget.com]
Unveiling the Anti-inflammatory Potential of BAY 61-3606 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY 61-3606 hydrochloride is a potent, orally available, and highly selective inhibitor of Spleen Tyrosine Kinase (Syk).[1][2] Syk, a non-receptor tyrosine kinase, is a critical component of signaling pathways in numerous immune cells, positioning it as a key mediator in allergic and inflammatory responses.[2][3] This technical guide provides an in-depth analysis of the anti-inflammatory properties of BAY 61-3606, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying molecular pathways.
Mechanism of Action: Inhibition of the Syk Signaling Cascade
BAY 61-3606 exerts its anti-inflammatory effects by acting as an ATP-competitive, reversible inhibitor of Syk.[1][4] This inhibition disrupts downstream signaling cascades crucial for the production of pro-inflammatory mediators.[2] In immune cells like mast cells and basophils, Syk is essential for signaling downstream of the high-affinity IgE receptor (FcεRI).[5] Upon antigen cross-linking of IgE bound to FcεRI, Syk is activated, initiating a cascade that leads to degranulation, and the synthesis of lipid mediators and cytokines.[5] BAY 61-3606 effectively blocks this activation.[5] Similarly, it inhibits signaling from other receptors that depend on Syk, including the B cell receptor (BCR) and Fc receptors for IgG (FcγR) on monocytes and eosinophils.[5][6] More recently, it has also been shown to inhibit the Macrophage-inducible C-type lectin (Mincle)/Syk signaling pathway, reducing the production of inflammatory cytokines such as IL-1β, TNF-α, and IL-6.[2][7]
Data Presentation: Potency and Selectivity
BAY 61-3606 is a potent inhibitor of Syk with a Ki of 7.5 nM and an IC50 of 10 nM in cell-free assays.[1][4][8] It demonstrates high selectivity for Syk over other related tyrosine kinases.[8][9]
Table 1: In Vitro Kinase Inhibitory Activity of BAY 61-3606
| Kinase | Kᵢ (nM) | Reference |
| Syk | 7.5 | [8] |
| Lyn | >4,700 | [8][10] |
| Fyn | >5,000 | [8][10] |
| Src | >5,400 | [8][10] |
| Itk | >12,500 | [8][10] |
| Btk | >6,250 | [8][10] |
The compound's potent inhibitory activity extends to various cellular functions driven by Syk signaling.
Table 2: In Vitro Efficacy of BAY 61-3606 in Cellular Assays
| Cell Type | Assay | Mediator/Process | IC₅₀ (nM) | Reference |
| Recombinant Syk | Kinase Assay | Phosphorylation | 10 | [1] |
| Rat Basophilic Leukemia (RBL-2H3) | Degranulation | β-hexosaminidase Release | 46 | [3][5] |
| Rat Peritoneal Mast Cells | Degranulation | Serotonin Release | 17 | [3][5] |
| Human Cultured Mast Cells (HCMC) | Degranulation | Histamine Release | 5.1 | [5] |
| Human Cultured Mast Cells (HCMC) | Degranulation | Tryptase Release | 5.5 | [5] |
| Human Cultured Mast Cells (HCMC) | Lipid Mediator Release | PGD₂ / LTC₄ | 5.8 / 3.3 | [5] |
| Human Cultured Mast Cells (HCMC) | Cytokine Synthesis | GM-CSF | 200 | [5] |
| Human Basophils (Healthy) | Degranulation | Histamine Release | 10 | [4][5] |
| Human Basophils (Atopic) | Degranulation | Histamine Release | 8.1 | [4][5] |
| Human Monocytic Line (U937) | FcγR-mediated | Superoxide Production | 52 | [3][5] |
| Human Monocytes (Freshly Isolated) | FcγR-mediated | Superoxide Production | 12 | [11] |
| Mouse Eosinophils | FcγR-mediated | Superoxide Production | 35 | [11] |
| Human B Cell Line (Ramos) | BCR-mediated | Calcium Mobilization | 81 | [11] |
| Mouse Splenic B Cells | BCR-mediated | Proliferation | 58 | [11] |
Table 3: In Vivo Efficacy of BAY 61-3606
| Animal Model | Assay | Effect | Effective Dose | Reference |
| Rat | Passive Cutaneous Anaphylaxis (PCA) | Inhibition of dye leakage | ED₅₀ = 8 mg/kg (p.o.) | [3][5] |
| Rat | Antigen-induced Bronchoconstriction | Significant suppression | 3 mg/kg (p.o.) | [5][6] |
| Rat | Antigen-induced Airway Inflammation | 70% inhibition of eosinophil accumulation | 30 mg/kg (p.o., b.i.d.) | [5] |
| Mouse (TBI) | Neuroinflammation | Suppression of pro-inflammatory factors | 3 mg/kg (i.p.) | [7] |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are summaries of key experimental protocols used to evaluate the anti-inflammatory properties of BAY 61-3606.
In Vitro Mast Cell Degranulation Assay (β-hexosaminidase Release)
This assay quantifies the ability of BAY 61-3606 to inhibit the release of inflammatory mediators from mast cells.[2]
-
Cell Seeding: Rat Basophilic Leukemia (RBL-2H3) cells are seeded in 96-well plates and allowed to adhere.[2]
-
Sensitization: Cells are sensitized with anti-dinitrophenyl (DNP) IgE antibody for 24 hours.[2]
-
Compound Treatment: Cells are washed and pre-incubated with various concentrations of BAY 61-3606 or a vehicle control for 1 hour.[2]
-
Antigen Challenge: Degranulation is induced by stimulating the cells with DNP-human serum albumin (HSA) for 30 minutes.[2]
-
Quantification: The supernatant is collected, and the activity of the released enzyme β-hexosaminidase is measured using a colorimetric substrate. The remaining cells are lysed to determine the total enzyme content.[2]
-
Data Analysis: The percentage of β-hexosaminidase release is calculated, and the IC50 value for BAY 61-3606 is determined.[2]
In Vivo Rat Model of Airway Inflammation
This protocol assesses the in vivo efficacy of BAY 61-3606 in a relevant disease model.[2]
-
Sensitization: Rats are sensitized via intraperitoneal injection of ovalbumin (OVA) on days 0 and 7.[2]
-
Compound Administration: BAY 61-3606 (e.g., 30 mg/kg, p.o., b.i.d.), vehicle, or a positive control like dexamethasone (B1670325) is administered for a specified period (e.g., days 14-21).[2]
-
Antigen Challenge: Rats are challenged with aerosolized OVA daily from day 14 to day 21 to induce airway inflammation.[2]
-
Analysis: Bronchoalveolar lavage (BAL) fluid is collected to measure the accumulation of inflammatory cells, particularly eosinophils.[5]
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of Spleen Tyrosine Kinase. Its ability to potently inhibit key inflammatory pathways in a variety of immune cells, including mast cells, basophils, monocytes, and B cells, has been demonstrated through extensive in vitro studies.[4][5] Furthermore, its efficacy has been confirmed in multiple in vivo models of allergic reaction and inflammation.[5][6] The comprehensive data presented in this guide underscore the significant anti-inflammatory properties of BAY 61-3606, making it a valuable tool for inflammation research and a promising candidate for the development of novel therapeutics for allergic and inflammatory diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. apexbt.com [apexbt.com]
- 4. BAY 61-3606 | Syk | Apoptosis | TargetMol [targetmol.com]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. The orally available spleen tyrosine kinase inhibitor 2-[7-(3,4-dimethoxyphenyl)-imidazo[1,2-c]pyrimidin-5-ylamino]nicotinamide dihydrochloride (BAY 61-3606) blocks antigen-induced airway inflammation in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BAY61-3606 attenuates neuroinflammation and neurofunctional damage by inhibiting microglial Mincle/Syk signaling response after traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. BAY 61-3606 ≥97% (HPLC), solid, Syk inhibitor, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
The Synergistic Apoptotic Effect of BAY 61-3606 Hydrochloride in Combination with TRAIL
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the role of BAY 61-3606 hydrochloride in sensitizing cancer cells to Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL)-induced apoptosis. It consolidates key findings on the molecular mechanisms, presents quantitative data from pivotal studies, and offers detailed experimental protocols to facilitate further research in this promising area of cancer therapy.
Executive Summary
Resistance to apoptosis is a hallmark of cancer, and strategies to overcome this resistance are of paramount importance in oncology drug development. TRAIL has emerged as a promising anti-cancer agent due to its ability to selectively induce apoptosis in transformed cells. However, many cancer cell lines exhibit resistance to TRAIL-mediated cell death. This guide focuses on BAY 61-3606, a small molecule inhibitor, which has been shown to effectively sensitize resistant cancer cells to TRAIL. The core of this sensitization lies in the downregulation of the anti-apoptotic protein Mcl-1, a key regulator of the intrinsic apoptotic pathway. This is achieved through a dual mechanism involving both the promotion of Mcl-1 protein degradation and the suppression of its gene transcription. Notably, this activity of BAY 61-3606 is independent of its function as a Spleen Tyrosine Kinase (Syk) inhibitor, highlighting a novel mechanism of action that has significant therapeutic implications.
The Molecular Mechanism of TRAIL Sensitization by BAY 61-3606
BAY 61-3606 enhances TRAIL-induced apoptosis primarily by targeting the anti-apoptotic protein Mcl-1.[1][2][3][4][5] This sensitization is achieved through a two-pronged attack on Mcl-1, leading to its depletion within the cancer cell.[1][2][3][4][5]
2.1 Post-Translational Regulation: Ubiquitin-Dependent Degradation of Mcl-1
BAY 61-3606 promotes the degradation of the Mcl-1 protein through the ubiquitin-proteasome system.[1][6] This is accomplished by modulating the phosphorylation state of Mcl-1. Specifically, BAY 61-3606 inhibits the phosphorylation of Mcl-1 at serine 159, a modification that is known to stabilize the protein.[1] This inhibitory effect on phosphorylation is linked to the inactivation of the ERK signaling pathway.[1] The dephosphorylated Mcl-1 is then more susceptible to ubiquitination and subsequent degradation by the proteasome.
2.2 Transcriptional Repression of the Mcl-1 Gene
In addition to promoting protein degradation, BAY 61-3606 also suppresses the expression of Mcl-1 at the transcriptional level.[1][2][3][4][5] This is achieved through the inhibition of Cyclin-Dependent Kinase 9 (CDK9).[2][3][4][5] CDK9 is a crucial component of the positive transcription elongation factor b (P-TEFb), which phosphorylates the C-terminal domain of RNA Polymerase II, a necessary step for transcriptional elongation. By inhibiting CDK9, BAY 61-3606 effectively stalls the transcription of the Mcl-1 gene, leading to a reduction in Mcl-1 mRNA levels.[3]
The depletion of Mcl-1 ultimately tips the cellular balance in favor of apoptosis, allowing for the activation of pro-apoptotic proteins like Bak and the subsequent execution of the apoptotic cascade, characterized by caspase activation and DNA fragmentation.[1][3][4]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways involved in the sensitization to TRAIL-induced apoptosis by BAY 61-3606 and a typical experimental workflow for investigating this phenomenon.
Caption: Signaling pathway of BAY 61-3606-mediated sensitization to TRAIL-induced apoptosis.
Caption: A typical experimental workflow for studying TRAIL sensitization by BAY 61-3606.
Quantitative Data Summary
The following tables summarize the quantitative data from key experiments demonstrating the synergistic effect of BAY 61-3606 and TRAIL.
Table 1: In Vitro Efficacy of BAY 61-3606 in Combination with TRAIL in MCF-7 Breast Cancer Cells
| Treatment Group | Concentration | Endpoint | Result | Reference |
| BAY 61-3606 | 2.5 µM | Cell Viability | Synergistic decrease in cell viability with TRAIL | [3] |
| TRAIL | 50 ng/mL | Cell Viability | Minimal reduction in cell viability alone | [3] |
| BAY 61-3606 + TRAIL | 2.5 µM + 50 ng/mL | Caspase-7 & -8 Activity | Significant increase in caspase activity | [3][4] |
| BAY 61-3606 | 2.5 µM | Mcl-1 Protein Levels | Time-dependent decrease | [4] |
| BAY 61-3606 + TRAIL | 2.5 µM + 50 ng/mL | Mcl-1 mRNA Levels | Significant downregulation | [4] |
Table 2: In Vivo Anti-Tumor Activity in a MCF-7 Xenograft Model
| Treatment Group | Dosage | Endpoint | Result | Reference |
| Control | Vehicle | Tumor Volume | Progressive tumor growth | [7] |
| TRAIL | 10 mg/kg (i.p., twice weekly) | Tumor Volume | Slight reduction in tumor growth | [4] |
| BAY 61-3606 | 50 mg/kg (i.p., twice weekly) | Tumor Volume | Significant reduction in tumor growth (p < 0.05) | [4][7] |
| BAY 61-3606 + TRAIL | 50 mg/kg + 10 mg/kg | Tumor Volume | Highly significant reduction in tumor volume (p < 0.001) | [4][7] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the role of BAY 61-3606 in TRAIL-induced apoptosis.
5.1 Cell Culture and Reagents
-
Cell Line: MCF-7 human breast adenocarcinoma cells.
-
Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Reagents:
-
This compound (Selleck Chemicals)
-
Recombinant Human TRAIL/Apo2L (Life Technologies)
-
MG-132 (proteasome inhibitor)
-
5.2 Cell Viability Assay
-
Seed MCF-7 cells in 96-well plates at a density of 5 x 10^3 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of BAY 61-3606 (e.g., 0-10 µM) for 1 hour.
-
Add TRAIL (e.g., 0-100 ng/mL) to the respective wells.
-
Incubate the plates for 24 hours at 37°C.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
5.3 Caspase Activity Assay
-
Seed MCF-7 cells in 6-well plates and treat with BAY 61-3606 (e.g., 5 µM) with or without TRAIL (e.g., 50 ng/mL) for 24 hours.[6]
-
Harvest the cells and lyse them in the provided lysis buffer.[3][4]
-
Incubate the cell lysates with a fluorogenic caspase-7 (DEVD-AFC) or caspase-8 (IETD-AFC) substrate for 1 hour at 37°C.[3][4]
-
Measure the fluorescence using a fluorometer (e.g., Wallac Victor 3).[3][4]
-
Normalize the caspase activity to the protein concentration of the lysate.
5.4 Western Blotting
-
Treat MCF-7 cells with BAY 61-3606 and/or TRAIL for the desired time points.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on SDS-PAGE gels and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C. Key primary antibodies include: Mcl-1, p-ERK, total ERK, p-CDK9, p-RNA Pol II, cleaved caspases, Bak, and β-actin (as a loading control).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
5.5 In Vivo Tumor Xenograft Study
-
Handle all animals in accordance with the guidelines of the Institutional Animal Care and Use Committee.[3][4]
-
Implant MCF-7 cells subcutaneously into the flanks of female BALB/c nude mice.
-
When tumors reach an average volume of approximately 100 mm³, randomize the mice into treatment groups (e.g., vehicle control, TRAIL alone, BAY 61-3606 alone, combination).[7]
-
Administer treatments via intraperitoneal injection twice a week.[7] Dosages: TRAIL (10 mg/kg), BAY 61-3606 (50 mg/kg).[7]
-
Measure tumor dimensions with calipers and calculate tumor volume using the formula: Volume = 1/2 (length × width²).[4]
-
Monitor animal body weight and general health throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting for Mcl-1 expression).[7]
Conclusion and Future Directions
This compound has been identified as a potent sensitizer (B1316253) of TRAIL-induced apoptosis in cancer cells, particularly in breast cancer models. Its dual-action mechanism of downregulating Mcl-1 at both the post-translational and transcriptional levels provides a robust strategy to overcome TRAIL resistance. The independence of this effect from Syk inhibition suggests that BAY 61-3606 may have a broader therapeutic window than initially anticipated.
Future research should focus on:
-
Evaluating the efficacy of this combination therapy in a wider range of cancer types that overexpress Mcl-1.
-
Investigating the potential for combining BAY 61-3606 with other anti-cancer agents that are also limited by Mcl-1-mediated resistance.
-
Conducting further preclinical and clinical studies to determine the safety and efficacy of this therapeutic approach in human patients.
The findings presented in this guide underscore the potential of BAY 61-3606 as a valuable tool in the development of novel combination therapies for cancer, offering a promising avenue to enhance the therapeutic efficacy of TRAIL and other apoptosis-inducing agents.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Bay 61-3606 Sensitizes TRAIL-Induced Apoptosis by Downregulating Mcl-1 in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scienceopen.com [scienceopen.com]
- 4. Bay 61-3606 Sensitizes TRAIL-Induced Apoptosis by Downregulating Mcl-1 in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BioKB - Publication [biokb.lcsb.uni.lu]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
The Impact of BAY 61-3606 Hydrochloride on Downstream ERK and Akt Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of BAY 61-3606 hydrochloride, a potent and selective inhibitor of Spleen Tyrosine Kinase (Syk). While primarily targeting Syk, its mechanism of action extends to the modulation of critical downstream signaling cascades, notably the ERK (Extracellular signal-Regulated Kinase) and Akt (Protein Kinase B) pathways. This document consolidates key findings, presents quantitative data, details relevant experimental methodologies, and visualizes the molecular interactions and workflows to support further research and development.
Core Mechanism of Action
BAY 61-3606 is an orally available, ATP-competitive, and reversible inhibitor of Syk, exhibiting a high degree of selectivity.[1][2][3] It binds to the ATP-binding site of the Syk kinase domain, preventing the phosphorylation of downstream substrates. The inhibition of Syk, a crucial mediator in immunoreceptor signaling, subsequently impacts a variety of cellular processes. Active Syk is known to influence several downstream targets, including the MAPK/ERK and PI3K/Akt signaling pathways.[4][5] Consequently, the primary inhibitory action of BAY 61-3606 on Syk initiates a cascade of effects that culminate in the attenuation of ERK and Akt signaling.
Impact on the ERK Signaling Pathway
Treatment with BAY 61-3606 has been consistently shown to reduce the phosphorylation of ERK1/2, the key effector kinases in the MAPK cascade. This inhibition has been observed across various cell types, including neuroblastoma and breast cancer cells.[1][4][6] For instance, studies in SH-SY5Y neuroblastoma cells demonstrated a significant and sustained reduction in ERK1/2 phosphorylation following treatment with BAY 61-3606.[4][5] This effect is critical, as the ERK pathway plays a central role in regulating cell proliferation, differentiation, and survival. The deactivation of ERK is also implicated in the BAY 61-3606-mediated downregulation of the anti-apoptotic protein Mcl-1.[6][7]
Impact on the Akt Signaling Pathway
Parallel to its effects on the ERK pathway, BAY 61-3606 also demonstrates a significant inhibitory impact on the PI3K/Akt signaling cascade. The PI3K/Akt pathway is fundamental for promoting cell survival, growth, and proliferation, often acting as a pro-tumorigenic signal. Research indicates that inhibition of Syk by BAY 61-3606 leads to a marked decrease in the phosphorylation of Akt.[4][5] This reduction in active, phosphorylated Akt has been documented in neuroblastoma cells and is a key component of the inhibitor's overall cellular effect.[4][8]
Quantitative Data Summary
The potency and effects of BAY 61-3606 have been quantified across numerous studies. The tables below summarize its inhibitory constants and the observed effects on ERK and Akt phosphorylation in various experimental contexts.
Table 1: Inhibitory Potency of BAY 61-3606
| Target Kinase | Parameter | Value (nM) | Notes |
| Syk | Kᵢ | 7.5 | ATP-competitive, reversible inhibitor.[1][2][3] |
| Syk | IC₅₀ | 10 | Highly selective over other kinases like Lyn, Fyn, Src.[1][2] |
| CDK9 | IC₅₀ | 37 | Off-target effect observed in MCF-7 cells.[9][10] |
| MAP4K2 | IC₅₀ | 11.3 | Identified as a sensitive target in a kinase panel screen.[11] |
Table 2: Experimental Effects on ERK and Akt Phosphorylation
| Cell Line | Treatment Concentration (µM) | Treatment Duration | Effect on p-ERK1/2 | Effect on p-Akt | Reference |
| SH-SY5Y (Neuroblastoma) | 0.4 and 0.8 | 4 and 24 hours | Significant Reduction | Significant Reduction | [1][4] |
| HN6 (Head and Neck Cancer) | N/A (Piceatannol used) | 6 and 24 hours | Relatively Unchanged | Reduction | [12] |
| MCF-7 (Breast Cancer) | 2.5 | N/A | Reduction | N/A | [6] |
| N9 (Microglia) | 0.75 - 5 | N/A | Reduction | Reduction | [8] |
Experimental Protocols
The following sections detail standardized protocols for assessing the impact of BAY 61-3606 on cellular signaling pathways, synthesized from methodologies reported in the literature.
Cell Culture and Treatment
-
Cell Seeding: Plate cells (e.g., SH-SY5Y neuroblastoma or MCF-7 breast cancer cells) in appropriate culture dishes (e.g., 6-well plates).
-
Adherence: Allow cells to adhere and grow in a humidified atmosphere of 5% CO₂ at 37°C until they reach 70-80% confluency.
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Further dilute to the desired final concentrations (e.g., 0.4 µM, 0.8 µM, 2.5 µM) in complete culture medium.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing BAY 61-3606 or vehicle control (DMSO).
-
Incubation: Incubate the cells for the specified duration (e.g., 4, 6, or 24 hours) under standard culture conditions.
Western Blot Analysis for Protein Phosphorylation
This protocol is essential for quantifying the changes in ERK and Akt phosphorylation levels.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS. Lyse the cells on ice using RIPA buffer supplemented with a complete protease and phosphatase inhibitor cocktail.[6][13]
-
Protein Quantification: Scrape the cell lysates and centrifuge to pellet cell debris. Determine the protein concentration of the supernatant using a BCA or Bio-Rad DC protein assay.[6][13]
-
Sample Preparation: Dilute the lysates with Laemmli sample buffer to a final concentration of 1-2 µg/µL and boil for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 30 µg) per lane onto an SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.[6]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for phosphorylated ERK1/2 (p-ERK1/2), total ERK1/2, phosphorylated Akt (p-Akt), total Akt, and a loading control (e.g., GAPDH or γ-tubulin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software. Normalize the phosphorylated protein levels to the total protein levels and the loading control.[5]
Summary of Downstream Consequences
The inhibition of Syk by BAY 61-3606, and the subsequent downregulation of ERK and Akt signaling, leads to significant cellular outcomes. By attenuating these two key pro-survival and pro-proliferative pathways, BAY 61-3606 can induce cell cycle arrest and promote apoptosis.[10] This is particularly relevant in oncology, where the compound has been shown to sensitize breast cancer cells to TRAIL-induced apoptosis, partly through the ERK-mediated downregulation of Mcl-1.[1][7][9] The combined effect on these pathways underscores the therapeutic potential of targeting Syk in diseases characterized by aberrant signaling through ERK and Akt.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Syk | Inhibitors | MedChemExpress [medchemexpress.eu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. SYK Inhibition Potentiates the Effect of Chemotherapeutic Drugs on Neuroblastoma Cells In Vitro [mdpi.com]
- 5. SYK Inhibition Potentiates the Effect of Chemotherapeutic Drugs on Neuroblastoma Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bay 61-3606 Sensitizes TRAIL-Induced Apoptosis by Downregulating Mcl-1 in Breast Cancer Cells | PLOS One [journals.plos.org]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. researchgate.net [researchgate.net]
- 9. Bay 61-3606 Sensitizes TRAIL-Induced Apoptosis by Downregulating Mcl-1 in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. BAY61-3606 Affects the Viability of Colon Cancer Cells in a Genotype-Directed Manner | PLOS One [journals.plos.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. BAY61-3606 attenuates neuroinflammation and neurofunctional damage by inhibiting microglial Mincle/Syk signaling response after traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to BAY 61-3606 Hydrochloride: Chemical Structure, Properties, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY 61-3606 hydrochloride is a potent, selective, and cell-permeable inhibitor of Spleen Tyrosine Kinase (Syk), a non-receptor tyrosine kinase that plays a critical role in signal transduction pathways of various hematopoietic cells.[1] As an ATP-competitive and reversible inhibitor, BAY 61-3606 has become a valuable tool in studying the physiological and pathological roles of Syk, particularly in inflammatory diseases, allergic responses, and certain types of cancer. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and detailed experimental protocols for the use of this compound in research settings.
Chemical Structure and Properties
BAY 61-3606 is an imidazopyrimidine derivative. The compound is most commonly available as a hydrochloride salt, with both monohydrochloride and dihydrochloride (B599025) forms reported in the literature and by commercial suppliers. It is crucial for researchers to note the specific form used in their experiments, as this can affect molecular weight and solubility.
| Property | Value | Reference |
| IUPAC Name | 2-[[7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidin-5-yl]amino]pyridine-3-carboxamide hydrochloride | [2] |
| Synonyms | BAY61-3606, Syk Inhibitor IV | [1][3] |
| Molecular Formula | C₂₀H₁₈N₆O₃ · xHCl | [2] |
| Molecular Weight | 390.40 g/mol (free base) | [2][4] |
| 426.86 g/mol (monohydrochloride) | ||
| 463.32 g/mol (dihydrochloride) | [1] | |
| Appearance | Yellow powder | [5] |
| Solubility | Soluble in DMSO (≥10 mg/mL) and water. |
Mechanism of Action and Signaling Pathway
BAY 61-3606 exerts its biological effects primarily through the competitive inhibition of ATP binding to the catalytic domain of Syk kinase.[1][6] This inhibition prevents the autophosphorylation and activation of Syk, thereby blocking its downstream signaling cascades. Syk is a key mediator in signaling pathways initiated by immunoreceptors, such as the B-cell receptor (BCR) and Fc receptors (FcR).
Upon ligand binding to these receptors, Syk is recruited to the receptor complex and activated. Activated Syk then phosphorylates a variety of downstream substrates, including phospholipase Cγ (PLCγ), Vav, and the p85 subunit of phosphoinositide 3-kinase (PI3K). These events trigger a cascade of intracellular signals leading to calcium mobilization, activation of protein kinase C (PKC), and activation of the Ras-ERK and PI3K-Akt signaling pathways. These pathways ultimately regulate cellular responses such as proliferation, differentiation, degranulation, and cytokine release. By inhibiting Syk, BAY 61-3606 effectively abrogates these downstream signaling events.
Caption: Syk Signaling Pathway and Inhibition by BAY 61-3606.
Pharmacological Properties
BAY 61-3606 is a highly selective inhibitor for Syk kinase. Its inhibitory activity has been quantified in various in vitro and in vivo models.
| Parameter | Value | Cell/Assay Type | Reference |
| Ki (Syk) | 7.5 nM | Cell-free kinase assay | [4][6][7] |
| IC₅₀ (Syk) | 10 nM | Cell-free kinase assay | [6] |
| IC₅₀ (Lyn) | > 4.7 µM | Cell-free kinase assay | [4] |
| IC₅₀ (Fyn) | > 4.7 µM | Cell-free kinase assay | [4] |
| IC₅₀ (Src) | > 4.7 µM | Cell-free kinase assay | [4] |
| IC₅₀ (Itk) | > 4.7 µM | Cell-free kinase assay | [4] |
| IC₅₀ (Btk) | > 4.7 µM | Cell-free kinase assay | [4] |
| IC₅₀ (Histamine Release) | 5.1 nM | IgE-sensitized human mast cells | [4] |
| IC₅₀ (B-cell Proliferation) | 58 nM | Anti-IgM stimulated mouse splenic B-cells | [4] |
| ED₅₀ (Passive Cutaneous Anaphylaxis) | 8 mg/kg | Rat model | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
In Vitro Syk Kinase Inhibition Assay (ATP Competition)
This protocol describes a generic, fluorescence-based assay to determine the inhibitory activity of BAY 61-3606 on Syk kinase.
Materials:
-
Recombinant human Syk enzyme
-
Syk-specific peptide substrate (e.g., a poly-Glu-Tyr peptide)
-
ATP
-
This compound
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
Fluorescent ATP analog (e.g., TNP-ATP) or a phosphospecific antibody-based detection system (e.g., ADP-Glo™ Kinase Assay)
-
384-well assay plates
-
Plate reader capable of fluorescence or luminescence detection
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Create a serial dilution series of the compound in the kinase assay buffer.
-
Enzyme and Substrate Preparation: Dilute the recombinant Syk enzyme and the peptide substrate to their final working concentrations in the kinase assay buffer.
-
Assay Reaction: a. To each well of the 384-well plate, add the diluted BAY 61-3606 or vehicle control (DMSO). b. Add the diluted Syk enzyme to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding. c. Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60-120 minutes). The optimal time should be determined in preliminary experiments to ensure the reaction is in the linear range.
-
Detection:
-
For fluorescence-based detection (TNP-ATP): Excite at the appropriate wavelength (e.g., 410 nm for TNP-ATP) and measure the emission at the corresponding wavelength (e.g., 540 nm).
-
For luminescence-based detection (ADP-Glo™): Add the ADP-Glo™ reagent to deplete unused ATP, then add the kinase detection reagent to convert ADP to ATP and generate a luminescent signal.
-
-
Data Analysis: Calculate the percent inhibition for each concentration of BAY 61-3606 relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Cell Viability Assay (MTT Assay)
This protocol outlines the use of an MTT assay to assess the effect of BAY 61-3606 on the viability of a cell line of interest.
Materials:
-
Cells of interest (e.g., a hematopoietic cell line)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight (for adherent cells).
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the cell viability against the logarithm of the compound concentration to determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).
Western Blot for Phospho-Syk Analysis
This protocol describes the detection of phosphorylated Syk (p-Syk) in cell lysates following treatment with BAY 61-3606.
Materials:
-
Cells of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)
-
Primary antibodies: anti-phospho-Syk (specific for an activating phosphorylation site, e.g., Tyr525/526) and anti-total-Syk
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: a. Treat cells with BAY 61-3606 at various concentrations for the desired time. Include a vehicle control and a positive control (e.g., stimulation with an appropriate ligand to induce Syk phosphorylation). b. After treatment, wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer. c. Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: a. Normalize the protein amounts for each sample and prepare them for loading by adding Laemmli buffer and boiling. b. Separate the proteins by SDS-PAGE. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary anti-phospho-Syk antibody overnight at 4°C. c. Wash the membrane with TBST. d. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane again with TBST.
-
Detection: Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Syk.
-
Data Analysis: Quantify the band intensities using densitometry software. Express the level of phospho-Syk as a ratio to total Syk.
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. merckmillipore.com [merckmillipore.com]
- 3. promega.com [promega.com]
- 4. broadpharm.com [broadpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
BAY 61-3606 Hydrochloride: A Technical Guide on its Modulation of Cytokine Synthesis
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
BAY 61-3606 hydrochloride is a potent, selective, and orally available inhibitor of Spleen tyrosine kinase (Syk).[1] Syk is a non-receptor tyrosine kinase that serves as a crucial mediator in the signaling pathways of various immune cells, playing a pivotal role in inflammatory responses.[1][2] By competitively inhibiting ATP binding to Syk, BAY 61-3606 effectively disrupts downstream signaling cascades that are essential for the production of pro-inflammatory cytokines.[3][4] This technical guide provides an in-depth analysis of BAY 61-3606's mechanism of action, quantitative effects on cytokine synthesis, and detailed experimental protocols for its evaluation.
Core Mechanism of Action: Inhibition of the Syk-Dependent Signaling Pathway
Spleen tyrosine kinase (Syk) is a central node in signal transduction downstream of various immunoreceptors, including Fc receptors on mast cells and basophils, B-cell receptors, and C-type lectin receptors like Mincle on macrophages and microglia.[1][4][5] Activation of these receptors leads to the recruitment and phosphorylation of Syk. Activated Syk, in turn, initiates a cascade of downstream signaling events, prominently featuring the activation of the transcription factor Nuclear Factor-kappa B (NF-κB).[5][] NF-κB is a master regulator of inflammation, controlling the genetic transcription of numerous pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6).[5]
BAY 61-3606 exerts its anti-inflammatory effects by directly inhibiting the kinase activity of Syk.[7] This inhibition prevents the phosphorylation and activation of downstream targets, thereby blocking the activation of NF-κB and suppressing the transcription and subsequent synthesis of these key inflammatory cytokines.[5]
Quantitative Data on Cytokine and Mediator Inhibition
BAY 61-3606 has demonstrated potent inhibitory activity across a range of immune cell types and inflammatory mediators. The half-maximal inhibitory concentrations (IC50) highlight its efficacy in suppressing cytokine synthesis and related inflammatory processes.
| Cell Type / Model | Assay / Mediator | IC50 Value (nM) | Reference(s) |
| Enzymatic Assay | Syk Kinase Activity (in vitro) | 10 (Ki = 7.5) | [4][5][7][8] |
| Rat Basophilic Leukemia (RBL-2H3) | β-Hexosaminidase Release | 46 | [1][4] |
| Rat Peritoneal Mast Cells | Serotonin Release | 17 | [4] |
| Human Basophils (Healthy) | Degranulation | 10 | [3][4][8] |
| Human Basophils (Atopic) | Degranulation | 8.1 | [3][4][8] |
| Mast Cells | General Cytokine Synthesis | Not specified | [2][8][9] |
| Microglia (in vitro TBI model) | TNF-α, IL-1β, IL-6 Expression | 2 µM (concentration used) | [5] |
| Mouse Model (in vivo TBI model) | TNF-α, IL-1β, IL-6 Expression | 3 mg/kg (dose used) | [5] |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are representative protocols for assessing the efficacy of BAY 61-3606.
This protocol outlines the measurement of β-hexosaminidase release from RBL-2H3 cells, a common model for antigen-induced mast cell degranulation.
Objective: To determine the IC50 value of BAY 61-3606 for the inhibition of antigen-induced degranulation.
Materials:
-
RBL-2H3 cells
-
Anti-DNP IgE antibody
-
DNP-HSA (dinitrophenyl-human serum albumin) antigen
-
This compound
-
Tyrode's buffer
-
p-Nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG) substrate
-
Stop solution (e.g., 0.1 M Na2CO3/NaHCO3)
-
Lysis buffer (e.g., Triton X-100)
-
96-well plates
-
Plate reader (405 nm)
Procedure:
-
Cell Seeding: Seed RBL-2H3 cells in 96-well plates and culture overnight to allow for adherence.[1]
-
Sensitization: Sensitize the cells by incubating with anti-DNP IgE antibody for 24 hours.[1]
-
Compound Treatment: Wash the cells with Tyrode's buffer and pre-incubate with various concentrations of BAY 61-3606 (or vehicle control) for 1 hour.[1]
-
Antigen Challenge: Induce degranulation by stimulating the cells with DNP-HSA for 30 minutes.[1]
-
Supernatant Collection: Carefully collect the supernatant, which contains the released β-hexosaminidase.[1]
-
Enzyme Assay:
-
Transfer the supernatant to a new 96-well plate.
-
Add PNAG substrate solution and incubate to allow the enzyme to react.
-
Stop the reaction with the stop solution.[1]
-
Measure the absorbance at 405 nm using a plate reader.
-
-
Total Release (Cell Lysis): To determine the total cellular content of β-hexosaminidase, lyse the remaining cells in the original plate with lysis buffer and perform the enzyme assay on the lysate.[1]
-
Data Analysis: Calculate the percentage of β-hexosaminidase release for each concentration of BAY 61-3606 relative to the total release. Plot the results and determine the IC50 value.[1]
This protocol is based on a traumatic brain injury (TBI) model used to assess the anti-inflammatory effects of BAY 61-3606 on microglial activation and cytokine production.[5]
Objective: To evaluate the effect of BAY 61-3606 on the expression of pro-inflammatory cytokines in the brain following TBI.
Materials:
-
Mice
-
Controlled cortical impact (CCI) device for TBI induction
-
This compound
-
Vehicle solution (e.g., 10% DMSO in saline)
-
Anesthesia
-
Tissue homogenization equipment
-
ELISA kits for TNF-α, IL-1β, and IL-6
-
Western blot reagents
Procedure:
-
TBI Induction: Induce moderate TBI in anesthetized mice using a CCI device.
-
Compound Administration: Administer BAY 61-3606 (e.g., 3 mg/kg) or vehicle control via intraperitoneal injection immediately after TBI induction.[5]
-
Tissue Collection: At a predetermined time point (e.g., 24 or 72 hours post-injury), euthanize the mice and harvest the brain tissue from the cortical impact site.
-
Protein Extraction: Homogenize the tissue samples to extract total protein.
-
Cytokine Quantification (ELISA): Use commercial ELISA kits to measure the concentrations of TNF-α, IL-1β, and IL-6 in the protein lysates according to the manufacturer's instructions.[5]
-
Signaling Protein Analysis (Western Blot): Use Western blotting to measure the levels of key signaling proteins (e.g., Mincle, phosphorylated-Syk, phosphorylated-NF-κB) to confirm the mechanism of action.[5]
-
Data Analysis: Compare the cytokine levels and protein expression between the vehicle-treated and BAY 61-3606-treated groups using appropriate statistical tests.
Conclusion
This compound is a well-characterized and highly effective inhibitor of Syk kinase. Its ability to potently suppress the synthesis of key pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6, has been demonstrated across numerous in vitro and in vivo models.[4][5] The data strongly support its mechanism of action via the disruption of the Syk/NF-κB signaling axis. For researchers and drug developers, BAY 61-3606 serves as a critical tool for investigating the roles of Syk in inflammatory diseases and as a reference compound for the development of novel anti-inflammatory therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. BAY 61-3606 | Syk | Apoptosis | TargetMol [targetmol.com]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. BAY61-3606 attenuates neuroinflammation and neurofunctional damage by inhibiting microglial Mincle/Syk signaling response after traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. medkoo.com [medkoo.com]
- 9. BAY 61-3606 dihydrochloride - Amerigo Scientific [amerigoscientific.com]
Initial studies on BAY 61-3606 hydrochloride in neuroblastoma cells
An In-Depth Technical Guide on the Initial Studies of BAY 61-3606 Hydrochloride in Neuroblastoma Cells
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial preclinical research on this compound, a selective Spleen Tyrosine Kinase (Syk) inhibitor, in the context of neuroblastoma. This document details its mechanism of action, summarizes key quantitative findings, outlines experimental protocols, and provides visual representations of its signaling pathways and experimental workflows.
Introduction to this compound
This compound is an orally available, ATP-competitive, and reversible inhibitor of Spleen Tyrosine Kinase (Syk).[1][2][3] Syk is a non-receptor tyrosine kinase that plays a crucial role in the signal transduction of various immune cell receptors and has been identified as a potential therapeutic target in several cancers.[3][4] In neuroblastoma, a common and often deadly childhood cancer, initial studies have explored the potential of BAY 61-3606 to inhibit tumor cell viability and enhance the efficacy of conventional chemotherapies.[4][5]
Mechanism of Action
BAY 61-3606 functions as a highly selective inhibitor of Syk kinase.[6] Its primary mechanism involves competing with ATP for the binding site on the kinase, thereby preventing the phosphorylation of Syk and inhibiting its downstream signaling cascades.[1][2] In neuroblastoma cells, the inhibition of Syk activity by BAY 61-3606 leads to a significant reduction in the phosphorylation of key downstream signaling proteins, including ERK1/2 and Akt.[1][4] These pathways are critical for cell proliferation, survival, and differentiation, and their inhibition can lead to decreased cell viability.[4]
Quantitative Data Presentation
The following tables summarize the key quantitative data from initial studies of BAY 61-3606 in neuroblastoma cells.
Table 1: Inhibitory Activity of BAY 61-3606
| Parameter | Value | Reference |
| Ki (Inhibitor Constant) | 7.5 nM | [1][2][3] |
| IC50 (Half-maximal Inhibitory Concentration) | 10 nM | [1][2][3] |
Table 2: Effect of BAY 61-3606 on Neuroblastoma Cell Viability
| Cell Line | Treatment | Time Point | Result | Reference |
| SH-SY5Y (SYK-positive) | BAY 61-3606 (0.01-10 µM) | 48 hours | Dose-dependent reduction in cell viability. | [1] |
| SK-N-BE(2) (SYK-negative) | BAY 61-3606 (0.01-10 µM) | 48 hours | Dose-dependent reduction in cell viability. | [1] |
| SH-SY5Y | 0.8 µM BAY 61-3606 | 48 hours | ~49% reduction in cell viability. | [7] |
| SK-N-BE(2) | 0.8 µM BAY 61-3606 | 48 hours | ~18% reduction in cell viability. | [7] |
| SH-SY5Y | 0.8 µM BAY 61-3606 | 72 hours | ~55% reduction in cell viability. | [7] |
| SK-N-BE(2) | 0.8 µM BAY 61-3606 | 72 hours | ~18% reduction in cell viability. | [7] |
Table 3: Combination Therapy with BAY 61-3606 in Neuroblastoma Cells
| Cell Line | Combination Treatment (48 hours) | Effect | Reference |
| SH-SY5Y | 0.8 µM BAY 61-3606 + Paclitaxel (B517696) | Synergistic | [4][7] |
| SK-N-BE(2) | 0.8 µM BAY 61-3606 + Paclitaxel | Synergistic | [4][7] |
| SH-SY5Y | 0.8 µM BAY 61-3606 + Cisplatin (B142131) | Additive/Synergistic | [4][7] |
| SK-N-BE(2) | 0.8 µM BAY 61-3606 + Cisplatin | Additive/Synergistic | [4][7] |
| SH-SY5Y | 0.4 µM BAY 61-3606 + 5 nM Doxorubicin | Comparable to BAY 61-3606 alone | [4] |
| SH-SY5Y | 0.4 µM BAY 61-3606 + 100 µM Temozolomide | Comparable to BAY 61-3606 alone | [4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability (MTT) Assay
This protocol is used to assess the effect of BAY 61-3606 on the viability of neuroblastoma cells.
-
Cell Seeding : Plate SH-SY5Y and SK-N-BE(2) cells in 96-well plates at a suitable density and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with increasing concentrations of BAY 61-3606 (e.g., 0.01 µM to 10 µM) or in combination with other chemotherapeutic agents. Include a vehicle control (e.g., DMSO).
-
Incubation : Incubate the cells for 48 or 72 hours.
-
MTT Addition : Add MTT solution to each well and incubate for a further 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization : Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis : Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Western Blotting for Protein Phosphorylation
This method is used to determine the effect of BAY 61-3606 on the phosphorylation of Syk, ERK1/2, and Akt.
-
Cell Lysis : Treat neuroblastoma cells with BAY 61-3606 for the desired time (e.g., 4 or 24 hours), then lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE : Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer : Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking : Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation : Incubate the membrane with primary antibodies specific for phosphorylated Syk, total Syk, phosphorylated ERK1/2, total ERK1/2, phosphorylated Akt, and total Akt overnight at 4°C.
-
Secondary Antibody Incubation : Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection : Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis : Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.
Mandatory Visualizations
Signaling Pathway of BAY 61-3606 in Neuroblastoma
Caption: Signaling pathway of BAY 61-3606 in neuroblastoma cells.
Experimental Workflow for Cell Viability Assay
Caption: Workflow for determining cell viability using an MTT assay.
Conclusion
Initial preclinical studies on this compound have demonstrated its potential as a therapeutic agent for neuroblastoma. By selectively inhibiting Syk, BAY 61-3606 effectively reduces the phosphorylation of downstream pro-survival proteins ERK1/2 and Akt, leading to a decrease in neuroblastoma cell viability.[1][4] Notably, the compound shows efficacy in both SYK-positive and SYK-negative cell lines, although SYK-positive cells appear to be more sensitive.[1] Furthermore, the synergistic or additive effects observed when BAY 61-3606 is combined with conventional chemotherapeutic agents like paclitaxel and cisplatin suggest its potential role in combination therapies to enhance treatment efficacy.[4][8] These promising initial findings warrant further investigation to fully elucidate the therapeutic potential of BAY 61-3606 in the treatment of neuroblastoma.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Syk | Inhibitors | MedChemExpress [medchemexpress.eu]
- 4. SYK Inhibition Potentiates the Effect of Chemotherapeutic Drugs on Neuroblastoma Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. nva.sikt.no [nva.sikt.no]
- 8. researchgate.net [researchgate.net]
Unraveling the Potent and Selective Inhibition of Spleen Tyrosine Kinase by BAY 61-3606 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the biochemical and cellular activity of BAY 61-3606 hydrochloride, a potent and selective inhibitor of Spleen Tyrosine Kinase (Syk). Herein, we detail its mechanism of action as an ATP-competitive and reversible inhibitor, present its quantitative inhibitory profile, and provide comprehensive experimental protocols for its characterization. Visual diagrams of key signaling pathways and experimental workflows are included to facilitate a deeper understanding of its biological context and evaluation.
Core Mechanism: ATP-Competitive and Reversible Inhibition
BAY 61-3606 is a small molecule inhibitor that targets the catalytic activity of Syk, a non-receptor tyrosine kinase crucial for signaling in various hematopoietic cells.[1] Its mechanism of action is characterized as ATP-competitive, meaning it binds to the ATP-binding pocket of the Syk kinase domain, directly competing with the endogenous ATP substrate.[2][3][4] This binding is reversible, allowing for dynamic association and dissociation with the enzyme.[1][2][3] The potent and highly selective nature of BAY 61-3606 for Syk makes it a valuable tool for studying Syk-mediated signaling pathways and a potential therapeutic agent for inflammatory diseases and certain cancers.[1][5]
Quantitative Inhibitory Profile
The inhibitory potency and selectivity of BAY 61-3606 have been characterized through various in vitro assays. The following tables summarize the key quantitative data.
| Parameter | Value | Description |
| Ki | 7.5 nM | Inhibition constant, indicating the intrinsic binding affinity of BAY 61-3606 to Syk.[1][2][3][6] |
| IC50 | 10 nM | The half maximal inhibitory concentration against Syk kinase activity in a biochemical assay.[2][3][7] |
| Kinase | Activity | Notes |
| Syk | Potently Inhibited | Primary target of BAY 61-3606. |
| Btk, Fyn, Itk, Lyn, Src | No significant inhibition | Concentrations up to 4.7 µM showed no inhibitory effect, highlighting the selectivity of BAY 61-3606.[1][6] |
| CDK9 | Inhibited | IC50 of 37 nM in an in vitro kinase assay.[6][8] |
| IKKα | Inhibited | Shown to be a potent inhibitor in in vitro kinase assays.[9] |
| Cell Type/Assay | IC50 Value | Mediator/Effect Measured |
| Rat Basophilic Leukemia (RBL-2H3) cells | 46 nM | Inhibition of degranulation (hexosaminidase release).[1][4][10] |
| Human Basophils (healthy subjects) | 10 nM | Inhibition of degranulation.[1][10] |
| Human Basophils (atopic subjects) | 8.1 nM | Inhibition of degranulation.[1][10] |
| Human MV-4-11 cells | 0.007394 µM | Inhibition of cell growth.[6] |
| Human EoL-1 cells | 0.33275 µM | Inhibition of cell growth.[6] |
| Human NALM-6 cells | 0.41739 µM | Inhibition of cell growth.[6] |
Signaling Pathways and Experimental Workflows
To visually represent the biological context and experimental investigation of BAY 61-3606, the following diagrams have been generated using the DOT language.
References
- 1. BAY 61-3606 | Syk | Apoptosis | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. BAY61-3606 Affects the Viability of Colon Cancer Cells in a Genotype-Directed Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Bay 61-3606 Sensitizes TRAIL-Induced Apoptosis by Downregulating Mcl-1 in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of IKKα by BAY61-3606 Reveals IKKα-Dependent Histone H3 Phosphorylation in Human Cytomegalovirus Infected Cells | PLOS One [journals.plos.org]
- 10. pubs.acs.org [pubs.acs.org]
Methodological & Application
BAY 61-3606 Hydrochloride: In Vitro Assay Protocols and Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY 61-3606 hydrochloride is a potent, ATP-competitive, and highly selective inhibitor of spleen tyrosine kinase (Syk), a non-receptor tyrosine kinase crucial in the signaling pathways of various immune cells.[1][2][3] With a Ki of 7.5 nM and an IC50 of 10 nM for Syk, it demonstrates significant potential in inflammation research and oncology by modulating immune responses and inducing cell cycle arrest and apoptosis in cancer cells.[4][5][6] This document provides detailed protocols for in vitro assays to evaluate the efficacy of BAY 61-3606 and summarizes its activity across various cell lines.
Mechanism of Action
BAY 61-3606 primarily exerts its effects by inhibiting Syk, thereby disrupting downstream signaling cascades such as the B cell receptor (BCR) and Fc receptor (FcR) pathways.[1][4] This inhibition can suppress the release of inflammatory mediators and cytokines.[3] Interestingly, in some cancer cell lines, BAY 61-3606 has been shown to induce apoptosis and downregulate Mcl-1, an anti-apoptotic protein, in a Syk-independent manner, suggesting off-target effects, notably on Cyclin-Dependent Kinase 9 (CDK9).[4][7]
Data Presentation
In Vitro Efficacy of this compound
| Cell Line | Assay Type | IC50 (nM) | Notes |
| MV-4-11 | Growth Inhibition | 7.394 | Human leukemia cell line.[4] |
| EoL-1 | Growth Inhibition | 332.75 | Human eosinophilic leukemia cell line.[4] |
| NALM-6 | Growth Inhibition | 417.39 | Human B cell precursor leukemia cell line.[4] |
| RBL-2H3 | Hexosaminidase Release | 46 | Rat basophilic leukemia cell line; measure of degranulation.[8] |
| Rat Peritoneal Mast Cells | Serotonin Release | 17 | Primary cells; measure of degranulation.[8] |
| U937 | Respiratory Burst | 35 | Human monocytic cell line; measure of superoxide (B77818) production.[8] |
| MCF-7 | Mcl-1 Downregulation | - | Breast cancer cells; sensitizes to TRAIL-induced apoptosis.[7] |
| Multiple Myeloma (MM.1S, H929, RPMI-8266) | Growth Inhibition | Starting at 10 nM | Inhibition of cell growth and induction of apoptosis.[9] |
| Neuroblastoma (SH-SY5Y, SK-N-BE) | Cell Viability | Dose-dependent reduction | Reduces cell viability in both SYK-positive and SYK-negative lines.[5] |
Experimental Protocols
In Vitro Kinase Assay for Syk Inhibition
This protocol is a generalized procedure for determining the IC50 value of BAY 61-3606 against Syk kinase using a radiometric assay.
Materials:
-
Recombinant human Syk kinase
-
This compound
-
Kinase buffer
-
ATP (spiked with [γ-³²P]ATP)
-
Substrate peptide (e.g., poly(Glu, Tyr) 4:1)
-
96-well plates
-
Phosphocellulose paper
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare a serial dilution of BAY 61-3606 in DMSO.
-
Reaction Setup: In a 96-well plate, add the kinase buffer, substrate, and diluted BAY 61-3606 or DMSO (vehicle control).
-
Kinase Addition: Add the recombinant Syk kinase to each well to initiate the reaction.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Reaction Termination: Spot the reaction mixture onto phosphocellulose paper to stop the reaction.
-
Washing: Wash the phosphocellulose paper extensively with the wash buffer to remove unincorporated [γ-³²P]ATP.[10]
-
Quantification: Measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase activity relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay
This protocol describes a method to assess the effect of BAY 61-3606 on the viability of adherent or suspension cells using a luminescent ATP-based assay.
Materials:
-
Target cell line (e.g., MV-4-11, MCF-7)
-
Complete cell culture medium
-
This compound
-
96-well opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate at a predetermined density and allow them to adhere (for adherent cells) or acclimate overnight.
-
Compound Treatment: Treat the cells with a serial dilution of BAY 61-3606 or vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.
-
Assay Reagent Addition: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the reagent to each well according to the manufacturer's instructions.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute incubation at room temperature to stabilize the luminescent signal.
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and determine the IC50 value.
Western Blotting for Phospho-Syk
This protocol details the detection of Syk phosphorylation levels in cells treated with BAY 61-3606.
Materials:
-
Target cell line
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-Syk and anti-total-Syk)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Culture cells and treat with various concentrations of BAY 61-3606 for the desired time.
-
Cell Lysis: Harvest and lyse the cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-Syk overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Syk.
Mandatory Visualizations
Caption: BAY 61-3606 inhibits Syk, blocking downstream signaling and cellular responses.
Caption: General workflow for in vitro evaluation of BAY 61-3606.
References
- 1. BAY 61-3606 | Syk | Apoptosis | TargetMol [targetmol.com]
- 2. apexbt.com [apexbt.com]
- 3. benchchem.com [benchchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Bay 61-3606 Sensitizes TRAIL-Induced Apoptosis by Downregulating Mcl-1 in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ashpublications.org [ashpublications.org]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols: Preparation of BAY 61-3606 Hydrochloride Stock Solution
Audience: Researchers, scientists, and drug development professionals.
Introduction: BAY 61-3606 is a potent, ATP-competitive, and highly selective inhibitor of spleen tyrosine kinase (Syk) with a Ki of 7.5 nM and an IC50 of 10 nM.[1][2] It is a valuable tool for studying Syk-mediated signaling pathways in various biological contexts, including allergy, inflammation, and cancer.[3][4] Accurate and consistent experimental results depend on the correct preparation and storage of BAY 61-3606 stock solutions. These notes provide detailed protocols and essential data for preparing, storing, and handling BAY 61-3606 hydrochloride solutions to ensure their stability and efficacy for in vitro and in vivo studies.
Chemical and Physical Data
Properly identifying the specific form of BAY 61-3606 is crucial, as it is available as a monohydrochloride or dihydrochloride (B599025) salt, which affects its molecular weight and subsequent calculations for molarity.
| Property | Description |
| Compound Name | 2-[[7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidin-5-yl]amino]-3-pyridinecarboxamide hydrochloride[2] |
| Synonyms | Syk Inhibitor IV[5] |
| Appearance | Light yellow to yellow crystalline solid[1][2][5] |
| Purity | Typically ≥98% by HPLC[2][3][6] |
| Molecular Weight | Monohydrochloride: 426.9 g/mol [2][4] Dihydrochloride: 463.32 g/mol [7] Free Base: 390.40 g/mol [6] |
Solubility Data
The solubility of this compound can vary between suppliers and batches. It is recommended to consult the vendor-specific datasheet. The use of fresh, anhydrous DMSO is advisable as hygroscopic DMSO can significantly reduce solubility.[8]
| Solvent | Concentration | Comments |
| DMSO | 2 mg/mL to 25 mg/mL | Sonication or gentle warming may be required to achieve higher concentrations.[1][5] For example, solubility of 25 mg/mL (58.57 mM) can be achieved with ultrasonication and warming.[1] |
| Water | 15 mg/mL to 30 mg/mL | The hydrate (B1144303) form is reported to be soluble in water.[3] |
| Methanol | ~1 mg/mL | Limited solubility.[3] |
Storage and Stability
Correct storage is critical to maintain the integrity of the compound in both its solid and dissolved forms.
| Form | Storage Temperature | Duration | Special Instructions |
| Solid Powder | -20°C | ≥ 3 years[2][5] | Store sealed and protected from moisture.[1] |
| Stock Solution | -80°C | 6 to 12 months[1][5] | Aliquot to avoid repeated freeze-thaw cycles. Use within 6 months for optimal results.[1] |
| -20°C | 1 to 3 months[1] | Suitable for short-term storage. Aliquotting is highly recommended. |
Experimental Protocol: Preparing a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution using BAY 61-3606 monohydrochloride (MW: 426.9 g/mol ). Adjust calculations accordingly if using the dihydrochloride form or a different desired concentration.
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or cryovials
-
Pipettors and sterile tips
-
Vortex mixer
-
Water bath or sonicator (optional)
Safety Precautions:
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
-
Handle the powdered compound in a chemical fume hood or ventilated enclosure to avoid inhalation.
-
Consult the Safety Data Sheet (SDS) for comprehensive handling and safety information.
Procedure:
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for 15-20 minutes before opening to prevent condensation.
-
Weighing: Weigh out the desired amount of powder. For example, to prepare 1 mL of a 10 mM solution, weigh 4.27 mg of BAY 61-3606 monohydrochloride.
-
Calculation: Volume (L) x Concentration (mol/L) x Molecular Weight ( g/mol ) = Mass (g)
-
0.001 L x 0.01 mol/L x 426.9 g/mol = 0.00427 g = 4.27 mg
-
-
Dissolution: Add the appropriate volume of DMSO to the powder. For 4.27 mg, add 1 mL of DMSO.
-
Mixing: Cap the vial securely and vortex thoroughly for 1-2 minutes until the solid is completely dissolved.
-
Solubilization Aid (if necessary): If the compound does not fully dissolve, sonicate the solution for 5-10 minutes or warm it gently in a water bath (37-60°C) for a short period.[1][5] Visually inspect for complete dissolution.
-
Aliquoting: To prevent degradation from repeated freeze-thaw cycles, dispense the stock solution into smaller, single-use aliquots (e.g., 20 µL) in sterile cryovials or microcentrifuge tubes.[1]
-
Storage: Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for shorter-term use (up to 1 month).[1][5]
Visualizations
Workflow for Stock Solution Preparation
Caption: Workflow for preparing this compound stock solution.
Syk Signaling Pathway Inhibition
Caption: Inhibition of the Syk signaling pathway by BAY 61-3606.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Enzo Life Sciences BAY 61-3606. hydrochloride (25mg). CAS: 648903-57-5, | Fisher Scientific [fishersci.com]
- 4. BAY 61-3606 (hydrochloride) | CAS 1615197-10-8 | Cayman Chemical | Biomol.com [biomol.com]
- 5. BAY 61-3606 | Syk | Apoptosis | TargetMol [targetmol.com]
- 6. scbt.com [scbt.com]
- 7. apexbt.com [apexbt.com]
- 8. selleckchem.com [selleckchem.com]
Application Notes and Protocols for BAY 61-3606 Hydrochloride in Cell Culture Experiments
Introduction
BAY 61-3606 hydrochloride is a potent, selective, and orally available inhibitor of Spleen Tyrosine Kinase (Syk).[1][2] It functions as an ATP-competitive inhibitor with a high affinity for Syk (Ki = 7.5 nM and IC50 = 10 nM).[2][3][4] Syk is a non-receptor tyrosine kinase that plays a critical role in the signaling cascades of various immune cells, including mast cells, B-cells, and macrophages.[1][3] Consequently, BAY 61-3606 effectively blocks signaling downstream of the B-cell receptor (BCR) and Fc receptors (FcR), making it a valuable tool for studying allergic and inflammatory responses.[3][5]
Recent studies have revealed that BAY 61-3606 also exhibits off-target activity, notably inhibiting Cyclin-Dependent Kinase 9 (CDK9).[6][7] This inhibition leads to the downregulation of the anti-apoptotic protein Mcl-1, thereby sensitizing cancer cells to apoptosis-inducing agents like TRAIL.[6] These dual activities make BAY 61-3606 a versatile compound for investigating cellular signaling in both immunology and oncology.
These application notes provide recommended concentrations, detailed experimental protocols, and visualizations of the key signaling pathways affected by BAY 61-3606 to guide researchers in its effective use in cell culture experiments.
Data Presentation: Recommended Working Concentrations
The optimal concentration of this compound is highly dependent on the cell line and the specific biological question being investigated. The following tables summarize reported IC50 values and working concentrations from various studies.
Table 1: IC50 Values of BAY 61-3606 in Various Cell-Based Assays
| Cell Line/Type | Assay Type | Measured Effect | IC50 Value (nM) |
| Inflammation & Immunology | |||
| RBL-2H3 (Rat Basophilic Leukemia) | Degranulation Assay | Inhibition of β-hexosaminidase release | 46 nM[2][3][8] |
| Rat Peritoneal Mast Cells | Degranulation Assay | Inhibition of serotonin (B10506) release | 17 nM[2][8] |
| Human Mast Cells (HCMC) | Degranulation Assay | Inhibition of histamine/tryptase release | 5.1 - 5.5 nM[2] |
| Ramos (Human B-cell) | Calcium Flux | Inhibition of BCR-stimulated Ca2+ increase | 81 nM[3][4][8] |
| Mouse Splenic B-cells | Proliferation Assay | Inhibition of BCR-induced proliferation | 58 nM[3][8] |
| U937 (Human Monocytic) | Respiratory Burst | Inhibition of FcγR-mediated superoxide (B77818) production | 52 nM[2][4][8] |
| Human Primary Monocytes | Respiratory Burst | Inhibition of FcγR-mediated superoxide production | 12 nM[8] |
| Mouse Eosinophils | Respiratory Burst | Inhibition of FcγR-mediated respiratory burst | 35 nM[8] |
| Oncology | |||
| MV-4-11 (Human Leukemia) | Growth Inhibition | Inhibition of cell growth | 7.4 nM[5] |
| EoL-1 (Human Leukemia) | Growth Inhibition | Inhibition of cell growth | 333 nM[5] |
| NALM-6 (Human Leukemia) | Growth Inhibition | Inhibition of cell growth | 417 nM[5] |
| SH-SY5Y (Human Neuroblastoma) | Cell Viability | Reduction of cell viability | ~100 - 600 nM[4][9] |
Table 2: Effective Concentrations for Specific Experimental Endpoints
| Cell Line | Application | Concentration | Treatment Time | Notes |
| MCF-7 (Breast Cancer) | TRAIL Sensitization / Apoptosis Induction | 2.5 µM - 5 µM | 12 - 24 hours | Used in combination with TRAIL (e.g., 50 ng/mL).[5][6][7] |
| SH-SY5Y (Neuroblastoma) | Inhibition of Downstream Signaling | 0.4 µM - 0.8 µM | 4 - 24 hours | To assess inhibition of ERK1/2 and Akt phosphorylation.[4] |
| DLD-1 (Colon Cancer, K-RAS mutant) | Inhibition of Viability | ~1 µM | 72 hours | Shows preferential activity in K-RAS mutant cells.[10] |
| Human Vestibular Schwannoma | Apoptosis Induction | 2 nM - 10 nM | 24 - 72 hours | Used on primary cultures to induce cell death.[11] |
| Primary Microglia | Inhibition of Inflammatory Response | 2 µM | 24 hours | To attenuate neuroinflammation.[12] |
Signaling Pathways and Experimental Workflows
BAY 61-3606 primarily targets Syk but also affects other kinases like CDK9, leading to distinct cellular outcomes. The diagrams below illustrate these pathways and a general experimental workflow.
Experimental Protocols
The following are detailed protocols for key experiments utilizing BAY 61-3606.
Protocol 1: Mast Cell Degranulation (β-Hexosaminidase Release Assay)
This protocol is adapted from methods used to assess the effect of BAY 61-3606 on mast cell degranulation in RBL-2H3 cells.[1]
Objective: To determine the IC50 of BAY 61-3606 for the inhibition of antigen-induced degranulation.
Materials:
-
RBL-2H3 cells
-
Cell culture medium (e.g., MEM with 10% FBS)
-
Anti-DNP IgE antibody
-
DNP-HSA (Dinitrophenyl-human serum albumin) antigen
-
This compound
-
Tyrode's buffer
-
p-Nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG) substrate solution
-
Stop solution (e.g., 0.1 M Na2CO3/NaHCO3 buffer, pH 10)
-
Lysis buffer (e.g., 0.1% Triton X-100 in Tyrode's buffer)
-
96-well plates
Procedure:
-
Cell Seeding: Seed RBL-2H3 cells in a 96-well plate at a density of 2 x 10^5 cells/mL (100 µL/well) and allow them to adhere overnight.
-
Sensitization: Sensitize the cells by adding anti-DNP IgE to the medium at a final concentration of 50 ng/mL. Incubate for 24 hours.
-
Compound Treatment:
-
Gently wash the sensitized cells twice with 100 µL of Tyrode's buffer.
-
Prepare serial dilutions of BAY 61-3606 in Tyrode's buffer. Add 50 µL of each concentration (or vehicle control) to the wells.
-
Pre-incubate for 1 hour at 37°C.
-
-
Antigen Challenge: Add 50 µL of DNP-HSA (final concentration 10 ng/mL) to each well to induce degranulation. Incubate for 30 minutes at 37°C.
-
Supernatant Collection: Place the plate on ice to stop the reaction. Carefully collect 50 µL of the supernatant from each well and transfer to a new 96-well plate.
-
Enzyme Assay:
-
Add 50 µL of PNAG substrate solution to the supernatant in the new plate.
-
Incubate at 37°C for 1-2 hours.
-
Stop the reaction by adding 150 µL of stop solution.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Cell Lysis: To the remaining cells in the original plate, add 100 µL of lysis buffer to determine the total β-hexosaminidase content. Repeat the enzyme assay (Steps 6.1-6.4) with the cell lysate.
-
Data Analysis: Calculate the percentage of β-hexosaminidase release for each condition and determine the IC50 value using non-linear regression analysis.
Protocol 2: TRAIL-Induced Apoptosis Sensitization
This protocol is based on studies demonstrating that BAY 61-3606 sensitizes MCF-7 breast cancer cells to TRAIL.[6][7]
Objective: To assess the ability of BAY 61-3606 to enhance TRAIL-induced cell death and caspase activity.
Materials:
-
MCF-7 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Recombinant human TRAIL
-
This compound
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Fluorometric caspase activity assay kit (e.g., for Caspase-8)
-
96-well plates (white-walled for luminescence, black-walled for fluorescence)
Procedure:
A. Cell Viability Assay
-
Cell Seeding: Seed MCF-7 cells in a white-walled 96-well plate at 5,000 cells/well and allow them to attach overnight.
-
Treatment:
-
Prepare a dose-response matrix. Pre-treat cells with various concentrations of BAY 61-3606 (e.g., 0-5 µM) for 1 hour.
-
Add various concentrations of TRAIL (e.g., 0-50 ng/mL) to the wells. Include controls for each compound alone.
-
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Measurement: Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's protocol. Read luminescence on a plate reader.
-
Analysis: Normalize the data to the vehicle-treated control and plot the results to observe the synergistic effect.
B. Caspase-8 Activity Assay
-
Cell Seeding: Seed MCF-7 cells in a black-walled 96-well plate.
-
Treatment: Pre-incubate cells with 5 µM BAY 61-3606 for 1 hour, then add 50 ng/mL TRAIL.[6]
-
Incubation: Incubate for 24 hours at 37°C.
-
Lysis & Assay: Lyse the cells and measure caspase-8 activity using a fluorometric substrate (e.g., IETD-AFC) according to the manufacturer's protocol.[6] Read the fluorescent signal on a plate reader.
-
Analysis: Compare the caspase activity in co-treated cells to controls.
Protocol 3: Western Blot Analysis of Protein Expression and Phosphorylation
This is a general protocol to analyze changes in key proteins like Mcl-1, phospho-Syk, and phospho-CDK9 following treatment with BAY 61-3606.[6][13]
Objective: To detect changes in protein levels and phosphorylation status in response to BAY 61-3606.
Materials:
-
Selected cell line (e.g., MCF-7, SH-SY5Y)
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE equipment and reagents
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Mcl-1, anti-p-Syk, anti-Syk, anti-p-CDK9, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
Procedure:
-
Cell Treatment: Seed cells in 6-well plates. Once they reach ~70-80% confluency, treat them with the desired concentration of BAY 61-3606 (e.g., 2.5 µM for MCF-7 cells) for the desired time course (e.g., 0, 6, 12, 24 hours).[7]
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE:
-
Normalize protein amounts (e.g., 20-30 µg per lane) and mix with Laemmli sample buffer.
-
Boil samples for 5 minutes.
-
Load samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
-
Protein Transfer: Transfer the proteins from the gel to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate with the primary antibody (at the manufacturer's recommended dilution) overnight at 4°C.
-
Wash the membrane 3 times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3 times with TBST for 10 minutes each.
-
-
Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize the protein of interest to a loading control (e.g., Actin or GAPDH). For phosphorylation analysis, normalize the phospho-protein signal to the total protein signal.
References
- 1. benchchem.com [benchchem.com]
- 2. apexbt.com [apexbt.com]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Bay 61-3606 Sensitizes TRAIL-Induced Apoptosis by Downregulating Mcl-1 in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scienceopen.com [scienceopen.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. BAY61-3606 Affects the Viability of Colon Cancer Cells in a Genotype-Directed Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BAY 61-3606, CDKi, and sodium butyrate treatments alter gene expression in human vestibular schwannomas and cause cell death in vitro - ecancer [ecancer.org]
- 12. BAY61-3606 attenuates neuroinflammation and neurofunctional damage by inhibiting microglial Mincle/Syk signaling response after traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bay 61-3606 Sensitizes TRAIL-Induced Apoptosis by Downregulating Mcl-1 in Breast Cancer Cells | PLOS One [journals.plos.org]
Application Notes and Protocols for In Vivo Administration of BAY 61-3606 Hydrochloride in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vivo administration of BAY 61-3606 hydrochloride, a potent and selective spleen tyrosine kinase (Syk) inhibitor, in various rodent models. The protocols are based on established preclinical studies and are intended to guide researchers in evaluating the therapeutic potential of this compound.
Compound Information
| Compound Name | This compound |
| Synonyms | 2-[[7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidin-5-yl]amino]-3-pyridinecarboxamide, monohydrochloride; Syk Inhibitor IV |
| Molecular Formula | C₂₀H₁₈N₆O₃ • HCl |
| Molecular Weight | 426.9 g/mol |
| Mechanism of Action | ATP-competitive inhibitor of Spleen Tyrosine Kinase (Syk)[1] |
| Key In Vivo Applications | Allergic Inflammation, Asthma, Neuroinflammation, Oncology |
In Vivo Efficacy Data Summary
The following tables summarize the quantitative data from key in vivo studies in rodent models.
Table 2.1: Efficacy in Rat Models of Allergic Inflammation
| Model | Species/Strain | Administration Route | Dosage | Effect | Reference |
| Passive Cutaneous Anaphylaxis (PCA) | Wistar Rat | Oral (p.o.) | 8 mg/kg | ED₅₀ value for inhibition of dye leakage[2][3] | |
| Passive Cutaneous Anaphylaxis (PCA) | Wistar Rat | Oral (p.o.) | 3 mg/kg | Significant suppression of antigen-induced reaction[2][4][5][6] | |
| Antigen-Induced Bronchoconstriction | Wistar Rat | Oral (p.o.) | 3 mg/kg | Significant suppression[2][4][6] | |
| Antigen-Induced Bronchial Edema | Wistar Rat | Oral (p.o.) | 3 mg/kg | Significant suppression[2][4][6] | |
| Antigen-Induced Airway Inflammation | Brown Norway Rat | Oral (p.o.) | 30 mg/kg | Inhibition of eosinophil accumulation in BAL fluid[3] |
Table 2.2: Efficacy in a Mouse Xenograft Model of Breast Cancer
| Model | Species/Strain | Administration Route | Dosage | Treatment Schedule | Effect | Reference |
| MCF-7 Tumor Xenograft | BALB/c Nude Mice | Intraperitoneal (i.p.) | 50 mg/kg | Twice a week for 20 days | Significant reduction in tumor volume[1][7][8][9] | |
| MCF-7 Tumor Xenograft (Combination Therapy) | BALB/c Nude Mice | Intraperitoneal (i.p.) | 50 mg/kg (BAY 61-3606) + 10 mg/kg (TRAIL) | Twice a week for 20 days | More efficacious reduction in tumor volume compared to single agents[7][9] |
Table 2.3: Efficacy in a Mouse Model of Traumatic Brain Injury (TBI)
| Model | Species/Strain | Administration Route | Dosage | Effect | Reference |
| Controlled Cortical Impact (CCI) | Mice | Intraperitoneal (i.p.) | 3 mg/kg | Attenuated TBI-induced neurovascular unit damage and neurological function deficits[10] |
Experimental Protocols
Protocol for Evaluating Efficacy in a Rat Model of Passive Cutaneous Anaphylaxis (PCA)
This protocol is designed to assess the in vivo efficacy of BAY 61-3606 in a mast cell-mediated type-I allergic reaction model.
Materials:
-
Male Wistar rats (6 weeks or older)
-
Anti-DNP IgE
-
DNP-BSA (Dinitrophenylated bovine serum albumin)
-
Evans blue dye
-
This compound
-
Vehicle (e.g., 5% DMSO + 30% PEG300)
Procedure:
-
Sensitization: Anesthetize rats and intradermally inject anti-DNP IgE into the dorsal skin to sensitize the area.
-
Drug Administration: 24 hours after sensitization, administer this compound orally (p.o.) at the desired doses (e.g., 3, 10, 30 mg/kg). Administer the vehicle to the control group.
-
Antigen Challenge: 1 hour after drug administration, intravenously (i.v.) inject a solution of DNP-BSA mixed with Evans blue dye to induce the anaphylactic reaction.
-
Evaluation: 30 minutes after the antigen challenge, euthanize the animals and excise the sensitized skin areas.
-
Quantification: Extract the Evans blue dye from the skin tissue using formamide. Measure the absorbance of the extracted dye at 620 nm to quantify the amount of plasma exudation.
-
Data Analysis: Calculate the percentage of inhibition of the PCA reaction for each dose group compared to the vehicle control group. Determine the ED₅₀ value.
Caption: Workflow for the Passive Cutaneous Anaphylaxis (PCA) experiment.
Protocol for Evaluating Efficacy in a Mouse Xenograft Cancer Model
This protocol details the use of BAY 61-3606 to assess its anti-tumor activity in a breast cancer xenograft model.[7][9]
Materials:
-
BALB/c nude mice
-
MCF-7 human breast cancer cells
-
Matrigel
-
This compound
-
Vehicle (appropriate for intraperitoneal injection)
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of MCF-7 cells mixed with Matrigel into the flank of each mouse.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., ~100 mm³).
-
Group Allocation: Randomly assign mice into treatment groups (e.g., vehicle control, BAY 61-3606 alone, combination therapy).
-
Drug Administration: Administer this compound via intraperitoneal (i.p.) injection at the desired dose (e.g., 50 mg/kg) according to the planned schedule (e.g., twice a week).
-
Tumor Measurement: Measure tumor dimensions with calipers every few days and calculate the tumor volume.
-
Endpoint: Continue the treatment for the specified duration (e.g., 20 days). At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting for Mcl-1 expression).
-
Data Analysis: Compare the tumor growth curves and final tumor volumes between the treatment and control groups.
Caption: Experimental workflow for the mouse xenograft cancer model.
Signaling Pathway Inhibition
BAY 61-3606 primarily targets Spleen Tyrosine Kinase (Syk), a critical non-receptor tyrosine kinase involved in signal transduction in various hematopoietic cells.[11] Inhibition of Syk disrupts downstream signaling cascades, leading to the observed anti-inflammatory and anti-cancer effects.
Key Signaling Pathways Affected:
-
Fc Receptor (FcR) Signaling: In mast cells and basophils, Syk is essential for signaling downstream of the high-affinity IgE receptor (FcεRI).[2] BAY 61-3606 blocks this pathway, inhibiting degranulation and the release of inflammatory mediators.[2][4]
-
B Cell Receptor (BCR) Signaling: Syk plays a crucial role in B cell activation and proliferation. BAY 61-3606 inhibits BCR-mediated signaling.[2][4]
-
Mincle/Syk Signaling in Microglia: In the context of neuroinflammation, BAY 61-3606 has been shown to inhibit the Mincle/Syk signaling pathway in microglia, reducing the production of pro-inflammatory cytokines.[10]
Caption: Inhibition of Syk signaling by BAY 61-3606.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. apexbt.com [apexbt.com]
- 4. The orally available spleen tyrosine kinase inhibitor 2-[7-(3,4-dimethoxyphenyl)-imidazo[1,2-c]pyrimidin-5-ylamino]nicotinamide dihydrochloride (BAY 61-3606) blocks antigen-induced airway inflammation in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. BAY 61-3606 | Syk | Apoptosis | TargetMol [targetmol.com]
- 7. Bay 61-3606 Sensitizes TRAIL-Induced Apoptosis by Downregulating Mcl-1 in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. researchgate.net [researchgate.net]
- 10. BAY61-3606 attenuates neuroinflammation and neurofunctional damage by inhibiting microglial Mincle/Syk signaling response after traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
Application Notes: Utilizing BAY 61-3606 Hydrochloride in Passive Cutaneous Anaphylaxis (PCA) Assays
Introduction
BAY 61-3606 hydrochloride is a potent and selective, orally available inhibitor of spleen tyrosine kinase (Syk).[1][2] Syk plays a pivotal role in the signaling cascade of the high-affinity IgE receptor (FcεRI) on mast cells and basophils.[3][4] Upon antigen-induced cross-linking of IgE bound to FcεRI, Syk is activated, initiating a downstream signaling cascade that leads to the degranulation of mast cells and the release of inflammatory mediators such as histamine, leukotrienes, and prostaglandins.[4][5] This process is a key event in the pathophysiology of Type I hypersensitivity reactions, including allergic rhinitis, asthma, and anaphylaxis.[6][7] The passive cutaneous anaphylaxis (PCA) assay is a widely used in vivo model to study mast cell-dependent, IgE-mediated allergic reactions and to evaluate the efficacy of potential anti-allergic compounds.[7][8][9] These notes provide a detailed protocol for the use of this compound in a rat PCA assay.
Mechanism of Action
BAY 61-3606 acts as an ATP-competitive inhibitor of Syk kinase, with a reported Ki of 7.5 nM.[1][2] By inhibiting Syk, BAY 61-3606 effectively blocks the downstream signaling events that lead to mast cell degranulation, including the phosphorylation of key signaling proteins like phospholipase Cγ1 (PLCγ1) and the subsequent mobilization of intracellular calcium.[3][5] This ultimately prevents the release of inflammatory mediators that cause the characteristic vascular permeability and edema observed in the PCA reaction.[1]
Quantitative Data Summary
The efficacy of this compound in inhibiting the PCA reaction and mast cell degranulation has been demonstrated in several studies. The following tables summarize the key quantitative data.
Table 1: In Vivo Efficacy of BAY 61-3606 in Rat Passive Cutaneous Anaphylaxis (PCA) Assay
| Administration Route | Dose (mg/kg) | % Inhibition of PCA Reaction | ED50 (mg/kg) | Reference |
| Oral | 3 | Significant Inhibition (p < 0.05) | 8 | [1][10][11] |
| Oral | 10 | Dose-dependent Inhibition | 8 | [10][11] |
| Oral | 30 | Dose-dependent Inhibition | 8 | [10][11] |
Table 2: In Vitro Efficacy of BAY 61-3606 on Mast Cell Degranulation
| Cell Type | Assay | IC50 (nM) | Reference |
| RBL-2H3 cells | Hexosaminidase release | 46 | [1][11] |
| Rat peritoneal mast cells | Serotonin release | 17 | [11] |
| Human basophils (healthy) | Degranulation | 10 | [1] |
| Human basophils (atopic) | Degranulation | 8.1 | [1] |
Experimental Protocols
Passive Cutaneous Anaphylaxis (PCA) Assay in Rats
This protocol describes a standard method for inducing a PCA reaction in rats and for evaluating the inhibitory effect of this compound.
Materials:
-
Male Wistar rats (or other suitable strain)
-
Anti-dinitrophenyl (DNP) IgE antibody
-
Dinitrophenyl-human serum albumin (DNP-HSA)
-
Evans blue dye
-
This compound
-
Vehicle for BAY 61-3606 (e.g., 0.5% methylcellulose)
-
Saline solution
-
Spectrophotometer
Procedure:
-
Sensitization:
-
Rats are passively sensitized by an intradermal (i.d.) injection of anti-DNP IgE antibody into the shaved dorsal skin. A typical injection volume is 20-50 µL.
-
The animals are then housed for 24-48 hours to allow the IgE to bind to FcεRI on dermal mast cells.[7]
-
-
Compound Administration:
-
This compound is prepared in a suitable vehicle.
-
The compound is administered orally (p.o.) to the rats 60 minutes prior to the antigen challenge.[10] A vehicle control group should be included.
-
-
Antigen Challenge and Dye Extravasation:
-
Evaluation of PCA Reaction:
-
Thirty minutes after the antigen challenge, the rats are euthanized.[10]
-
The area of blueing on the dorsal skin at the site of IgE injection is observed.
-
The skin sites are excised, and the Evans blue dye is extracted by incubating the skin samples in formamide (e.g., at 60°C for 24 hours).[9]
-
The amount of extracted dye is quantified by measuring the absorbance at approximately 620 nm using a spectrophotometer.[9]
-
-
Data Analysis:
-
The extent of the PCA reaction is proportional to the amount of extracted Evans blue dye.
-
The percentage inhibition of the PCA reaction by BAY 61-3606 is calculated by comparing the absorbance values from the treated groups to the vehicle control group.
-
Visualizations
Signaling Pathway
Caption: Syk Kinase Signaling Pathway in Mast Cell Activation.
Experimental Workflow
Caption: Experimental Workflow for the Passive Cutaneous Anaphylaxis Assay.
References
- 1. The orally available spleen tyrosine kinase inhibitor 2-[7-(3,4-dimethoxyphenyl)-imidazo[1,2-c]pyrimidin-5-ylamino]nicotinamide dihydrochloride (BAY 61-3606) blocks antigen-induced airway inflammation in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A novel natural Syk inhibitor suppresses IgE-mediated mast cell activation and passive cutaneous anaphylaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mast Cell Signaling: the Role of Protein Tyrosine Kinase Syk, its Activation and Screening methods for New Pathway Participants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Spinacetin Suppresses the Mast Cell Activation and Passive Cutaneous Anaphylaxis in Mouse Model [frontiersin.org]
- 6. scispace.com [scispace.com]
- 7. Hooke - Contract Research - Passive Cutaneous Anaphylaxis (PCA) [hookelabs.com]
- 8. criver.com [criver.com]
- 9. Passive Cutaneous Anaphylaxis Model - Creative Biolabs [creative-biolabs.com]
- 10. researchgate.net [researchgate.net]
- 11. Redirecting [linkinghub.elsevier.com]
Application Notes: BAY 61-3606 Hydrochloride in Mast Cell Degranulation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY 61-3606 hydrochloride is a potent and selective, ATP-competitive inhibitor of spleen tyrosine kinase (Syk) with a Ki of 7.5 nM.[1][2][3] Syk is a critical non-receptor tyrosine kinase that plays a central role in signal transduction downstream of various immunoreceptors, including the high-affinity IgE receptor (FcεRI) on mast cells.[4] Activation of FcεRI by antigen-crosslinked IgE leads to mast cell degranulation and the release of inflammatory mediators, a key event in allergic and inflammatory responses.[5][6] By inhibiting Syk, BAY 61-3606 effectively blocks these downstream signaling cascades, preventing mast cell degranulation and the subsequent release of histamine, lipid mediators, and cytokines.[4][7] These characteristics make BAY 61-3606 a valuable tool for studying mast cell biology and a potential therapeutic agent for allergic and inflammatory diseases.
Data Presentation
The inhibitory activity of BAY 61-3606 on mast cell degranulation has been quantified across various in vitro models. The half-maximal inhibitory concentration (IC50) values demonstrate its potency in different mast cell types and against the release of various inflammatory mediators.
| Cell Type | Mediator Release Measured | IC50 (nM) | Reference |
| Rat Basophilic Leukemia (RBL-2H3) cells | β-Hexosaminidase | 46 | [7] |
| Rat Peritoneal Mast Cells | Serotonin | 17 | [7] |
| Human Cultured Mast Cells (HCMC) | Histamine | 5.1 | [7] |
| Human Cultured Mast Cells (HCMC) | Tryptase | 5.5 | [7] |
| Human Cultured Mast Cells (HCMC) | Prostaglandin D2 (PGD2) | 5.8 | [7] |
| Human Cultured Mast Cells (HCMC) | Leukotriene C4/D4/E4 (LTC4/D4/E4) | 3.3 | [7] |
| Human Cultured Mast Cells (HCMC) | Granulocyte-macrophage colony-stimulating factor (GM-CSF) | 200 | [7] |
| Human Basophils (low serum IgE) | Degranulation | 10.2 | [7] |
| Human Basophils (high serum IgE) | Degranulation | 8.1 | [7] |
| Human Mast Cells | β-Hexosaminidase | 26 | [8] |
Experimental Protocols
Protocol 1: In Vitro Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This protocol provides a generalized procedure for determining the inhibitory effect of BAY 61-3606 on antigen-induced degranulation in mast cells, such as Rat Basophilic Leukemia (RBL-2H3) cells.
Materials:
-
RBL-2H3 cells
-
Cell culture medium (e.g., MEM) supplemented with fetal bovine serum (FBS)
-
Anti-DNP IgE antibody
-
DNP-HSA (antigen)
-
This compound
-
Tyrode's buffer or HEPES buffer
-
p-Nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG)
-
Citrate (B86180) buffer
-
Stop solution (e.g., 0.4 M Glycine, pH 10.7)
-
Lysis buffer (e.g., 0.1% Triton X-100)
-
96-well plates
Procedure:
-
Cell Culture and Sensitization:
-
Culture RBL-2H3 cells in appropriate medium until they reach the desired confluence.
-
Seed the cells into 96-well plates at a suitable density (e.g., 5 x 10^4 cells/well).
-
Sensitize the cells by incubating them with anti-DNP IgE antibody (e.g., 0.5 µg/mL) for 24 hours.[9]
-
-
Compound Treatment:
-
Antigen Challenge:
-
Supernatant Collection:
-
Enzyme Assay:
-
Prepare a fresh solution of the substrate PNAG in citrate buffer.[10]
-
In a new 96-well plate, add a portion of the collected supernatant to the PNAG solution.[9]
-
Incubate the plate at 37°C for 60-90 minutes to allow the enzymatic reaction to proceed.[10][12]
-
Stop the reaction by adding the stop solution. The development of a yellow color indicates the presence of p-nitrophenol.[11][12]
-
Measure the absorbance at 405 nm using a microplate reader.[9][12]
-
-
Determination of Total β-Hexosaminidase:
-
Data Analysis:
-
Calculate the percentage of β-hexosaminidase release for each treatment condition using the following formula:
-
% Release = (Absorbance of Supernatant / Absorbance of Supernatant + Absorbance of Lysate) x 100
-
-
Plot the percentage of inhibition against the concentration of BAY 61-3606 to determine the IC50 value.
-
Visualizations
Signaling Pathway of BAY 61-3606 in Mast Cell Degranulation
Caption: Inhibition of the FcεRI signaling pathway by BAY 61-3606.
Experimental Workflow for Mast Cell Degranulation Assay
Caption: Workflow of a β-hexosaminidase release assay.
References
- 1. BAY 61-3606 | Syk | Apoptosis | TargetMol [targetmol.com]
- 2. probes-drugs.org [probes-drugs.org]
- 3. medkoo.com [medkoo.com]
- 4. Spleen tyrosine kinase inhibition in the treatment of autoimmune, allergic and autoinflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. arrow.tudublin.ie [arrow.tudublin.ie]
- 6. atsjournals.org [atsjournals.org]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. atsjournals.org [atsjournals.org]
- 9. benchchem.com [benchchem.com]
- 10. Measuring Mast Cell Mediator Release - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jove.com [jove.com]
- 12. abmgood.com [abmgood.com]
Application Notes and Protocols for BAY 61-3606 Hydrochloride in Squamous Cell Carcinoma Research
Harnessing BAY 61-3606 Hydrochloride to Elucidate the Role of Spleen Tyrosine Kinase (Syk) in Squamous Cell Carcinoma
Introduction
Spleen tyrosine kinase (Syk), a non-receptor tyrosine kinase, has emerged as a significant player in the progression of various cancers, including squamous cell carcinoma (SCC).[1][2] In head and neck squamous cell carcinoma (SCCHN), higher Syk expression is correlated with poorer survival and is implicated in cell migration and invasion.[1][2] this compound is a potent, ATP-competitive, and reversible inhibitor of Syk with high selectivity.[3][4] Its utility in cancer research is underscored by its ability to modulate key signaling pathways and cellular processes.[1][3] These application notes provide detailed protocols for utilizing this compound to investigate the function of Syk in SCC, focusing on cell migration, signaling pathways, and cell viability.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this compound as reported in the literature.
| Parameter | Value | Cell Line/Model | Reference |
| Ki | 7.5 nM | - | [3][4] |
| IC50 | 10 nM | - | [3][4] |
| Concentration for Cell Migration Inhibition | Not explicitly stated, but used in assays. | HN6, CAL 27 (Syk-positive SCCHN) | [1] |
| Concentration for AKT Phosphorylation Inhibition | Not explicitly stated, but observed effect. | HN6 (Syk-positive SCCHN) | [1] |
| Concentration for Cell Viability Assay | 0.01-10 µM | SH-SY5Y (neuroblastoma) | [4] |
| In Vivo Dosage | 50 mg/kg (i.p.) | MCF-7 tumor xenograft in mice | [4] |
Experimental Protocols
Protocol 1: In Vitro Cell Migration Assay (Boyden Chamber Assay)
This protocol is adapted from methodologies used to assess the effect of Syk inhibition on the migration of SCCHN cells.[1]
Objective: To determine the effect of this compound on the chemotactic migration of squamous cell carcinoma cells.
Materials:
-
Squamous cell carcinoma cell lines (e.g., HN6, CAL 27 - Syk-positive; SIHN-011A - Syk-negative control)[1]
-
This compound (Calbiochem)[1]
-
DMEM with 10% FCS[1]
-
Boyden chamber apparatus with polycarbonate membranes (8 µm pore size)
-
Fibronectin (coating agent)
-
Calcein AM (for cell labeling and quantification)
-
DMSO (vehicle control)
Procedure:
-
Cell Culture: Culture SCCHN cells in DMEM supplemented with 10% FCS at 37°C in a humidified atmosphere of 5% CO2.[1]
-
Chamber Preparation: Coat the underside of the Boyden chamber membrane with fibronectin (10 µg/mL) overnight at 4°C and then air-dry.
-
Cell Preparation:
-
Harvest cells and resuspend them in serum-free DMEM.
-
Pre-incubate the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO vehicle control for 1 hour at 37°C.
-
-
Assay Setup:
-
Add serum-free DMEM containing the respective concentrations of BAY 61-3606 or DMSO to the lower chamber. Use DMEM with 10% FCS as a chemoattractant in the lower chamber for positive control wells.
-
Add 1 x 10^5 cells in serum-free DMEM with the corresponding inhibitor concentration to the upper chamber.
-
-
Incubation: Incubate the chambers for 6-24 hours at 37°C.
-
Quantification:
-
Remove non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface with methanol (B129727) and stain with a fluorescent dye like Calcein AM.
-
Quantify the migrated cells by measuring fluorescence with a plate reader or by counting under a microscope.
-
-
Data Analysis: Express the number of migrated cells in the treated groups as a percentage of the control group.
Protocol 2: Western Blot Analysis of Syk-Mediated Signaling
This protocol is designed to investigate the effect of BAY 61-3606 on the phosphorylation status of downstream targets of Syk, such as AKT.[1]
Objective: To assess the impact of this compound on the phosphorylation of AKT in squamous cell carcinoma cells.
Materials:
-
SCCHN cell lines (e.g., HN6)[1]
-
This compound[1]
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-AKT (Ser473), anti-total AKT, anti-Syk, and anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
ECL Western blotting detection reagents
Procedure:
-
Cell Treatment:
-
Seed HN6 cells and allow them to adhere overnight.
-
Treat the cells with this compound (e.g., 1-10 µM) or DMSO for various time points (e.g., 6, 24 hours).[1]
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an ECL detection system.
-
-
Data Analysis: Densitometrically quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Visualizations
Syk Signaling Pathway in Squamous Cell Carcinoma
Caption: Syk signaling cascade in SCCHN, initiated by EGFR, leading to cell migration.
Experimental Workflow for Studying Syk Inhibition
Caption: Workflow for investigating the effects of BAY 61-3606 on SCC cells.
Disclaimer: This document is intended for research purposes only. The protocols provided are generalized and may require optimization for specific experimental conditions and cell lines. Always refer to the primary literature and ensure compliance with all applicable laboratory safety guidelines.
References
Application Notes and Protocols for BAY 61-3606 Hydrochloride Formulation for Intraperitoneal Injection in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY 61-3606 is a potent and selective inhibitor of spleen tyrosine kinase (Syk), a key mediator of signal transduction in various immune cells.[1][2][3] Its role in cellular signaling pathways makes it a compound of significant interest in preclinical research for inflammatory diseases, allergies, and certain types of cancer. This document provides detailed application notes and a protocol for the formulation and intraperitoneal (IP) administration of BAY 61-3606 hydrochloride to mice, a common route for preclinical in vivo studies.[4][5]
Physicochemical Properties and Solubility
This compound is a crystalline solid.[2] Understanding its solubility is critical for preparing a homogenous and stable formulation for in vivo administration. The compound is soluble in dimethyl sulfoxide (B87167) (DMSO) and has some solubility in water.[4] For intraperitoneal injections in mice, it is common to use a vehicle that includes a solubilizing agent like DMSO, often in combination with other components to improve tolerability and bioavailability.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound relevant to its formulation and administration.
| Parameter | Value | Source |
| Molar Mass (Hydrochloride) | 426.9 g/mol | [3][6][7] |
| Molar Mass (Free Base) | 390.40 g/mol | [1] |
| Solubility in Water | 30 mg/mL | [4] |
| Solubility in DMSO | 10 mg/mL | [2][6] |
| Recommended Storage | -20°C | [4][6] |
| Reported Effective IP Dose in Mice | 50 mg/kg | [2][4][5] |
Signaling Pathway of BAY 61-3606
BAY 61-3606 primarily acts by inhibiting spleen tyrosine kinase (Syk). Syk is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune receptors, including the B-cell receptor (BCR) and Fc receptors. Inhibition of Syk by BAY 61-3606 can modulate downstream signaling cascades, thereby affecting cellular processes such as proliferation, differentiation, and the inflammatory response.
Caption: Signaling pathway showing inhibition of Syk by BAY 61-3606.
Experimental Protocol: Formulation and Intraperitoneal Injection in Mice
This protocol details the steps for preparing a formulation of this compound and administering it via intraperitoneal injection to mice. This protocol is based on a reported effective dose of 50 mg/kg.[2][4][5]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween 80, sterile
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Sterile syringes (1 mL) and needles (27-30 gauge)
-
Vortex mixer
-
Analytical balance
Formulation Vehicle:
A common vehicle for hydrophobic compounds for IP injection in mice consists of DMSO, PEG300, Tween 80, and saline. A suggested formulation is:
-
10% DMSO
-
40% PEG300
-
5% Tween 80
-
45% Sterile Saline
Procedure:
-
Dose Calculation:
-
Determine the required dose for each mouse. For a 25g mouse at a 50 mg/kg dose:
-
Dose (mg) = 50 mg/kg * 0.025 kg = 1.25 mg
-
-
The typical injection volume for a mouse is 100-200 µL. To prepare a solution for a 200 µL injection volume:
-
Concentration (mg/mL) = 1.25 mg / 0.2 mL = 6.25 mg/mL
-
-
-
Preparation of the Formulation (for 1 mL total volume):
-
Weigh the required amount of this compound powder. For a 6.25 mg/mL solution, you will need 6.25 mg for 1 mL.
-
In a sterile microcentrifuge tube, add 100 µL of DMSO to the powder.
-
Vortex thoroughly until the powder is completely dissolved.
-
Add 400 µL of PEG300 and vortex until the solution is homogenous.
-
Add 50 µL of Tween 80 and vortex again.
-
Finally, add 450 µL of sterile saline to reach a final volume of 1 mL. Vortex thoroughly to ensure a uniform suspension. The final solution should be clear. If precipitation occurs, gentle warming may be required.
-
-
Intraperitoneal Injection:
-
Properly restrain the mouse.
-
Draw the calculated volume of the this compound formulation into a sterile 1 mL syringe with a 27-30 gauge needle.
-
Locate the injection site in the lower right or left quadrant of the abdomen.
-
Insert the needle at a 15-20 degree angle, ensuring it does not puncture any internal organs.
-
Gently aspirate to check for any fluid (blood or urine). If none is present, slowly inject the solution.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the mouse for any adverse reactions post-injection.
-
Experimental Workflow
The following diagram illustrates the workflow for preparing and administering the this compound formulation.
Caption: Workflow for this compound formulation and IP injection.
Safety Precautions
-
Handle this compound powder in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
All animal procedures should be performed in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).
-
Monitor animals closely for any signs of distress or toxicity after injection.
Disclaimer: This protocol is intended for research purposes only and should be adapted and validated by the end-user for their specific experimental needs. Always consult relevant literature and safety data sheets before handling any chemical compounds.
References
- 1. The orally available spleen tyrosine kinase inhibitor 2-[7-(3,4-dimethoxyphenyl)-imidazo[1,2-c]pyrimidin-5-ylamino]nicotinamide dihydrochloride (BAY 61-3606) blocks antigen-induced airway inflammation in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Bay 61-3606 Sensitizes TRAIL-Induced Apoptosis by Downregulating Mcl-1 in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Inhibition of spleen tyrosine kinase activation ameliorates inflammation, cell death, and steatosis in alcoholic liver disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Western Blot Analysis of Syk Phosphorylation Following BAY 61-3606 Hydrochloride Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Western blot analysis to assess the inhibitory effect of BAY 61-3606 hydrochloride on Spleen Tyrosine Kinase (Syk) phosphorylation. BAY 61-3606 is a potent and selective, ATP-competitive inhibitor of Syk kinase.[1][2][3][4][5] This document outlines the necessary protocols, data interpretation, and includes visual representations of the relevant biological pathways and experimental procedures.
Introduction to this compound
This compound is a highly selective and orally available inhibitor of Syk kinase with a Ki of 7.5 nM and an IC50 of 10 nM.[2][5] It functions by competing with ATP for the kinase binding site, thereby preventing the autophosphorylation of Syk and the subsequent downstream signaling cascades.[4] The inhibition of Syk phosphorylation is a key indicator of the compound's activity and can be effectively quantified using Western blot analysis. Studies have shown that BAY 61-3606 reduces the phosphorylation of Syk in various cell lines, including breast cancer cells (MCF-7 and T47D) and neuroblastoma cells.[1][5][6]
Data Presentation: Inhibitory Activity of BAY 61-3606
The following tables summarize the quantitative data regarding the inhibitory potency of BAY 61-3606 against Syk and its selectivity over other kinases.
Table 1: In Vitro Inhibitory Potency of BAY 61-3606 against Syk Kinase
| Parameter | Value | Reference |
| Ki (Cell-free assay) | 7.5 nM | [1][2][4] |
| IC50 (Cell-free assay) | 10 nM | [2][4][5] |
| IC50 (BCR-stimulated Ca2+ increase in Ramos cells) | 81 nM | [4] |
| IC50 (BCR-induced mouse splenic B cell proliferation) | 58 nM | [4] |
| IC50 (FcεRI-mediated hexosaminidase release from RBL-2H3 cells) | 46 nM | [4] |
Table 2: Kinase Selectivity of BAY 61-3606
| Kinase | Inhibition | Reference |
| Lyn | >4,700 nM (Ki) | [1][4] |
| Fyn | >5,400 nM (Ki) | [1][4] |
| Src | >12,500 nM (Ki) | [1][4] |
| Itk | >6,250 nM (Ki) | [1][4] |
| Btk | No inhibition up to 4.7 µM | [1][4] |
Experimental Protocols
This section provides a detailed protocol for performing Western blot analysis to measure the phosphorylation of Syk at specific tyrosine residues (e.g., Tyr525/526) following treatment with this compound.[7]
Materials and Reagents
-
Cell Lines: Appropriate cell lines expressing Syk (e.g., Ramos, SH-SY5Y, MCF-7, MV4-11, MOLM-14).[1][4][5][8]
-
This compound: Prepare stock solutions in DMSO and store at -20°C or -80°C.[2]
-
Cell Culture Medium and Reagents
-
Stimulating Agent (optional): Anti-IgM, H2O2, or other relevant agonists to induce Syk phosphorylation.[8][9]
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[9]
-
Protein Assay Kit: BCA or Bradford assay kit.
-
SDS-PAGE Reagents: Acrylamide/bis-acrylamide solution, SDS, TEMED, APS.
-
Transfer Buffer
-
Membranes: PVDF or nitrocellulose membranes.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[10]
-
Primary Antibodies:
-
Rabbit anti-phospho-Syk (Tyr525/526) antibody.
-
Rabbit or Mouse anti-total Syk antibody.
-
Antibody for a loading control (e.g., anti-β-actin or anti-GAPDH).
-
-
Secondary Antibodies: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Chemiluminescent Substrate: ECL substrate.
-
Imaging System: Chemiluminescence detection system.
-
Stripping Buffer (optional)
Procedure
-
Cell Culture and Treatment:
-
Culture cells under standard conditions to the desired confluency.
-
Treat cells with varying concentrations of this compound for the desired time (e.g., 2, 6, or 24 hours).[5][8] Include a vehicle-only (DMSO) control.
-
If applicable, stimulate the cells with an agonist to induce Syk phosphorylation for a predetermined time before harvesting.[9]
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.[9]
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[9]
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.[9]
-
-
Sample Preparation and SDS-PAGE:
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[9]
-
Confirm the transfer efficiency using Ponceau S staining.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[10]
-
Incubate the membrane with the primary antibody against phospho-Syk (e.g., anti-p-Syk Tyr525/526) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.[9]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection:
-
Apply the ECL substrate to the membrane.[9]
-
Capture the chemiluminescent signal using a digital imaging system.
-
-
Stripping and Re-probing (for total Syk and loading control):
-
To normalize for protein loading, the membrane can be stripped of the bound antibodies using a stripping buffer.[9]
-
After stripping, re-block the membrane and probe with a primary antibody for total Syk.[9]
-
Repeat the washing, secondary antibody incubation, and detection steps.
-
The membrane can be stripped and re-probed again for a loading control like β-actin.
-
-
Densitometry Analysis:
-
Quantify the band intensities for both phospho-Syk and total Syk using image analysis software (e.g., ImageJ).[9]
-
Calculate the ratio of phospho-Syk to total Syk for each sample to determine the relative level of Syk phosphorylation.
-
Plot the normalized phospho-Syk levels against the concentration of BAY 61-3606 to generate a dose-response curve.
-
Mandatory Visualizations
Syk Signaling Pathway
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Bay 61-3606 Sensitizes TRAIL-Induced Apoptosis by Downregulating Mcl-1 in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Syk phosphorylation – a gravisensitive step in macrophage signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Increased SYK activity is associated with unfavorable outcome among patients with acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Western blot for phosphorylated proteins | Abcam [abcam.com]
Application Notes and Protocols for Cell Viability Assays with BAY 61-3606 Hydrochloride in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of BAY 61-3606 hydrochloride, a potent spleen tyrosine kinase (Syk) inhibitor, in assessing the viability of various cancer cell lines. This document includes a summary of its effects, detailed experimental protocols for common cell viability assays, and diagrams illustrating its mechanism of action and experimental workflows.
Introduction to this compound
BAY 61-3606 is a selective, ATP-competitive inhibitor of spleen tyrosine kinase (Syk) with a Ki of 7.5 nM.[1][2][3][4] While primarily targeting Syk, it has also been shown to inhibit other kinases, such as CDK9, and can induce cell cycle arrest and apoptosis in cancer cells, in some cases independent of Syk inhibition.[1][3][5] Its ability to sensitize cancer cells to TRAIL-induced apoptosis by downregulating the anti-apoptotic protein Mcl-1 makes it a compound of significant interest in cancer research.[6][7]
Effects of this compound on Cancer Cell Viability
This compound has demonstrated cytotoxic and anti-proliferative effects across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the cell line, the specific cell viability assay employed, and the incubation time. A summary of reported IC50 values is presented below.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cancer Type | Cell Line | Assay Type | Incubation Time | IC50 (µM) | Reference |
| Acute Myeloid Leukemia | MV-4-11 | Growth Inhibition | Not Specified | 0.007394 | [3] |
| Eosinophilic Leukemia | EoL-1 | Growth Inhibition | Not Specified | 0.33275 | [3] |
| Acute Lymphoblastic Leukemia | NALM-6 | Growth Inhibition | Not Specified | 0.41739 | [3] |
| Multiple Myeloma | MM.1S | WST-1 | Not Specified | >0.01 | [5] |
| Multiple Myeloma | H929 | WST-1 | Not Specified | >0.01 | [5] |
| Multiple Myeloma | RPMI-8226 | WST-1 | Not Specified | >0.01 | [5] |
| Neuroblastoma | SH-SY5Y (Syk-positive) | Not Specified | 48 hours | <1 | [2][4] |
| Neuroblastoma | SK-N-BE (Syk-negative) | Not Specified | 48 hours | >1 | [2][4] |
| Colon Cancer | HCT-116 (K-RAS mutant) | Syto60 | 72 hours | ~1-10 | [8] |
| Colon Cancer | DLD-1 (K-RAS mutant) | Syto60 | 72 hours | ~1-10 | [8] |
| Burkitt's Lymphoma | BL41 | Not Specified | Not Specified | ~5 (for 70% decrease in viability) | [9] |
| Breast Cancer | MCF-7 | Not Specified | Not Specified | Sensitizes to TRAIL at 2.5 µM | [1][3][6] |
Signaling Pathways Affected by BAY 61-3606
BAY 61-3606 primarily inhibits Syk, a key kinase in B-cell receptor signaling and other immune receptor pathways.[10] However, in the context of cancer cell viability, its effects can be more complex, involving off-target effects and Syk-independent mechanisms. One of the well-documented mechanisms is the downregulation of Mcl-1, an anti-apoptotic protein, which can occur through the inhibition of CDK9, leading to transcriptional repression, and through promoting ubiquitin-dependent degradation.[1][6][7][11][12]
Experimental Workflow for Cell Viability Assays
The following diagram outlines a general workflow for assessing the effect of this compound on cancer cell viability.
Detailed Experimental Protocols
The following are detailed protocols for commonly used cell viability assays, adapted for use with this compound.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.[13][14]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., in DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO at the highest concentration used for the drug dilutions).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank (medium only) from all readings. Calculate cell viability as a percentage of the vehicle-treated control. Plot the results and determine the IC50 value.
Protocol 2: WST-1 (Water-Soluble Tetrazolium Salt) Assay
This is another colorimetric assay that is generally more sensitive and has a simpler procedure than the MTT assay.[2][5][10][15]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well flat-bottom plates
-
WST-1 reagent
-
Multichannel pipette
-
Microplate reader (absorbance at 450 nm)
Procedure:
-
Cell Seeding: Seed cells as described in the MTT protocol (100 µL/well).
-
Compound Treatment: Treat cells with serial dilutions of this compound as described above.
-
Incubation: Incubate for the desired time period.
-
WST-1 Addition: Add 10 µL of WST-1 reagent to each well.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C. The optimal incubation time may vary between cell lines.
-
Data Acquisition: Gently shake the plate and measure the absorbance at 450 nm.
-
Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50.
Protocol 3: CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, an indicator of metabolically active cells, and is known for its high sensitivity.[1][6][8][16][17]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Reagent
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate (100 µL/well).
-
Compound Treatment: Treat cells with serial dilutions of this compound.
-
Incubation: Incubate for the desired time period.
-
Reagent Preparation and Equilibration: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.
-
Reagent Addition: Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate cell viability relative to the control and determine the IC50.
Conclusion
This compound is a versatile tool for studying cancer cell viability. Its complex mechanism of action, involving both Syk-dependent and -independent pathways, provides multiple avenues for therapeutic intervention. The protocols provided herein offer a starting point for researchers to investigate the effects of this compound on their cancer cell lines of interest. It is recommended to optimize assay conditions, such as cell seeding density and incubation times, for each specific cell line to ensure accurate and reproducible results.
References
- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 2. WST-1 Assay Protocol for Cell Proliferation and Viability - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. WST-1 Assay Protocol for Cell Viability [sigmaaldrich.cn]
- 6. scribd.com [scribd.com]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Frontiers | SYK Inhibition Induces Apoptosis in Germinal Center-Like B Cells by Modulating the Antiapoptotic Protein Myeloid Cell Leukemia-1, Affecting B-Cell Activation and Antibody Production [frontiersin.org]
- 10. materialneutral.info [materialneutral.info]
- 11. researchgate.net [researchgate.net]
- 12. Bay 61-3606 Sensitizes TRAIL-Induced Apoptosis by Downregulating Mcl-1 in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. ch.promega.com [ch.promega.com]
- 17. CellTiter-Glo® 3D Cell Viability Assay Protocol [worldwide.promega.com]
Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis with BAY 61-3606 Hydrochloride and TRAIL
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL) is a promising anti-cancer agent due to its ability to selectively induce apoptosis in cancer cells while sparing normal cells.[1][2] However, many cancer cell lines exhibit resistance to TRAIL-induced apoptosis.[3] A strategy to overcome this resistance is the combination of TRAIL with sensitizing agents. BAY 61-3606 hydrochloride, initially developed as a spleen tyrosine kinase (Syk) inhibitor, has been identified as a potent sensitizer (B1316253) of TRAIL-induced apoptosis in cancer cells, such as the MCF-7 breast cancer cell line.[2][3]
Mechanistically, BAY 61-3606 enhances TRAIL-induced apoptosis not through Syk inhibition, but by acting as an inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[2][3] This inhibition leads to the downregulation of the anti-apoptotic protein Myeloid Cell Leukemia-1 (Mcl-1).[2][3] The reduction of Mcl-1 levels primes the cancer cells for apoptosis, which is then efficiently triggered by TRAIL. This synergistic interaction leads to a significant increase in caspase activation and DNA fragmentation, hallmarks of apoptosis.[3]
This document provides detailed protocols for the analysis of apoptosis induced by the combination of this compound and TRAIL using flow cytometry with Annexin V and Propidium Iodide (PI) staining.
Data Presentation
The following table presents representative data on the induction of apoptosis in a cancer cell line following a 24-hour treatment with a CDK9 inhibitor and TRAIL. This data illustrates the synergistic effect of combining the two agents.
| Treatment Group | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Untreated Control | 95 ± 2.5 | 3 ± 1.5 | 2 ± 1.0 |
| BAY 61-3606 (2.5 µM) | 90 ± 3.0 | 6 ± 2.0 | 4 ± 1.5 |
| TRAIL (50 ng/mL) | 88 ± 4.0 | 8 ± 2.5 | 4 ± 1.8 |
| BAY 61-3606 + TRAIL | 45 ± 5.0 | 25 ± 4.0 | 30 ± 4.5 |
Note: The data presented are representative and may vary depending on the cell line, specific experimental conditions, and the CDK9 inhibitor used.
Signaling Pathway and Experimental Workflow
Signaling Pathway of TRAIL-Induced Apoptosis and Sensitization by BAY 61-3606
Caption: Signaling pathway of TRAIL-induced apoptosis and sensitization by BAY 61-3606.
Experimental Workflow for Apoptosis Analysis
Caption: Experimental workflow for flow cytometry analysis of apoptosis.
Experimental Protocols
Materials and Reagents
-
Cell Line: Human breast cancer cell line (e.g., MCF-7)
-
This compound: Stock solution in DMSO
-
Recombinant Human TRAIL/Apo2L: Stock solution in sterile PBS or water
-
Cell Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Phosphate-Buffered Saline (PBS): pH 7.4, sterile
-
Trypsin-EDTA: 0.25%
-
Annexin V-FITC Apoptosis Detection Kit: Containing Annexin V-FITC, Propidium Iodide (PI), and 10X Binding Buffer
-
DMSO: Vehicle control
-
6-well plates
-
Flow cytometry tubes
-
Flow cytometer
Protocol for Induction of Apoptosis
-
Cell Seeding: Seed MCF-7 cells in 6-well plates at a density of 2 x 10^5 cells per well in 2 mL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Treatment:
-
Prepare working solutions of BAY 61-3606 and TRAIL in complete culture medium.
-
Aspirate the old medium from the wells.
-
Add fresh medium containing the treatments as follows:
-
Untreated Control: Medium only.
-
Vehicle Control: Medium with DMSO (at the same final concentration as in the BAY 61-3606 treated wells).
-
BAY 61-3606 alone: 2.5 µM BAY 61-3606.
-
TRAIL alone: 50 ng/mL TRAIL.
-
Combination: 2.5 µM BAY 61-3606 and 50 ng/mL TRAIL.
-
-
Incubate the cells for 24 hours at 37°C and 5% CO2.
-
Protocol for Annexin V/PI Staining and Flow Cytometry
-
Cell Harvesting:
-
Carefully collect the culture medium from each well, as it may contain detached apoptotic cells.
-
Wash the adherent cells with 1 mL of PBS.
-
Add 0.5 mL of Trypsin-EDTA to each well and incubate for 3-5 minutes at 37°C to detach the cells.
-
Add 1 mL of complete medium to inactivate the trypsin and combine with the collected supernatant from the first step.
-
Transfer the cell suspension to a 1.5 mL microcentrifuge tube.
-
-
Cell Washing:
-
Centrifuge the cells at 300 x g for 5 minutes at room temperature.
-
Discard the supernatant and wash the cell pellet with 1 mL of cold PBS.
-
Centrifuge again at 300 x g for 5 minutes and discard the supernatant.
-
-
Staining:
-
Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and quadrants.
-
Collect data for at least 10,000 events per sample.
-
Analyze the data using appropriate software. The cell populations will be distributed as follows:
-
Viable cells: Annexin V-negative and PI-negative (Lower Left Quadrant).
-
Early apoptotic cells: Annexin V-positive and PI-negative (Lower Right Quadrant).
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive (Upper Right Quadrant).
-
Necrotic cells: Annexin V-negative and PI-positive (Upper Left Quadrant).
-
-
Conclusion
The combination of this compound and TRAIL presents a promising strategy to overcome TRAIL resistance in cancer cells. The protocols outlined in this document provide a robust framework for the quantitative analysis of apoptosis using flow cytometry. This methodology is essential for researchers and drug development professionals to evaluate the efficacy of this and similar combination therapies, and to further elucidate the molecular mechanisms of synergistic anti-cancer effects.
References
Application Notes and Protocols: Investigating Airway Inflammation in Rats using Oral BAY 61-3606 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY 61-3606 hydrochloride is a potent, selective, and orally available inhibitor of spleen tyrosine kinase (Syk).[1][2][3][4] Syk is a critical non-receptor tyrosine kinase involved in the signaling pathways of various immune cells, playing a pivotal role in allergic and inflammatory responses.[5][6] In the context of airway inflammation, Syk is essential for the high-affinity IgE receptor (FcεRI)-mediated signaling in mast cells and basophils, which leads to degranulation and the release of inflammatory mediators, cytokines, and lipid mediators.[1][2][6] By inhibiting Syk, BAY 61-3606 effectively blocks these downstream events, making it a valuable tool for investigating and potentially treating allergic asthma and other inflammatory airway diseases.[1][6][7]
These application notes provide detailed protocols for utilizing this compound in a rat model of ovalbumin (OVA)-induced airway inflammation, a well-established model that mimics key features of human allergic asthma.[8][9][10]
Mechanism of Action
BAY 61-3606 is an ATP-competitive inhibitor of Syk, with a high degree of selectivity over other tyrosine kinases such as Lyn, Fyn, Src, Itk, and Btk.[1][3][4] The inhibition of Syk disrupts the signaling cascade initiated by the activation of immunoreceptors like the FcεRI on mast cells and the B-cell receptor (BCR) on B-cells.[2][6] This leads to a reduction in the release of pro-inflammatory mediators, thereby attenuating the inflammatory response.[1][5]
Caption: Syk Inhibition by BAY 61-3606 in Mast Cells.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of this compound.
Table 1: In Vitro Efficacy of BAY 61-3606
| Cell Type | Assay | Mediator Release | IC50 (nM) |
| Rat Basophilic Leukemia (RBL-2H3) | Degranulation | Hexosaminidase | 46[1] |
| Rat Peritoneal Mast Cells | Degranulation | Serotonin | 17[1] |
| Human Basophils (Healthy) | Degranulation | - | 10[1][2] |
| Human Basophils (Atopic) | Degranulation | - | 8.1[1][2] |
Table 2: In Vivo Efficacy of BAY 61-3606 in Rats
| Model | Parameter Measured | Effective Dose (Oral) | Effect |
| Antigen-Induced Passive Cutaneous Anaphylaxis | Skin Reaction | 3 mg/kg | Significant Suppression[1][2][3][4] |
| Antigen-Induced Bronchoconstriction | Pulmonary Pressure | 3 mg/kg | Significant Inhibition[1][2][11] |
| Antigen-Induced Bronchial Edema | Edema | 3 mg/kg | Significant Attenuation[1][2][11] |
| OVA-Induced Airway Inflammation | Eosinophil Accumulation in BAL Fluid | 30 mg/kg (b.i.d.) | 70% Inhibition[1] |
Experimental Protocols
Protocol 1: In Vitro Mast Cell Degranulation Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of BAY 61-3606 on antigen-induced degranulation in mast cells.
Materials:
-
Rat Basophilic Leukemia (RBL-2H3) cells
-
Anti-dinitrophenyl (DNP) IgE antibody
-
DNP-human serum albumin (HSA)
-
This compound
-
p-Nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG)
-
Cell culture medium, plates, and incubator
-
Lysis buffer
-
Stop solution (e.g., sodium carbonate)
-
Plate reader
Procedure:
-
Cell Seeding: Plate RBL-2H3 cells in a 96-well plate and culture until confluent.
-
Sensitization: Sensitize the cells by incubating with anti-DNP IgE antibody for 24 hours.[5]
-
Compound Treatment: Wash the cells to remove unbound IgE and pre-incubate with various concentrations of BAY 61-3606 or a vehicle control for 1 hour.[5]
-
Antigen Challenge: Induce degranulation by stimulating the cells with DNP-HSA for 30 minutes.[5]
-
Supernatant Collection: Carefully collect the supernatant, which contains the released β-hexosaminidase.[5]
-
Enzyme Assay:
-
Cell Lysis: Lyse the remaining cells in the original plate with lysis buffer to determine the total cellular β-hexosaminidase content.[5]
-
Data Analysis: Calculate the percentage of β-hexosaminidase release for each concentration of BAY 61-3606 and determine the IC50 value.[5]
Protocol 2: In Vivo Ovalbumin (OVA)-Induced Airway Inflammation in Rats
Objective: To evaluate the effect of oral administration of BAY 61-3606 on eosinophil accumulation in the bronchoalveolar lavage (BAL) fluid of OVA-sensitized and challenged rats.
Materials:
-
Male Brown Norway or Sprague Dawley rats[9]
-
Ovalbumin (OVA)
-
Aluminum hydroxide (B78521) (Alum)
-
This compound
-
Vehicle control (e.g., appropriate solvent for BAY 61-3606)
-
Aerosol delivery system (e.g., nebulizer)
-
Anesthetics
-
Sterile saline
-
Centrifuge
-
Microscope slides
-
Wright-Giemsa stain
Procedure:
Caption: Workflow for OVA-Induced Airway Inflammation Model.
-
Sensitization:
-
Compound Administration:
-
Antigen Challenge:
-
Bronchoalveolar Lavage (BAL):
-
Cell Analysis:
-
Data Analysis: Compare the number of eosinophils in the BAL fluid of the BAY 61-3606-treated group with the vehicle-treated group to determine the percentage of inhibition.
Logical Relationships of BAY 61-3606 Effects
Caption: Logical Flow of BAY 61-3606's Effects.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. The orally available spleen tyrosine kinase inhibitor 2-[7-(3,4-dimethoxyphenyl)-imidazo[1,2-c]pyrimidin-5-ylamino]nicotinamide dihydrochloride (BAY 61-3606) blocks antigen-induced airway inflammation in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. BAY 61-3606 | Syk | Apoptosis | TargetMol [targetmol.com]
- 5. benchchem.com [benchchem.com]
- 6. Spleen tyrosine kinase inhibition in the treatment of autoimmune, allergic and autoinflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. The OVA-induced Asthma Model in Mice and Rats: An Overview - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 9. The strength of the OVA-induced airway inflammation in rats is strain dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ovalbumin induced Asthma Model - Creative Biolabs [creative-biolabs.com]
- 11. karger.com [karger.com]
- 12. Sensitizing effects of chronic exposure and acute inhalation of ovalbumin aerosol on pulmonary C fibers in rats - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to dissolve BAY 61-3606 hydrochloride in DMSO for experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper handling and use of BAY 61-3606 hydrochloride in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for dissolving this compound is dimethyl sulfoxide (B87167) (DMSO).
Q2: What is the solubility of this compound in DMSO?
A2: The solubility of this compound in DMSO can vary between different suppliers and batches. It is crucial to use fresh, anhydrous DMSO for optimal solubility.[1] See the table below for a summary of reported solubility values.
Q3: How should I prepare a stock solution of this compound in DMSO?
A3: A detailed, step-by-step protocol for preparing a stock solution is provided in the "Experimental Protocols" section of this guide.
Q4: How should I store the this compound stock solution?
A4: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -20°C for short-term storage (up to 1-3 months) or -80°C for long-term storage (up to 1 year).[1][2][3]
Q5: My this compound solution in DMSO appears cloudy or has precipitates. What should I do?
A5: Please refer to our "Troubleshooting Guide" for solutions to common solubility issues.
Data Presentation
Table 1: Solubility and Storage of this compound in DMSO
| Supplier/Source | Reported Solubility in DMSO | Recommended Storage of Stock Solution |
| Selleck Chemicals | 14 mg/mL (fresh DMSO recommended)[1] | -20°C (1 month), -80°C (1 year)[1] |
| MedchemExpress | 25 mg/mL (with ultrasonic and warming)[2] | -20°C (1 month), -80°C (6 months)[2] |
| TargetMol | 3.91 mg/mL (sonication recommended)[3] | -80°C (1 year)[3] |
| Sigma-Aldrich | 10 mg/mL | -20°C (up to 3 months) |
| Cayman Chemical | 10 mg/mL | -20°C |
Note: Solubility can be affected by the purity of the compound, the quality of the DMSO, temperature, and agitation.
Experimental Protocols
Protocol: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile, polypropylene (B1209903) microcentrifuge tubes
-
Vortex mixer
-
Water bath or heating block (optional)
-
Sonicator (optional)
Procedure:
-
Pre-warm DMSO: If you plan to prepare a higher concentration stock solution, pre-warming the DMSO to 37°C can aid in dissolution.
-
Weigh the Compound: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight: 426.86 g/mol for hydrochloride), weigh 4.27 mg of the compound.
-
Add DMSO: Add the calculated volume of DMSO to the tube containing the compound.
-
Dissolve the Compound:
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, you can use one or a combination of the following methods:
-
Warming: Gently warm the solution in a water bath or on a heating block at a temperature not exceeding 40°C for 5-10 minutes.
-
Sonication: Place the tube in a sonicator bath for 5-10 minutes.
-
-
-
Visually Inspect: Ensure the solution is clear and free of any visible particulates.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C as recommended.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound does not fully dissolve in DMSO. | 1. DMSO has absorbed moisture. 2. Concentration is too high. 3. Insufficient agitation/mixing. | 1. Use fresh, anhydrous DMSO.[1] 2. Try preparing a more dilute stock solution. 3. Increase vortexing time, or gently warm the solution (up to 40°C) or use a sonicator. |
| Precipitation occurs when diluting the DMSO stock in aqueous media. | 1. The final concentration of the compound in the aqueous solution exceeds its aqueous solubility. 2. The final percentage of DMSO is too low to maintain solubility. | 1. Lower the final concentration of this compound in your experiment. 2. Ensure the final DMSO concentration in your aqueous solution is sufficient to keep the compound dissolved (typically ≥0.1%). Perform a pilot test to determine the optimal final DMSO concentration. |
| Inconsistent experimental results. | 1. Degradation of the compound due to improper storage or multiple freeze-thaw cycles. 2. Inaccurate concentration of the stock solution. | 1. Always use freshly prepared stock solutions or properly stored aliquots. Avoid repeated freeze-thaw cycles. 2. Ensure accurate weighing of the compound and measurement of the solvent volume. |
Mandatory Visualization
Caption: Syk Signaling Pathway Inhibition by BAY 61-3606.
Caption: Workflow for Preparing BAY 61-3606 HCl Stock Solution.
References
Addressing off-target effects of BAY 61-3606 hydrochloride in kinase assays
This technical support guide is designed for researchers, scientists, and drug development professionals utilizing BAY 61-3606 hydrochloride in kinase assays. Here, you will find troubleshooting advice and frequently asked questions to address common challenges, particularly concerning potential off-target effects, to ensure the generation of consistent and reliable data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent, ATP-competitive, and reversible inhibitor of Spleen Tyrosine Kinase (Syk).[1][2][3] It has a high affinity for Syk, with a reported Ki (inhibition constant) of 7.5 nM and an IC50 (half-maximal inhibitory concentration) of approximately 10 nM in cell-free assays.[1][2][3][4] Syk is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells.[5][6]
Q2: How selective is BAY 61-3606? Am I guaranteed to only be inhibiting Syk?
While BAY 61-3606 is widely described as a highly selective Syk inhibitor, it is crucial to understand that "selective" does not mean "exclusive."[5][7][8] Several studies have shown high selectivity for Syk over other related tyrosine kinases like Lyn, Fyn, Src, Itk, and Btk, which were not significantly inhibited at concentrations up to 4.7 µM.[7][8]
However, other evidence suggests potential off-target activities, especially at higher concentrations. For instance, BAY 61-3606 has been reported to inhibit CDK9 with an IC50 of 37 nM and to downregulate Mcl-1 in a Syk-independent manner.[7][9] One study noted that at concentrations above 1 µM, off-target effects were observed in neuroblastoma cells.[10] Therefore, attributing all observed cellular effects solely to Syk inhibition without further validation can be misleading.
Q3: I'm observing a phenotype in my Syk-negative cell line after treatment with BAY 61-3606. What does this mean?
Observing an effect in a Syk-negative model is a strong indicator of an off-target effect.[10] This suggests that at the concentration used, BAY 61-3606 is inhibiting one or more other kinases or cellular proteins present in that cell line, leading to the observed phenotype. It is essential to perform dose-response experiments and use secondary validation methods to understand the true mechanism.
Q4: What concentration of BAY 61-3606 should I use in my experiments?
The optimal concentration depends on your experimental system (e.g., cell-free biochemical assay vs. cell-based assay).
-
For biochemical assays: Start with concentrations around the reported IC50 for Syk (e.g., 10 nM) and perform a dose-response curve.
-
For cell-based assays: The effective concentration can be higher due to factors like cell permeability and intracellular ATP concentrations.[11] Cellular IC50 values have been reported in the range of 10 nM to 81 nM for various functions.[4][12] It is recommended to perform a dose-response analysis to determine the lowest effective concentration that elicits the desired on-target phenotype in your specific system. Using concentrations that far exceed the IC50 for the primary target increases the likelihood of engaging lower-affinity off-target kinases.[13]
Kinase Inhibition Profile
The following table summarizes the reported inhibitory concentrations of BAY 61-3606 against its primary target and a known off-target kinase. Note that IC50 values can vary significantly based on the assay format, substrate, and ATP concentration used.[14]
| Target Kinase | Assay Type | Reported IC50 / Ki | Reference |
| Syk | Cell-free | Ki: 7.5 nM | [1][4][7][8] |
| Syk | Cell-free | IC50: 10 nM | [1][4][5] |
| Syk (BCR-induced Ca2+ influx) | Cellular (Ramos cells) | IC50: 81 nM | [5][12] |
| CDK9 | Cell-free | IC50: 37 nM | [7] |
| Lyn, Fyn, Src, Itk, Btk | Cell-free | Ki: >4.7 µM | [7][8] |
Troubleshooting Guide
This section addresses common issues encountered during kinase assays with BAY 61-3606.
Issue 1: High variability between replicate wells.
| Potential Cause | Troubleshooting Step |
| Pipetting Inaccuracy | Ensure pipettes are calibrated. Use reverse pipetting for viscous solutions. |
| Inadequate Reagent Mixing | Gently vortex all stock solutions before preparing dilutions. Ensure thorough mixing in the assay plate before incubation. |
| Edge Effects | Evaporation from outer wells can concentrate reagents. Avoid using the outermost wells of the plate or fill them with buffer to maintain humidity.[15] |
| Inconsistent Incubation | Ensure consistent timing and temperature for all plates and wells. Use a properly calibrated incubator.[15] |
Issue 2: My results suggest off-target activity.
| Potential Cause | Troubleshooting Step |
| Compound concentration is too high | Perform a dose-response experiment. On-target effects should occur at lower concentrations than off-target effects. Try to use the lowest concentration that produces the desired on-target effect.[13] |
| Compound promiscuity | The inhibitor may inherently bind to multiple kinases. This is a common challenge with ATP-competitive inhibitors due to the conserved nature of the ATP-binding pocket across the kinome.[13] |
| Confirmation of On-Target Effect | To confirm that the observed phenotype is due to Syk inhibition, use a multi-pronged approach: 1. Use a Structurally Unrelated Inhibitor: Validate your results with a second, structurally different Syk inhibitor (e.g., Fostamatinib/R406).[13][16] If the phenotype persists, it is more likely an on-target effect. 2. Genetic Knockdown: Use siRNA, shRNA, or CRISPR/Cas9 to specifically reduce or eliminate Syk expression.[13] If the phenotype from genetic knockdown matches the inhibitor's phenotype, it strongly supports an on-target mechanism. |
Experimental Protocols & Visualizations
Signaling Pathway Diagram
The following diagram illustrates the canonical Syk signaling pathway downstream of a B-cell receptor (BCR) and highlights a potential off-target interaction with the transcriptional machinery via CDK9.
Caption: Syk signaling pathway and potential off-target inhibition by BAY 61-3606.
Troubleshooting Workflow
This workflow provides a logical sequence of steps to investigate unexpected results.
Caption: Workflow for troubleshooting and validating BAY 61-3606 effects.
Protocol: Validating On-Target Effects using Cellular Thermal Shift Assay (CETSA)
This protocol provides a method to assess whether BAY 61-3606 directly engages Syk in intact cells. The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.
Materials:
-
Cells expressing endogenous Syk (e.g., Ramos B-cells)
-
This compound
-
DMSO (vehicle control)
-
PBS with protease and phosphatase inhibitors
-
Lysis buffer (e.g., RIPA)
-
Equipment for SDS-PAGE and Western Blotting
-
Anti-Syk antibody
-
PCR thermocycler or heating blocks
Methodology:
-
Cell Treatment:
-
Culture cells to the desired density.
-
Treat cells with BAY 61-3606 at the desired concentration (e.g., 1 µM) and a vehicle control (e.g., 0.1% DMSO) for 1-2 hours under normal culture conditions.
-
-
Heating Step:
-
Harvest cells and wash with PBS. Resuspend cell pellets in PBS containing protease/phosphatase inhibitors.
-
Aliquot the cell suspension for each temperature point (e.g., 40°C, 45°C, 50°C, 55°C, 60°C, 65°C). Include a non-heated control (room temperature).
-
Heat the aliquots at their respective temperatures for 3 minutes using a thermocycler, followed by cooling at room temperature for 3 minutes.
-
-
Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 37°C water bath) to release cellular contents.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Carefully collect the supernatant, which contains the soluble, non-denatured proteins.
-
Determine the protein concentration of each supernatant sample.
-
-
Analysis by Western Blot:
-
Normalize the protein concentration for all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody against Syk.
-
Use a suitable secondary antibody and detection reagent to visualize the bands.
-
-
Data Interpretation:
-
Quantify the band intensity for Syk at each temperature point for both the vehicle- and BAY 61-3606-treated samples.
-
Plot the percentage of soluble Syk relative to the non-heated control against the temperature.
-
A rightward shift in the melting curve for the BAY 61-3606-treated samples compared to the vehicle control indicates thermal stabilization and confirms direct target engagement of Syk by the compound in the cellular environment.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Tyrosine Kinase/Adaptors - BioCrick [biocrick.com]
- 4. medkoo.com [medkoo.com]
- 5. apexbt.com [apexbt.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. selleckchem.com [selleckchem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. cancer-research-network.com [cancer-research-network.com]
- 10. SYK Inhibition Potentiates the Effect of Chemotherapeutic Drugs on Neuroblastoma Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. selleckchem.com [selleckchem.com]
Technical Support Center: BAY 61-3606 Hydrochloride In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing BAY 61-3606 hydrochloride in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
BAY 61-3606 is a potent and highly selective, ATP-competitive, and reversible inhibitor of Spleen Tyrosine Kinase (Syk).[1][2] It has a high affinity for Syk with a Ki of 7.5 nM and an IC50 of 10 nM.[1][3] BAY 61-3606 shows high selectivity for Syk over other kinases such as Lyn, Fyn, Src, Itk, and Btk.[4][5] By inhibiting Syk, it blocks downstream signaling pathways involved in immune responses and cell proliferation.[6]
Q2: What are the recommended administration routes for in vivo studies?
This compound can be administered both orally (p.o.) and intraperitoneally (i.p.).[1][2][4][7] The choice of administration route may depend on the specific experimental model and desired pharmacokinetic profile.
Q3: What is a typical effective dose range for this compound in vivo?
The effective dose of this compound can vary depending on the animal model and the specific application. Reported effective doses range from 3 mg/kg to 50 mg/kg.[1][2][4][5][7][8] For instance, oral administration of 3 mg/kg has been shown to be effective in a rat model of airway inflammation, while intraperitoneal injections of 50 mg/kg have been used in mouse xenograft models.[2][5][7]
Q4: What is a suitable vehicle for dissolving and administering this compound?
A common vehicle for in vivo administration involves a multi-component solvent system. One suggested formulation consists of DMSO, PEG300, Tween 80, and saline or PBS.[2][4] For example, a stock solution can be prepared in DMSO and then further diluted with PEG300, Tween 80, and an aqueous solution for the final injection volume.[2] It is crucial to use fresh DMSO as moisture can reduce solubility.[4]
Q5: What are the known downstream effects of Syk inhibition by BAY 61-3606?
Inhibition of Syk by BAY 61-3606 has been shown to reduce the phosphorylation of downstream signaling molecules such as ERK1/2 and Akt.[1][9] It can also suppress NF-κB signaling, which is critical for the production of pro-inflammatory mediators.[6][10] Additionally, BAY 61-3606 can sensitize cancer cells to TRAIL-induced apoptosis by downregulating Mcl-1.[11][12]
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Poor solubility of this compound | Use of old or hydrated DMSO. | Use fresh, anhydrous DMSO to prepare stock solutions.[4] Sonication may also aid in dissolution.[2] |
| Incorrect vehicle composition. | Ensure the correct proportions of co-solvents like PEG300 and Tween 80 are used for the final formulation. A common formulation includes DMSO, PEG300, Tween 80, and saline/PBS.[2] | |
| Inconsistent or lack of in vivo efficacy | Suboptimal dosage. | The effective dose can be model-dependent. A dose-response study may be necessary. Published effective doses range from 3 mg/kg to 50 mg/kg.[1][2][4][5][7][8] |
| Inadequate dosing frequency or duration. | Review the literature for similar models. For example, in a tumor xenograft model, twice-weekly administration for two weeks was effective.[1] | |
| Issues with compound stability in the formulation. | Prepare the final working solution fresh on the day of use to ensure stability.[7] | |
| Observed off-target effects | High dosage. | At concentrations greater than 1 µM, off-target effects have been observed in vitro.[9] If in vivo toxicity is observed, consider reducing the dose. |
| Vehicle-related toxicity. | Run a vehicle-only control group to assess any potential toxicity or effects from the administration vehicle itself. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of BAY 61-3606
| Target/Assay | IC50 / Ki | Cell Line / System | Reference |
| Syk Kinase Activity | Ki = 7.5 nM | Cell-free assay | [1][4] |
| Syk Kinase Activity | IC50 = 10 nM | Cell-free assay | [1][3] |
| Anti-IgE-induced Histamine Release | IC50 = 5.1 nM | Human Mast Cells | [5] |
| Basophil Activation (healthy subjects) | IC50 = 10 nM | Human Basophils | [2] |
| Basophil Activation (atopic subjects) | IC50 = 8.1 nM | Human Basophils | [2] |
| Anti-IgM-induced B cell proliferation | IC50 = 58 nM | Mouse Splenic B cells | [5] |
| Antigen-induced degranulation | IC50 = 46 nM | RBL-2H3 cells | [13] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Administration Route | Dosage | Observed Effect | Reference |
| Rat | Oral (p.o.) | 3 mg/kg | Suppression of antigen-induced passive cutaneous anaphylactic reaction, bronchoconstriction, and bronchial edema. | [2][4] |
| Rat | Oral (p.o.) | 30 mg/kg, b.i.d. | Attenuation of antigen-induced airway inflammation. | [6] |
| Rat | N/A | ED50 = 8 mg/kg | Inhibition of passive cutaneous anaphylaxis. | [5] |
| Mouse (MCF-7 xenograft) | Intraperitoneal (i.p.) | 50 mg/kg | Reduction in tumor growth, both alone and in combination with TRAIL. | [1][5][7] |
| Mouse (Traumatic Brain Injury) | Intraperitoneal (i.p.) | 3 mg/kg | Attenuation of neuroinflammation and neurofunctional damage. | [8] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
This protocol is a general guideline and may require optimization based on specific experimental needs.
-
Prepare Stock Solution:
-
Prepare Vehicle:
-
In a separate sterile tube, prepare the vehicle by mixing the required volumes of PEG300, Tween 80, and sterile saline or PBS. A common vehicle composition is a mixture of these components.
-
-
Prepare Final Working Solution:
-
For a target concentration of 2 mg/mL, as an example, add 50 µL of the 40 mg/mL DMSO stock solution to 300 µL of PEG300 and mix until clear.[2]
-
To this mixture, add 50 µL of Tween 80 and mix until clear.[2]
-
Finally, add 600 µL of sterile saline or PBS to reach a final volume of 1 mL.[2]
-
The final working solution should be prepared fresh on the day of administration.[7]
-
Protocol 2: In Vivo Efficacy Study in a Mouse Xenograft Model
This protocol is based on studies using MCF-7 tumor xenografts in BALB/c nude mice.[1][7]
-
Animal Model:
-
Use female BALB/c nude mice, 5 weeks of age.
-
Implant MCF-7 cells subcutaneously to establish tumors.
-
-
Treatment Groups:
-
Vehicle control group.
-
This compound (50 mg/kg) group.
-
Optional: Combination therapy group (e.g., BAY 61-3606 + TRAIL).
-
-
Administration:
-
Prepare the this compound formulation as described in Protocol 1.
-
Administer the treatment via intraperitoneal injection.
-
A typical dosing schedule is twice a week for two weeks.[1]
-
-
Monitoring and Endpoint:
-
Monitor tumor growth by measuring tumor volume at regular intervals.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Signaling Pathways and Workflows
Caption: Simplified Syk signaling pathway and the inhibitory action of BAY 61-3606.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BAY 61-3606 | Syk | Apoptosis | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. BAY61-3606 attenuates neuroinflammation and neurofunctional damage by inhibiting microglial Mincle/Syk signaling response after traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SYK Inhibition Potentiates the Effect of Chemotherapeutic Drugs on Neuroblastoma Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Bay 61-3606 Sensitizes TRAIL-Induced Apoptosis by Downregulating Mcl-1 in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cancer-research-network.com [cancer-research-network.com]
- 13. Redirecting [linkinghub.elsevier.com]
Potential for experimental artifacts with BAY 61-3606 hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in utilizing BAY 61-3606 hydrochloride effectively and avoiding potential experimental artifacts.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent, orally available, and highly selective inhibitor of Spleen Tyrosine Kinase (Syk).[1][2] It functions as an ATP-competitive and reversible inhibitor, preventing the phosphorylation of Syk and thereby blocking its downstream signaling pathways.[2]
Q2: How selective is BAY 61-3606 for Syk?
BAY 61-3606 is highly selective for Syk, with a Ki (inhibitor constant) of 7.5 nM and an IC50 of 10 nM in cell-free assays.[1][2] It shows minimal to no inhibitory activity against other tyrosine kinases such as Lyn, Fyn, Src, Itk, and Btk at concentrations up to 4.7 µM.[1]
Q3: What are the recommended solvent and storage conditions for this compound?
-
Solubility: this compound is soluble in water (up to 30 mg/ml), DMSO (around 2-14 mg/ml), and methanol (B129727) (1 mg/ml).[1][3] Note that moisture-absorbing DMSO can reduce solubility, so it is recommended to use fresh DMSO.[1]
-
Storage: For long-term storage, the solid compound should be stored at -20°C.[3][4] Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2][5] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[2]
Q4: How should I prepare this compound for in vivo studies?
A common formulation for oral administration in rats involves suspending the compound in a vehicle. For intraperitoneal injections in mice, a stock solution in DMSO can be further diluted with PEG300, Tween 80, and sterile water or saline.[1][5] A typical in vivo formulation might consist of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH2O.[6] It is recommended to prepare the final working solution fresh on the day of use.[1]
Quantitative Data Summary
The following tables summarize the inhibitory potency and effective concentrations of this compound in various experimental settings.
Table 1: In Vitro Inhibitory Activity
| Target | Assay Type | Value | Reference |
| Syk | Cell-free kinase assay (Ki) | 7.5 nM | [1][2] |
| Syk | Cell-free kinase assay (IC50) | 10 nM | [2] |
| CDK9 | In vitro kinase assay (IC50) | 37 nM | [1] |
| Lyn, Fyn, Src, Itk, Btk | Kinase assays (Ki) | >4.7 µM | [7] |
| MAP4K2 | In vitro kinase assay (IC50) | 11.3 nM | [8] |
Table 2: Cellular Activity
| Cell Line | Assay | Effect | IC50 / Effective Concentration | Reference |
| Human Mast Cells | Anti-IgE-induced histamine (B1213489) release | Inhibition | 5.1 nM | [7] |
| Mouse Splenic B-cells | Anti-IgM-induced proliferation | Inhibition | 58 nM | [7] |
| MV-4-11 | Growth Inhibition | Inhibition of cell growth | 0.007394 µM | [1] |
| EoL-1 | Growth Inhibition | Inhibition of cell growth | 0.33275 µM | [1] |
| NALM-6 | Growth Inhibition | Inhibition of cell growth | 0.41739 µM | [1] |
| SH-SY5Y (Syk-positive) | Cell Viability | Reduction in viability | Significant at 0.1-0.6 µM | [5] |
| SK-N-BE(2) (Syk-negative) | Cell Viability | Reduction in viability | Significant at >1 µM | |
| MCF-7 | Sensitization to TRAIL-induced apoptosis | Downregulation of Mcl-1 | 0.31 - 2.5 µM | [7] |
Experimental Protocols
Protocol 1: Cell Viability Assay
This protocol is a generalized procedure for assessing the effect of BAY 61-3606 on the viability of adherent or suspension cells.
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. For adherent cells, allow them to attach overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Perform serial dilutions in cell culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO) at the same final concentration as in the highest compound dilution.
-
Treatment: Add the diluted compound or vehicle control to the appropriate wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
Viability Assessment: Measure cell viability using a suitable assay, such as MTT, MTS, or a luminescent-based assay (e.g., CellTiter-Glo), following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Western Blot for Syk Phosphorylation
This protocol describes the detection of phosphorylated Syk (p-Syk) in cell lysates by Western blotting.
-
Cell Treatment: Culture cells to the desired confluency and treat with BAY 61-3606 or a vehicle control for the specified time. If studying stimulated Syk activation, add the appropriate stimulus (e.g., antigen, H2O2) for a short period before lysis.[9]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated Syk (e.g., p-Syk Y525/526 or p-Syk Y323) overnight at 4°C.[9]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total Syk and a loading control protein (e.g., actin or GAPDH).
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected Cell Death or Toxicity | Off-target effects: At concentrations greater than 1 µM, BAY 61-3606 can reduce the viability of cells that do not express Syk. | Perform a dose-response curve to determine the optimal concentration. Use the lowest effective concentration that inhibits Syk phosphorylation. Consider using a structurally different Syk inhibitor as a control. |
| Syk-independent mechanisms: In some cell types, such as breast cancer cells, BAY 61-3606 can downregulate Mcl-1 and inhibit CDK9 independently of its effect on Syk.[10] | Investigate these alternative pathways if the observed phenotype does not align with known Syk functions in your model system. | |
| Lack of Efficacy | Poor solubility/precipitation: The compound may have precipitated out of the cell culture medium. | Prepare fresh dilutions from a concentrated DMSO stock for each experiment. Ensure the final DMSO concentration is low and consistent across all conditions. |
| Cell line resistance: The targeted pathway may not be critical for the survival or proliferation of your chosen cell line. | Confirm Syk expression and activation in your cell line. Consider using a cell line with a known dependence on Syk signaling. | |
| Contradictory Results with Other Syk Inhibitors | Different off-target profiles: Other Syk inhibitors may have different off-target effects that could lead to different phenotypic outcomes. | Be aware of the known off-target profiles of the inhibitors you are using. Use multiple, structurally distinct inhibitors to confirm that the observed effect is due to Syk inhibition. |
| Paradoxical Pathway Activation | Feedback loop activation: Inhibition of one pathway can sometimes lead to the compensatory activation of another. | Analyze the phosphorylation status of key proteins in related signaling pathways (e.g., Akt, ERK) to identify any unexpected activation. |
Visualizations
Caption: Inhibition of Syk phosphorylation by BAY 61-3606.
Caption: A standard workflow for in vitro experiments.
Caption: A logical guide to troubleshooting unexpected results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Enzo Life Sciences BAY 61-3606. hydrochloride (25mg). CAS: 648903-57-5, | Fisher Scientific [fishersci.com]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleck.co.jp [selleck.co.jp]
- 7. BAY 61-3606 (hydrochloride) | CAS 1615197-10-8 | Cayman Chemical | Biomol.com [biomol.com]
- 8. benchchem.com [benchchem.com]
- 9. oncotarget.com [oncotarget.com]
- 10. Bay 61-3606 Sensitizes TRAIL-Induced Apoptosis by Downregulating Mcl-1 in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
BAY 61-3606 hydrochloride stability in different solvents and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and handling of BAY 61-3606 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound.[1][2] It is important to use fresh, anhydrous DMSO, as the presence of moisture can reduce the solubility of the compound.[3] For aqueous buffers, it is advisable to first dissolve the compound in a minimal amount of DMSO before further dilution.
Q2: What are the recommended storage conditions for solid this compound?
A2: Solid this compound should be stored at -20°C.[2][3] Under these conditions, the compound is reported to be stable for up to three years. Some suppliers suggest a stability of at least four years at -20°C.
Q3: How should I store stock solutions of this compound?
A3: For optimal stability, stock solutions of this compound in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C.[1][3] Under these conditions, the solution is stable for up to one year. For shorter-term storage, solutions can be kept at -20°C for up to one to three months.[1][3][4]
Q4: Is this compound soluble in aqueous solutions?
A4: this compound is generally considered to have low solubility in water and ethanol.[3] However, one supplier indicates solubility in water at 30 mg/mL.[2] Due to these conflicting reports, it is recommended to test solubility in your specific aqueous buffer. For in vivo studies, a common formulation involves a suspension in a vehicle like CMC-Na or a solution containing DMSO, PEG300, and Tween80.[3]
Q5: Can I expect degradation of this compound in my cell culture medium?
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Precipitate observed in stock solution upon thawing. | - The solution may have been stored for too long or at an inappropriate temperature.- The initial concentration may be too high for the solvent at lower temperatures.- The DMSO used may have absorbed moisture, reducing solubility. | - Prepare a fresh stock solution.- Gently warm the solution and sonicate to attempt redissolving the precipitate.- Use fresh, anhydrous DMSO for preparing new stock solutions.- Consider preparing a more dilute stock solution. |
| Inconsistent or lower-than-expected activity in experiments. | - Degradation of the compound in the stock solution or working solution.- Multiple freeze-thaw cycles of the stock solution. | - Prepare fresh working solutions from a recently prepared or properly stored stock solution for each experiment.- Aliquot stock solutions after preparation to minimize freeze-thaw cycles.- Perform a stability assessment of the compound in your experimental buffer under the conditions of your assay. |
| Difficulty dissolving the compound. | - The compound has low solubility in the chosen solvent.- The solvent quality is poor (e.g., wet DMSO). | - Use the recommended solvent, DMSO, for initial dissolution.- Sonication and gentle warming may aid in dissolution.- Ensure you are using a high-purity, anhydrous solvent. |
Data on Solubility and Stability
Table 1: Solubility of this compound in Different Solvents
| Solvent | Concentration | Source |
| DMSO | ~14 mg/mL (30.21 mM) | [3] |
| DMSO | 25 mg/mL (58.57 mM) | [1] |
| DMSO | 2 mg/mL | [2] |
| DMSO | 3.91 mg/mL (10.02 mM) | [5] |
| Water | Insoluble | [3] |
| Water | 30 mg/mL | [2][6] |
| Methanol | 1 mg/mL | [2] |
| Ethanol | Insoluble | [3] |
Note: Solubility can vary between different batches and suppliers. It is recommended to perform your own solubility tests.
Table 2: Recommended Storage Conditions and Stability
| Form | Solvent | Storage Temperature | Duration | Source |
| Powder | N/A | -20°C | 3 years | [3][5] |
| Solution | DMSO | -80°C | 1 year | [3][5] |
| Solution | DMSO | -20°C | 1 month | [1][3] |
| Solution | DMSO | -20°C | 3 months | [4] |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Solution
This protocol provides a general framework for determining the stability of this compound in a solvent of interest.
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound powder.
-
Dissolve the powder in high-purity, anhydrous DMSO to a final concentration of 10 mM.
-
-
Preparation of Working Solutions:
-
Dilute the stock solution to a final concentration of 100 µM in the solvent to be tested (e.g., PBS, cell culture medium).
-
-
Incubation:
-
Aliquot the working solution into multiple sealed vials for each time point and temperature condition to be tested (e.g., Room Temperature, 4°C, 37°C).
-
-
Time Points:
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), take one vial from each temperature condition for analysis. The t=0 sample should be processed immediately after preparation.
-
-
Sample Analysis (HPLC):
-
Inject the samples into a High-Performance Liquid Chromatography (HPLC) system equipped with a suitable column (e.g., C18) and a UV detector.
-
Develop a method that allows for the separation of the parent compound from any potential degradation products.
-
Monitor the peak area of the this compound peak.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the peak area of the t=0 sample.
-
Plot the percentage of the remaining compound against time for each temperature condition to determine the stability profile.
-
Visualizations
Signaling Pathway of BAY 61-3606
BAY 61-3606 is a potent inhibitor of Spleen tyrosine kinase (Syk), a key component in various signaling pathways, including B-cell receptor (BCR) signaling and Fc receptor (FcR) mediated signaling in immune cells.[3] Inhibition of Syk by BAY 61-3606 can lead to the suppression of downstream signaling cascades, including the NF-κB pathway, which is crucial for the production of pro-inflammatory cytokines.[7]
Caption: Simplified signaling pathway of BAY 61-3606 action.
Experimental Workflow for Stability Assessment
The following diagram illustrates a typical workflow for assessing the stability of a small molecule like this compound in a given solvent.
Caption: General workflow for assessing compound stability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Enzo Life Sciences BAY 61-3606. hydrochloride (25mg). CAS: 648903-57-5, | Fisher Scientific [fishersci.com]
- 3. selleckchem.com [selleckchem.com]
- 4. BAY 61-3606 ≥97% (HPLC), solid, Syk inhibitor, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 5. BAY 61-3606 | Syk | Apoptosis | TargetMol [targetmol.com]
- 6. scispace.com [scispace.com]
- 7. benchchem.com [benchchem.com]
Troubleshooting inconsistent results in BAY 61-3606 hydrochloride experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BAY 61-3606 hydrochloride. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Troubleshooting Guides
Issue: Inconsistent Inhibition of Target Pathway
Question: We are observing variable inhibition of the Syk pathway even when using the same concentration of BAY 61-3606. What could be the cause?
Answer: Inconsistent inhibition can stem from several factors:
-
Reagent Stability: this compound solution stability can be a factor. It is recommended to prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles. Stock solutions are typically stable for shorter periods when stored at -20°C (1 month) or -80°C (6 months).[1]
-
Cellular Context: The efficacy of BAY 61-3606 can be cell-type dependent. Some studies have shown that the genetic background of the cells, such as the mutation status of genes like K-RAS, can influence the cellular response to the inhibitor.[2][3]
-
Off-Target Effects: While BAY 61-3606 is a potent Syk inhibitor, it can exhibit off-target effects on other kinases, which might lead to complex and sometimes contradictory results.[4][5] For example, it has been shown to inhibit other kinases like IKKα.[5] It is crucial to confirm target engagement in your specific experimental system, for instance, by assessing the phosphorylation status of Syk.
-
Experimental Conditions: Ensure consistent experimental parameters such as cell density, passage number, and serum concentration in the media, as these can all influence signaling pathways and drug sensitivity.
Issue: Unexpected Cellular Phenotypes
Question: We are observing cellular effects that are not typically associated with Syk inhibition. Why might this be happening?
Answer: BAY 61-3606 has been reported to induce phenotypes independent of its Syk inhibitory activity.
-
Syk-Independent Mcl-1 Downregulation: In some breast cancer cell lines, BAY 61-3606 has been shown to downregulate the anti-apoptotic protein Mcl-1, sensitizing cells to TRAIL-induced apoptosis. This effect was found to be independent of Syk inhibition.[6][7]
-
Modulation of Other Signaling Pathways: The compound can influence other signaling cascades. For instance, in certain contexts, it can lead to the re-phosphorylation and activation of ERK1/2, counteracting the effects of other treatments.[5]
-
Genotype-Specific Effects: The cellular response can be dictated by the genetic makeup of the cells. For example, cells with activating K-RAS mutations may exhibit different sensitivity to BAY 61-3606.[2][3]
To investigate these unexpected phenotypes, consider the following:
-
Use siRNA or shRNA to specifically knock down Syk and compare the phenotype to that observed with BAY 61-3606 treatment.[7][8]
-
Profile the activity of other relevant signaling pathways (e.g., MAPK/ERK, PI3K/Akt) in the presence of the inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound?
A1: this compound is typically dissolved in DMSO for in vitro experiments. For in vivo studies, specific formulations involving PEG300, Tween80, and water may be required.[6] Stock solutions in DMSO should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months) to maintain stability.[1]
Q2: What are the typical working concentrations for in vitro and in vivo experiments?
A2: The optimal concentration will vary depending on the cell type and experimental design.
-
In Vitro: IC50 values for Syk inhibition are in the low nanomolar range (around 7.5-10 nM).[1][6][9] However, cellular assays may require higher concentrations, often ranging from the low nanomolar to the low micromolar range (e.g., 0.01 µM to 10 µM).[1][10]
-
In Vivo: Dosing in animal models, such as rats, has been reported in the range of 3 mg/kg to 30 mg/kg, administered orally.[9][11]
Q3: How can I confirm that BAY 61-3606 is inhibiting Syk in my experiment?
A3: The most direct way to confirm Syk inhibition is to perform a Western blot analysis to assess the phosphorylation status of Syk at its activating tyrosine residues. A decrease in phosphorylated Syk (p-Syk) levels upon treatment with BAY 61-3606 would indicate target engagement.[1][7] You can also assess the phosphorylation of downstream Syk substrates.
Q4: Are there known off-target effects of BAY 6-3606 I should be aware of?
A4: Yes, while considered selective, BAY 61-3606 has been shown to inhibit other kinases. A kinase screen revealed that at 1 µM, it could inhibit a small number of other kinases by more than 90%.[2][3] It has also been reported to non-specifically inhibit JNK.[12] Researchers should be cautious and consider these potential off-target effects when interpreting their data.
Quantitative Data Summary
Table 1: In Vitro Efficacy of BAY 61-3606
| Cell Type/Assay | Target/Mediator | IC50 (nM) | Reference |
| Recombinant Syk Kinase Assay | Syk Kinase Activity | 7.5 (Ki) | [6][9] |
| RBL-2H3 Cells | Antigen-induced Degranulation | 46 | [9] |
| Human Basophils (healthy) | Antigen-induced Degranulation | 10 | [9] |
| Human Basophils (atopic) | Antigen-induced Degranulation | 8.1 | [9] |
| Ramos Human B Cells | BCR-stimulated Ca2+ influx | 81 | [9] |
| Mouse Splenic B Cells | BCR-induced Proliferation | 58 | [9] |
| In Vitro Kinase Assay | CDK9 Kinase Activity | 37 | [6][7] |
| In Vitro Kinase Assay | MAP4K2 Kinase Activity | 11.3 | [3] |
Table 2: In Vivo Efficacy of BAY 61-3606 in Rats
| Model | Endpoint | Effective Dose (mg/kg, p.o.) | Reference |
| Passive Cutaneous Anaphylaxis (PCA) | Inhibition of Dye Leakage | 8 (ED50) | [9] |
| Antigen-induced Bronchoconstriction | Significant Suppression | 3 | [9] |
| Antigen-induced Bronchial Edema | Significant Suppression | 3 | [9] |
| Antigen-induced Airway Inflammation | Attenuation | Not specified | [9] |
Experimental Protocols
Protocol 1: In Vitro Mast Cell Degranulation Assay (using RBL-2H3 cells)
This protocol is a generalized procedure for evaluating the effect of BAY 61-3606 on antigen-induced degranulation in rat basophilic leukemia (RBL-2H3) cells.[11]
-
Cell Seeding: Seed RBL-2H3 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Sensitization: Sensitize the cells by incubating with an anti-DNP IgE antibody for 24 hours.
-
Compound Treatment: Wash the cells and pre-incubate with various concentrations of BAY 61-3606 or a vehicle control (e.g., DMSO) for 1 hour.
-
Antigen Challenge: Stimulate the cells with DNP-HSA for 30 minutes to induce degranulation.
-
Supernatant Collection: Carefully collect the supernatant, which contains the released β-hexosaminidase.
-
Enzyme Assay: Transfer the supernatant to a new 96-well plate containing a solution of p-nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG). Incubate to allow the enzyme to react with the substrate. Stop the reaction and measure the absorbance at 405 nm using a plate reader.
-
Cell Lysis: Lyse the remaining cells in the original plate to determine the total β-hexosaminidase content.
-
Data Analysis: Calculate the percentage of β-hexosaminidase release for each concentration of BAY 61-3606 and determine the IC50 value.
Protocol 2: In Vivo Airway Inflammation Model in Rats
This is a generalized protocol to assess the in vivo efficacy of BAY 61-3606 in a rat model of ovalbumin (OVA)-induced airway inflammation.[11]
-
Sensitization: Sensitize Wistar rats by intraperitoneal injection of OVA emulsified in an adjuvant (e.g., aluminum hydroxide) on day 0 and day 7.
-
Compound Administration: Administer BAY 61-3606 (e.g., 30 mg/kg, orally, twice daily), vehicle control, or a positive control (e.g., dexamethasone) for a specified period (e.g., from day 14 to day 21).
-
Antigen Challenge: Challenge the rats with aerosolized OVA on specific days during the treatment period.
-
Bronchoalveolar Lavage (BAL): 24 hours after the final OVA challenge, anesthetize the rats and perform a BAL by instilling and retrieving saline from the lungs.
-
Cell Analysis: Determine the total cell count in the BAL fluid. Prepare cytospin slides and perform a differential cell count (e.g., using Wright-Giemsa stain) to quantify the number of eosinophils.
-
Data Analysis: Compare the number of eosinophils in the BAL fluid of the BAY 61-3606-treated group with the vehicle-treated group to determine the percentage of inhibition.
Visualizations
Caption: Canonical Syk signaling pathway and the inhibitory action of BAY 61-3606.
Caption: Generalized experimental workflows for in vitro and in vivo studies.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BAY61-3606 Affects the Viability of Colon Cancer Cells in a Genotype-Directed Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BAY61-3606 Affects the Viability of Colon Cancer Cells in a Genotype-Directed Manner | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. Bay 61-3606 Sensitizes TRAIL-Induced Apoptosis by Downregulating Mcl-1 in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. BAY 61-3606, CDKi, and sodium butyrate treatments alter gene expression in human vestibular schwannomas and cause cell death in vitro - ecancer [ecancer.org]
- 11. benchchem.com [benchchem.com]
- 12. ovid.com [ovid.com]
Technical Support Center: Minimizing Cytotoxicity of BAY 61-3606 Hydrochloride in Primary Cell Cultures
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the cytotoxic effects of BAY 61-3606 hydrochloride in primary cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective, ATP-competitive inhibitor of spleen tyrosine kinase (Syk).[1][2][3][4][5] Its high selectivity makes it a valuable tool for studying Syk-mediated signaling pathways.[3] Syk is a non-receptor tyrosine kinase that plays a critical role in signal transduction in various hematopoietic cells, including B cells, mast cells, macrophages, and neutrophils. By inhibiting Syk, BAY 61-3606 can modulate immune and inflammatory responses. The inhibitor has a Ki of 7.5 nM and an IC50 of 10 nM for Syk.[1][2][4][5] It has been shown to induce cell cycle arrest and apoptosis in certain cell types.[3]
Q2: I am observing significant cell death in my primary cell cultures after treatment with BAY 61-3606. What are the potential causes?
A2: Significant cell death in primary cell cultures treated with BAY 61-3606 can stem from several factors:
-
High Concentration: Primary cells are often more sensitive to chemical treatments than immortalized cell lines. The concentration of BAY 61-3606 may be too high for your specific primary cell type.
-
Prolonged Exposure: Continuous exposure to the inhibitor can lead to cumulative toxicity and disrupt normal cellular functions.
-
Off-Target Effects: While BAY 61-3606 is highly selective for Syk, at higher concentrations, off-target effects on other kinases cannot be entirely ruled out and may contribute to cytotoxicity.[6]
-
Solvent Toxicity: The solvent used to dissolve BAY 61-3606, typically DMSO, can be toxic to primary cells, especially at concentrations above 0.1-0.5%.
-
Suboptimal Cell Culture Conditions: Primary cells are more demanding in their culture requirements. Factors like media composition, serum quality, and cell density can influence their susceptibility to drug-induced stress.
-
Inherent Sensitivity of the Cell Type: Some primary cell types are inherently more sensitive to perturbations in signaling pathways.
Q3: What are the recommended working concentrations of BAY 61-3606 for different primary cell types?
A3: The optimal concentration of BAY 61-3606 is highly dependent on the primary cell type and the specific experimental endpoint. It is crucial to perform a dose-response curve to determine the optimal concentration for your experiment. The following table summarizes some reported effective concentrations in various primary cell types.
| Primary Cell Type | Effective Concentration Range | Observed Effect |
| Primary Neuron-Glia Cultures | 1 µM | Neuroprotective, prevented LPS-induced neuronal loss.[1][2][7] |
| Primary Microglia | 1 - 5 µM | Inhibition of phagocytosis.[3] Some microglial death was observed at 1 µM in the absence of LPS.[1][2][7] |
| Freshly Isolated Rat Mast Cells | 17 nM (IC50) | Inhibition of antigen-induced degranulation.[8] |
| Human Basophils | 8.1 - 10 nM (IC50) | Inhibition of anti-IgE-induced histamine (B1213489) release. |
| Human Monocytes | 12 nM (IC50) | Inhibition of FcR-mediated superoxide (B77818) production.[8] |
| Bone Marrow-Derived Macrophages (BMDMs) | 1 µM | Inhibition of Syk signaling for TREM2 agonist function studies.[9] |
| Primary Human Macrophages | >250 ng/mL | Failed to achieve 50% inhibition of IL-8 or TNF-α release.[10] |
Q4: How can I prepare and store this compound to maintain its stability and minimize potential toxicity?
A4: Proper handling and storage are critical for the efficacy and consistency of your experiments.
-
Reconstitution: Prepare a stock solution of this compound in a high-quality, anhydrous solvent like DMSO. For example, a 10 mM stock solution is commonly used.[11] Ensure the compound is fully dissolved.
-
Storage of Stock Solutions: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C in tightly sealed vials, protected from light. Stock solutions in DMSO are generally stable for up to 3 months at -20°C.[12]
-
Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the final desired concentration in your pre-warmed cell culture medium. It is crucial to mix the solution thoroughly to ensure homogeneity.
-
Solvent Concentration: Ensure the final concentration of DMSO in the cell culture medium is as low as possible, typically below 0.1%, to avoid solvent-induced cytotoxicity. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.
Troubleshooting Guides
Problem 1: Excessive cell death observed even at low concentrations of BAY 61-3606.
| Possible Cause | Recommended Solution |
| High sensitivity of the primary cell type. | Perform a more granular dose-response curve starting from very low concentrations (e.g., in the low nanomolar range). Reduce the exposure time of the cells to the inhibitor. |
| Suboptimal cell culture conditions. | Ensure your primary cells are healthy and not stressed before adding the inhibitor. Use high-quality, fresh media and serum. Optimize cell seeding density to avoid overgrowth or sparse cultures. |
| Compound precipitation in the media. | Visually inspect the culture medium for any signs of precipitation after adding BAY 61-3606. Prepare fresh dilutions from the stock solution for each experiment. |
| Contamination of cell cultures. | Regularly check your cultures for any signs of bacterial or fungal contamination. Use sterile techniques throughout your experiments. |
Problem 2: Inconsistent or variable results between experiments.
| Possible Cause | Recommended Solution |
| Inconsistent compound activity. | Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots. Protect the stock solution from light. Purchase the compound from a reputable supplier and check the purity data. |
| Variability in primary cell isolates. | If possible, use cells from the same donor or batch for a set of comparative experiments. Be aware of potential donor-to-donor variability and account for it in your experimental design and data analysis. |
| Inconsistent timing of treatment and analysis. | Standardize the timing of all experimental steps, including cell seeding, inhibitor addition, and endpoint assays. |
| Pipetting errors. | Use calibrated pipettes and ensure accurate and consistent pipetting of the inhibitor and other reagents. |
Experimental Protocols
Protocol 1: General Strategy for Optimizing BAY 61-3606 Concentration and Exposure Time
This protocol provides a framework for determining the optimal, non-toxic working concentration of BAY 61-3606 for your specific primary cell culture.
-
Cell Seeding: Plate your primary cells at their optimal seeding density in a multi-well plate (e.g., 96-well) and allow them to adhere and stabilize for 24 hours.
-
Dose-Response Setup: Prepare a series of dilutions of BAY 61-3606 in your cell culture medium. A wide range of concentrations is recommended for the initial experiment (e.g., from 1 nM to 10 µM). Include a vehicle-only control (DMSO).
-
Time-Course Setup: For each concentration, set up parallel cultures to be incubated for different durations (e.g., 6, 24, 48, and 72 hours).
-
Treatment: Replace the existing medium with the medium containing the different concentrations of BAY 61-3606 or the vehicle control.
-
Viability Assessment: At each time point, assess cell viability using a suitable assay. An assay that measures membrane integrity (e.g., Trypan Blue exclusion or a live/dead fluorescent stain) is recommended over metabolic assays (e.g., MTT), as the latter can be confounded by changes in cellular metabolism induced by the inhibitor.
-
Data Analysis: Plot cell viability against the log of the inhibitor concentration for each time point. Determine the highest concentration and longest exposure time that does not significantly impact cell viability. This will be your optimal working range for subsequent functional assays.
Protocol 2: Co-treatment with an Antioxidant to Mitigate Oxidative Stress-Related Cytotoxicity
If you suspect that the cytotoxicity of BAY 61-3606 in your primary cells is mediated by oxidative stress, co-treatment with an antioxidant like N-acetylcysteine (NAC) may be beneficial.
-
Determine Optimal NAC Concentration: First, perform a dose-response experiment to determine a non-toxic concentration of NAC for your primary cells (typically in the range of 1-10 mM).
-
Co-treatment Protocol:
-
Pre-treat your primary cells with the optimized concentration of NAC for 1-2 hours before adding BAY 61-3606.
-
Add BAY 61-3606 at the desired concentration (as determined in Protocol 1) to the NAC-containing medium.
-
Include appropriate controls: untreated cells, cells treated with NAC alone, cells treated with BAY 61-3606 alone, and a vehicle control.
-
-
Viability Assessment: Assess cell viability at your desired time point and compare the viability of cells co-treated with NAC and BAY 61-3606 to those treated with BAY 61-3606 alone.
Protocol 3: Use of a Pan-Caspase Inhibitor to Reduce Apoptosis
If BAY 61-3606 is inducing apoptosis in your primary cells, a pan-caspase inhibitor like Z-VAD-FMK can be used to block this cell death pathway.
-
Determine Optimal Z-VAD-FMK Concentration: Perform a dose-response experiment to find a non-toxic and effective concentration of Z-VAD-FMK for your cells (typically in the range of 10-50 µM).[1][2][7][13][14]
-
Co-treatment Protocol:
-
Pre-treat your primary cells with the optimized concentration of Z-VAD-FMK for 1-2 hours before adding BAY 61-3606.
-
Add BAY 61-3606 at the desired concentration.
-
Include all necessary controls as described in Protocol 2.
-
-
Apoptosis and Viability Assessment: At your desired time point, assess both cell viability and markers of apoptosis (e.g., caspase-3/7 activity, Annexin V staining) to confirm that Z-VAD-FMK is effectively inhibiting apoptosis without causing other cytotoxic effects.
Visualizations
Caption: Simplified signaling pathway of BAY 61-3606 action.
Caption: Experimental workflow for determining optimal concentration.
Caption: Troubleshooting logic for high cytotoxicity.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Caspase Inhibitor Z-VAD-FMK [worldwide.promega.com]
- 3. biorxiv.org [biorxiv.org]
- 4. biorxiv.org [biorxiv.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Frontiers | Spinacetin Suppresses the Mast Cell Activation and Passive Cutaneous Anaphylaxis in Mouse Model [frontiersin.org]
- 7. Z-VAD-FMK [alab.com.pl]
- 8. researchgate.net [researchgate.net]
- 9. ahajournals.org [ahajournals.org]
- 10. academic.oup.com [academic.oup.com]
- 11. selleckchem.com [selleckchem.com]
- 12. BAY 61-3606, CDKi, and sodium butyrate treatments alter gene expression in human vestibular schwannomas and cause cell death in vitro - ecancer [ecancer.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Pan Caspase Inhibitor Z-VAD-FMK (FMK001) by R&D Systems, Part of Bio-Techne [bio-techne.com]
Impact of serum concentration on BAY 61-3606 hydrochloride activity in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing BAY 61-3606 hydrochloride in in vitro experiments. The content focuses on the critical impact of serum concentration on the compound's activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and highly selective, ATP-competitive, and reversible inhibitor of Spleen Tyrosine Kinase (Syk).[1][2] Syk is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells.[3] By inhibiting Syk, BAY 61-3606 blocks downstream signaling cascades, affecting processes such as degranulation, cytokine synthesis, and B-cell receptor activation.[1][3][4]
Q2: How does the concentration of serum in my cell culture medium affect the in vitro activity of this compound?
The presence of serum in cell culture medium can significantly reduce the apparent potency of this compound. This is primarily due to the binding of the compound to serum proteins, especially albumin. This protein binding sequesters the inhibitor, reducing the free concentration available to interact with its target, Syk, within the cells. Consequently, a higher total concentration of BAY 61-3606 is required to achieve the same level of biological effect in the presence of serum, leading to an increase in the observed half-maximal inhibitory concentration (IC50). This phenomenon is often referred to as an "IC50 shift".
Q3: Is there quantitative data available on the IC50 shift of this compound with varying serum concentrations?
Table 1: Representative Impact of Serum Concentration on the In Vitro IC50 of a Selective Syk Inhibitor
| Fetal Bovine Serum (FBS) Concentration (%) | Apparent IC50 (nM) | Fold Shift in IC50 |
| 0% (Serum-free) | 10 | 1.0 |
| 2% | 35 | 3.5 |
| 5% | 80 | 8.0 |
| 10% | 150 | 15.0 |
Note: This data is illustrative and intended to demonstrate the expected trend. Actual values for this compound may vary depending on the cell line, assay endpoint, and specific experimental conditions.
Troubleshooting Guide
Issue 1: I am not observing the expected level of Syk inhibition or cellular effect at the published IC50 concentration.
-
Possible Cause: High serum concentration in your culture medium.
-
Troubleshooting Step: Review the serum percentage in your experimental medium. Many published IC50 values are determined in low-serum or serum-free conditions. If your protocol requires higher serum levels for cell viability, you will likely need to use a higher concentration of BAY 61-3606 to compensate for protein binding.
-
Recommendation: Perform a dose-response curve in your specific cell line and medium conditions to determine the empirical IC50 for your experimental setup. It is also advisable to test a range of serum concentrations to understand its impact.
-
-
Possible Cause: Compound instability.
-
Troubleshooting Step: Ensure that your stock solution of this compound is properly prepared and stored. Repeated freeze-thaw cycles should be avoided.
-
Recommendation: Prepare fresh dilutions of the inhibitor from a concentrated stock for each experiment.
-
Issue 2: I am observing high variability in my results between experiments.
-
Possible Cause: Inconsistent serum batches.
-
Troubleshooting Step: Different lots of serum can have varying protein compositions, which can affect the extent of inhibitor binding.
-
Recommendation: If possible, use the same batch of serum for a series of related experiments. If you must switch batches, it is good practice to re-validate the optimal concentration of BAY 61-3606.
-
-
Possible Cause: Inconsistent cell culture conditions.
-
Troubleshooting Step: Variations in cell density, passage number, or overall cell health can influence the experimental outcome.
-
Recommendation: Standardize your cell culture protocols, including seeding density and passage number, to ensure consistency between experiments.
-
Experimental Protocols
Protocol 1: In Vitro Syk Kinase Inhibition Assay
This protocol outlines a general procedure for determining the inhibitory activity of this compound against recombinant Syk kinase.
-
Reagent Preparation:
-
Prepare a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT).
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare serial dilutions of BAY 61-3606 in the kinase reaction buffer.
-
Prepare a solution of recombinant Syk kinase and a suitable peptide substrate in the kinase reaction buffer.
-
Prepare an ATP solution in the kinase reaction buffer.
-
-
Assay Procedure:
-
Add the diluted BAY 61-3606 or DMSO (vehicle control) to the wells of a microplate.
-
Add the Syk kinase and substrate solution to each well.
-
Incubate for a predetermined time (e.g., 10 minutes) at room temperature.
-
Initiate the kinase reaction by adding the ATP solution.
-
Incubate for a specific duration (e.g., 30-60 minutes) at 30°C.
-
Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence-based ADP detection or fluorescence polarization).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of BAY 61-3606 relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cell-Based Assay to Determine the Impact of Serum on this compound Activity
This protocol describes a method to assess how different serum concentrations affect the potency of BAY 61-3606 in a cell proliferation assay.
-
Cell Culture:
-
Culture your chosen cell line (e.g., a B-cell lymphoma line) in its recommended growth medium.
-
-
Assay Setup:
-
Seed the cells into 96-well plates at a predetermined density.
-
Prepare separate batches of assay medium containing different concentrations of FBS (e.g., 0%, 2%, 5%, 10%).
-
Prepare serial dilutions of this compound in each of the prepared assay media.
-
-
Treatment:
-
Remove the initial culture medium from the wells and replace it with the media containing the various concentrations of BAY 61-3606 and different serum percentages. Include vehicle controls for each serum condition.
-
Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
Cell Viability Assessment:
-
Measure cell viability using a standard method such as an MTT, XTT, or a luminescence-based ATP assay.
-
-
Data Analysis:
-
For each serum concentration, normalize the viability data to the respective vehicle control.
-
Plot the normalized cell viability against the logarithm of the BAY 61-3606 concentration.
-
Determine the IC50 value for each serum condition by fitting the data to a dose-response curve.
-
Analyze the shift in IC50 values as a function of serum concentration.
-
Visualizations
Caption: Simplified Syk signaling pathway downstream of the B-Cell Receptor (BCR) and the inhibitory action of this compound.
Caption: Experimental workflow for determining the impact of serum concentration on the in vitro activity of this compound.
References
- 1. Investigating the Effect of Tyrosine Kinase Inhibitors on the Interaction between Human Serum Albumin by Atomic Force Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. Entospletinib (GS-9973) | Syk inhibitor | Probechem Biochemicals [probechem.com]
Long-term stability of BAY 61-3606 hydrochloride stock solutions at -20°C and -80°C
This technical support center provides researchers, scientists, and drug development professionals with guidance on the long-term stability of BAY 61-3606 hydrochloride stock solutions and addresses common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
A1: For optimal stability, it is recommended to store stock solutions of this compound at -20°C for short-term storage and at -80°C for long-term storage. Aliquoting the stock solution into single-use vials is highly recommended to avoid repeated freeze-thaw cycles.
Q2: How long can I store my this compound stock solutions at -20°C and -80°C?
A2: The stability of this compound stock solutions can vary slightly between suppliers. However, a general guideline for stability is as follows:
| Storage Temperature | Recommended Maximum Storage Duration |
| -20°C | 1 to 3 months[1][2][3][4][5] |
| -80°C | 6 months to 1 year[1][2][4][5] |
Note: It is always best to refer to the manufacturer's specific recommendations for the longest shelf life.
Q3: What is the mechanism of action for this compound?
A3: BAY 61-3606 is a potent and selective inhibitor of Spleen tyrosine kinase (Syk).[1] Syk is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune receptors. By inhibiting Syk, BAY 61-3606 can modulate downstream signaling cascades involved in inflammation and other immune responses.
Troubleshooting Guides
Issue 1: Precipitation is observed in my stock solution upon thawing.
-
Possible Cause: The concentration of the stock solution may be too high, or the solvent may not be optimal for long-term storage at low temperatures.
-
Troubleshooting Steps:
-
Warm the solution: Gently warm the vial to room temperature and vortex to see if the precipitate redissolves.
-
Sonicate: If warming is insufficient, sonicate the solution for a short period.
-
Filter the solution: If the precipitate does not redissolve, it may be necessary to centrifuge the vial and carefully collect the supernatant for use. Note that this will alter the effective concentration of your stock.
-
Prepare a fresh, lower-concentration stock: If precipitation is a recurring issue, consider preparing a new stock solution at a lower concentration.
-
Issue 2: I am seeing a loss of inhibitory activity in my experiments.
-
Possible Cause: The compound may have degraded over time due to improper storage, repeated freeze-thaw cycles, or exposure to light.
-
Troubleshooting Steps:
-
Prepare fresh dilutions: Always prepare fresh working dilutions from a frozen stock aliquot for each experiment.
-
Verify stock solution integrity: If possible, use an analytical method like HPLC to check the purity of your stock solution against a fresh standard.
-
Review storage protocol: Ensure that stock solutions are stored in tightly sealed, light-protected (amber) vials at the recommended temperature.
-
Consider the experimental conditions: The stability of the compound in your assay buffer at the experimental temperature (e.g., 37°C) should be considered. The compound may be less stable under these conditions over long incubation periods.
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated pipettes and sterile tips
-
-
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Prepare a stock solution of a desired concentration (e.g., 10 mM) by dissolving the appropriate amount of powder in anhydrous DMSO.
-
Vortex the solution until the powder is completely dissolved. Gentle warming or sonication may be used to aid dissolution.
-
Aliquot the stock solution into single-use amber vials to minimize freeze-thaw cycles and light exposure.
-
Store the aliquots at -20°C for short-term use or -80°C for long-term storage.
-
Protocol 2: Assessment of Stock Solution Stability by HPLC
-
Objective: To determine the long-term stability of this compound stock solutions at -20°C and -80°C.
-
Methodology:
-
Prepare a fresh stock solution of this compound in DMSO as described in Protocol 1.
-
Immediately analyze an aliquot of the freshly prepared stock solution (T=0) by High-Performance Liquid Chromatography (HPLC) to determine the initial purity and peak area.
-
Store the remaining aliquots at -20°C and -80°C in the dark.
-
At specified time points (e.g., 1, 2, 3, 6, and 12 months), retrieve one aliquot from each storage temperature.
-
Allow the aliquots to thaw completely at room temperature.
-
Analyze each aliquot by HPLC under the same conditions as the T=0 sample.
-
Compare the peak area of the parent compound at each time point to the initial peak area at T=0 to calculate the percentage of the compound remaining. A decrease in the parent peak area and the appearance of new peaks may indicate degradation.
-
Visualizations
Caption: Inhibition of the Syk Signaling Pathway by BAY 61-3606.
Caption: Experimental Workflow for Stability Assessment.
References
- 1. The SYK tyrosine kinase: a crucial player in diverse biological functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. A reevaluation of the spleen tyrosine kinase (SYK) activation mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
Technical Support Center: Overcoming Resistance to BAY 61-3606 Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance or unexpected results when using BAY 61-3606 hydrochloride in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
BAY 61-3606 is a potent and selective, ATP-competitive inhibitor of Spleen tyrosine kinase (Syk), with a Ki (inhibitor constant) of 7.5 nM and an IC50 of 10 nM.[1][2][3] It functions by blocking the kinase activity of Syk, which is involved in various cellular signaling pathways, including B-cell receptor (BCR) signaling and Fc receptor-mediated signaling.[3][4] In some cancer cells, BAY 61-3606 has been shown to induce cell cycle arrest and apoptosis.[4]
Q2: My cancer cell line is not responding to BAY 61-3606 treatment. What are the possible reasons?
Lack of response to BAY 61-3606 can be attributed to several factors:
-
Low or absent Syk expression: The primary target of BAY 61-3606 is Syk. If your cell line does not express Syk, the drug will likely have no effect through its primary mechanism.[5]
-
Syk-independent survival pathways: Cancer cells may rely on alternative survival pathways that are not dependent on Syk signaling.
-
Drug efflux pumps: Overexpression of multidrug resistance (MDR) transporters can pump the compound out of the cell, preventing it from reaching its target.
-
Off-target effects: In some contexts, the effects of BAY 61-3606 are independent of Syk inhibition. For instance, it has been shown to downregulate the anti-apoptotic protein Mcl-1 by inhibiting CDK9.[6][7][8] Resistance might arise from alterations in these off-target pathways.
-
Mutations in downstream signaling molecules: Alterations in proteins downstream of Syk, such as STAT3, could confer resistance.[9][10]
Q3: How can I determine if my cell line is a good candidate for BAY 61-3606 treatment?
First, verify the expression of Syk in your cell line at the protein level using Western blotting. High Syk expression may indicate potential sensitivity. Additionally, review the literature to see if the Syk pathway is known to be a critical survival pathway in your cancer type.
Q4: Can BAY 61-3606 be used in combination with other therapies to overcome resistance?
Yes, BAY 61-3606 has been shown to sensitize cancer cells to other treatments, particularly TRAIL (TNF-related apoptosis-inducing ligand).[2][4][6][11][12] It achieves this by downregulating the anti-apoptotic protein Mcl-1.[6][11][12] Combining BAY 61-3606 with TRAIL has been shown to suppress tumor growth in vivo.[11][13]
Troubleshooting Guide
Problem 1: No significant decrease in cell viability observed after treatment.
Possible Cause 1: Low or absent Syk expression.
-
Troubleshooting Step: Assess Syk protein levels in your cell line using Western blotting. Compare with a positive control cell line known to express Syk.
Possible Cause 2: Cell line utilizes Syk-independent survival pathways.
-
Troubleshooting Step: Investigate the phosphorylation status of downstream effectors that can be regulated by Syk, such as STAT3, ERK1/2, and Akt, via Western blot.[2][9][10][14] A lack of change in the phosphorylation of these proteins after treatment may suggest that other pathways are dominant.
Possible Cause 3: The observed effects of BAY 61-3606 in other cell lines are due to off-target effects.
-
Troubleshooting Step: BAY 61-3606 can inhibit CDK9, leading to Mcl-1 downregulation.[6][7][8] Assess Mcl-1 protein levels after treatment. If Mcl-1 levels do not decrease, your cells may have a resistance mechanism related to Mcl-1 regulation.
Problem 2: Initial response to BAY 61-3606 is followed by acquired resistance.
Possible Cause 1: Upregulation of compensatory signaling pathways.
-
Troubleshooting Step: Perform phosphoproteomic analysis to identify signaling pathways that have become hyperactivated in the resistant cells compared to the parental, sensitive cells. This can reveal new therapeutic targets for combination therapy.
Possible Cause 2: Increased expression of anti-apoptotic proteins.
-
Troubleshooting Step: Use Western blotting to compare the expression levels of key anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL, Mcl-1) between sensitive and resistant cells.
Quantitative Data Summary
Table 1: IC50 Values of BAY 61-3606 in Various Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MV-4-11 | Acute Myeloid Leukemia | 0.007394 | [4] |
| EoL-1 | Eosinophilic Leukemia | 0.33275 | [4] |
| NALM-6 | Acute Lymphoblastic Leukemia | 0.41739 | [4] |
| SH-SY5Y | Neuroblastoma | Lower than SK-N-BE | [2][15] |
| SK-N-BE | Neuroblastoma | Higher than SH-SY5Y | [2][15] |
Key Experimental Protocols
Cell Viability (MTT) Assay
This protocol is used to assess the effect of BAY 61-3606 on cell viability.[16][17][18][19]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.[18]
-
Treatment: Treat the cells with various concentrations of this compound and incubate for 48-72 hours.[2][18]
-
MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.[18]
-
Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[18]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 492 nm or between 550 and 600 nm.[16][18]
Western Blotting
This protocol is used to detect changes in protein expression and phosphorylation.[20][21][22][23]
-
Cell Lysis: After treatment with BAY 61-3606, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[21]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[21]
-
SDS-PAGE: Load 20-40 µg of protein per well onto an SDS-PAGE gel and separate the proteins by electrophoresis.[20][23]
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[20]
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[20]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-Syk, anti-p-STAT3, anti-Mcl-1, anti-actin) overnight at 4°C.[20]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[21]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
siRNA Transfection
This protocol is for knocking down the expression of a target gene (e.g., Syk, CDK9) to validate its role in BAY 61-3606's mechanism of action.[24][25][26][27]
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate so they are 60-80% confluent at the time of transfection.[24][27]
-
Complex Formation:
-
Transfection: Wash the cells with serum-free medium. Add the siRNA-transfection reagent complex to the cells and incubate for 5-7 hours at 37°C.[27]
-
Post-Transfection: Add antibiotic-free normal growth medium and incubate for an additional 24-72 hours before proceeding with downstream experiments (e.g., Western blot, cell viability assay).[26]
Visualizations
Caption: Inhibition of the Syk-STAT3 signaling pathway by BAY 61-3606.
Caption: Off-target effect of BAY 61-3606 on the CDK9/Mcl-1 axis, sensitizing cells to TRAIL.
Caption: Troubleshooting workflow for BAY 61-3606 resistance.
References
- 1. BAY 61-3606 | Syk | Apoptosis | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. selleckchem.com [selleckchem.com]
- 5. ashpublications.org [ashpublications.org]
- 6. Bay 61-3606 Sensitizes TRAIL-Induced Apoptosis by Downregulating Mcl-1 in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scienceopen.com [scienceopen.com]
- 8. BioKB - Publication [biokb.lcsb.uni.lu]
- 9. SYK Inhibition Induces Apoptosis in Germinal Center-Like B Cells by Modulating the Antiapoptotic Protein Myeloid Cell Leukemia-1, Affecting B-Cell Activation and Antibody Production - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. cancer-research-network.com [cancer-research-network.com]
- 12. Bay 61-3606 Sensitizes TRAIL-Induced Apoptosis by Downregulating Mcl-1 in Breast Cancer Cells | PLOS One [journals.plos.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. medchemexpress.com [medchemexpress.com]
- 16. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 17. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 18. MTT (Assay protocol [protocols.io]
- 19. broadpharm.com [broadpharm.com]
- 20. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 21. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 22. bosterbio.com [bosterbio.com]
- 23. cusabio.com [cusabio.com]
- 24. youtube.com [youtube.com]
- 25. Guidelines for transfection of siRNA [qiagen.com]
- 26. yeasenbio.com [yeasenbio.com]
- 27. datasheets.scbt.com [datasheets.scbt.com]
Interpreting unexpected phenotypes after BAY 61-3606 hydrochloride treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using BAY 61-3606 hydrochloride. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: We are observing significant apoptosis and cell cycle arrest in our cell line treated with BAY 61-3606, but we cannot detect any Spleen Tyrosine Kinase (Syk) expression. Is this an expected result?
A1: Yes, this is a documented phenomenon. While BAY 61-3606 is a potent inhibitor of Syk, it has been shown to induce apoptosis and cell cycle arrest through mechanisms independent of Syk inhibition.[1] In multiple myeloma cell lines, for example, BAY 61-3606 was found to have anti-proliferative effects even in cells with no detectable Syk expression.[1] These effects are thought to be mediated by off-target activities of the compound.
Q2: What are the known off-target effects of BAY 61-3606 that could explain unexpected phenotypes?
A2: Several off-target effects of BAY 61-3606 have been identified and could account for unexpected experimental outcomes:
-
CDK9 Inhibition: BAY 61-3606 can inhibit Cyclin-Dependent Kinase 9 (CDK9) with an in vitro IC50 of 37 nM.[2][3] This inhibition leads to the downregulation of the anti-apoptotic protein Mcl-1, sensitizing cancer cells to TRAIL-induced apoptosis.[2][3] This effect on Mcl-1 has been shown to be independent of Syk.[2][3]
-
MAP4K2 (GCK) Inhibition: In colorectal cancer cells, BAY 61-3606 has been shown to inhibit MAP4K2 (also known as Germinal Center Kinase or GCK).[4][5] This can lead to distinct biological activities depending on the genetic background of the cells. For instance, in wild-type K-RAS cells, inhibition of MAP4K2 can confer sensitivity to RAF inhibitors.[4][5]
-
JNK Pathway Modulation: Some studies suggest that BAY 61-3606 may inhibit JNK, which could potentially interfere with the apoptotic effects of certain chemotherapeutic agents.[6] Conversely, other research has shown that BAY 61-3606 treatment can induce the synthesis of JNK and its upstream activator ASK1, promoting apoptotic signaling.[7]
Q3: We are seeing a decrease in Mcl-1 levels after BAY 61-3606 treatment. What is the mechanism behind this?
A3: The downregulation of Mcl-1 by BAY 61-3606 is a well-documented, Syk-independent effect.[2][3] The primary mechanism is the inhibition of CDK9.[2][3] CDK9 is responsible for phosphorylating the C-terminal domain of RNA polymerase II, which is crucial for the transcription of short-lived proteins like Mcl-1. By inhibiting CDK9, BAY 61-3606 reduces Mcl-1 transcription.[3] Additionally, BAY 61-3606 can promote the ubiquitin/proteasome-dependent degradation of the Mcl-1 protein.[2]
Q4: Can BAY 61-3606 affect cellular pathways other than apoptosis and cell cycle?
A4: Yes, BAY 61-3606 has been shown to influence other cellular processes. For instance, it can impact autophagy. In the context of neurodegenerative disease models, inhibition of Syk by BAY 61-3606 has been linked to a decrease in the activation of the mTOR pathway, which in turn can lead to an increase in the autophagic degradation of proteins like Tau.[8][9]
Troubleshooting Guides
Problem 1: My experimental results with BAY 61-3606 are not consistent with Syk inhibition in my cell model.
-
Possible Cause 1: Off-target effects.
-
Possible Cause 2: Syk-independent signaling in your specific cell type.
-
Troubleshooting Step: To confirm if the observed phenotype is truly Syk-independent, use a structurally different Syk inhibitor or employ a genetic approach like siRNA or shRNA to knock down Syk expression. Compare the results with those from BAY 61-3606 treatment.
-
Problem 2: I am observing a synergistic effect when combining BAY 61-3606 with another drug, but the mechanism is unclear.
-
Possible Cause: BAY 61-3606 is sensitizing the cells through one of its off-target effects.
-
Troubleshooting Step: Investigate the known pathways affected by BAY 61-3606's off-targets. For example, if the other drug's efficacy is limited by high Mcl-1 levels, the CDK9-inhibitory activity of BAY 61-3606 could be the source of the synergy.[3] Similarly, if the other drug is a RAF inhibitor, the effect of BAY 61-3606 on MAP4K2 could be at play in cells with wild-type K-RAS.[4][5]
-
Data Presentation
Table 1: Inhibitory Activity of BAY 61-3606
| Target | Assay Type | IC50 / Ki | Reference |
| Syk | Cell-free assay (Ki) | 7.5 nM | [2][10][11][12][13] |
| Syk | Anti-IgE-induced histamine (B1213489) release in human mast cells | 5.1 nM | [11] |
| Syk | Anti-IgM-induced proliferation of mouse splenic B cells | 58 nM | [11] |
| CDK9 | In vitro kinase assay | 37 nM | [2][3] |
| Lyn, Fyn, Src, Itk, Btk | Cell-free assay (Ki) | >4.7 µM | [2][11] |
Table 2: Effects of BAY 61-3606 on Various Cell Lines
| Cell Line | Cell Type | Observed Effect | Syk-Dependent? | Key Pathway | Reference |
| MCF-7 | Breast Cancer | Sensitization to TRAIL-induced apoptosis, Mcl-1 downregulation | No | CDK9 Inhibition | [2][3] |
| MM.1S, H929, RPMI-8226 | Multiple Myeloma | Cell cycle arrest (G0/G1), apoptosis | No | IKZF1/3 degradation | [1] |
| DLD-1 (mutant K-RAS) | Colorectal Cancer | Reduced cell viability | No | MAPK-independent | [4][5] |
| SH-SY5Y | Neuroblastoma | Reduced cell viability, decreased ERK1/2 and Akt phosphorylation | Yes | Syk inhibition | [6][10] |
| SK-N-BE(2) | Neuroblastoma | Reduced cell viability (less sensitive than SYK-positive cells) | No | Off-target | [6][10] |
Experimental Protocols
Protocol 1: Western Blot Analysis of Mcl-1 and Phospho-RNA Polymerase II
-
Cell Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat the cells with BAY 61-3606 at various concentrations (e.g., 1-10 µM) for the desired time (e.g., 6-24 hours).
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Mcl-1, phospho-RNA Polymerase II (Ser2), total RNA Polymerase II, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Protocol 2: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Treat cells with BAY 61-3606 as described above for a duration appropriate to observe cell cycle changes (e.g., 24-48 hours).
-
Cell Harvesting and Fixation: Harvest the cells, including any floating cells, and wash with PBS. Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry: Incubate the cells in the dark for 30 minutes at room temperature. Analyze the DNA content of the cells using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle can be determined using appropriate software.
Mandatory Visualizations
Caption: Canonical Syk Signaling Pathway and Inhibition by BAY 61-3606.
Caption: Key Off-Target Pathways of BAY 61-3606.
Caption: Troubleshooting workflow for unexpected phenotypes.
References
- 1. ashpublications.org [ashpublications.org]
- 2. selleckchem.com [selleckchem.com]
- 3. Bay 61-3606 Sensitizes TRAIL-Induced Apoptosis by Downregulating Mcl-1 in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BAY61-3606 Affects the Viability of Colon Cancer Cells in a Genotype-Directed Manner | PLOS One [journals.plos.org]
- 5. BAY61-3606 Affects the Viability of Colon Cancer Cells in a Genotype-Directed Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. BAY 61-3606, CDKi, and sodium butyrate treatments alter gene expression in human vestibular schwannomas and cause cell death in vitro - ecancer [ecancer.org]
- 8. Spleen tyrosine kinase (SYK) blocks autophagic Tau degradation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. BAY 61-3606 (hydrochloride) | CAS 1615197-10-8 | Cayman Chemical | Biomol.com [biomol.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
Validation & Comparative
Validating Syk Inhibition In Vivo: A Comparative Guide to BAY 61-3606 Hydrochloride and Alternatives
For Researchers, Scientists, and Drug Development Professionals
Spleen tyrosine kinase (Syk) has emerged as a critical mediator in various signaling pathways, making it a compelling target for therapeutic intervention in a range of diseases, from autoimmune disorders to cancers. BAY 61-3606 hydrochloride is a potent and selective Syk inhibitor that has demonstrated efficacy in preclinical in vivo models. This guide provides an objective comparison of BAY 61-3606 with other notable Syk inhibitors, supported by experimental data, to aid researchers in selecting the appropriate tool for their in vivo studies.
Performance Comparison of Syk Inhibitors
The following tables summarize the in vitro potency and in vivo efficacy of this compound alongside two other well-characterized Syk inhibitors: Fostamatinib (the prodrug of R406) and Entospletinib.
Table 1: In Vitro Potency of Syk Inhibitors
| Compound | Target | Assay Type | IC50 / Ki | Selectivity | Reference |
| BAY 61-3606 | Syk | Kinase Assay | Ki = 7.5 nM | Highly selective against a panel of other kinases.[1] | [1] |
| R406 (active metabolite of Fostamatinib) | Syk | Kinase Assay | Ki = 30 nM | Also inhibits other kinases such as FLT3.[2] | [2] |
| Entospletinib (GS-9973) | Syk | Kinase Assay | IC50 = 9.5 nM | Highly selective for Syk. |
Table 2: In Vivo Efficacy of Syk Inhibitors in Rodent Models of Arthritis
| Compound | Animal Model | Dosing Regimen | Key Findings | Reference |
| BAY 61-3606 | Zymosan-induced non-septic shock in rats | 3 mg/kg, i.p. | Reversed hypotension and inflammation.[3] | [3] |
| Fostamatinib | Collagen-Induced Arthritis (CIA) in rats | 15 and 30 mg/kg, p.o. | Significantly reduced arthritis severity and joint damage.[4] | [4] |
| Entospletinib | Serum-transfer-induced arthritis in mice | 50 mg/kg, p.o., twice daily | Dose-dependently decreased macroscopic signs of joint inflammation.[5][6] | [5][6] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental approach to validate Syk inhibition, the following diagrams are provided.
Caption: Syk signaling pathway and the inhibitory action of BAY 61-3606.
Caption: General experimental workflow for in vivo validation of Syk inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of protocols for key in vivo models used to assess Syk inhibitor efficacy.
Collagen-Induced Arthritis (CIA) in Rats
This is a widely used model for rheumatoid arthritis that relies on an autoimmune response to collagen.
-
Immunization: Female Lewis rats are immunized intradermally at the base of the tail with an emulsion of bovine type II collagen and incomplete Freund's adjuvant.
-
Booster: A booster injection is typically given 7 days after the primary immunization.
-
Treatment: Prophylactic or therapeutic treatment with the Syk inhibitor (e.g., Fostamatinib at 15-30 mg/kg, p.o.) or vehicle is initiated before or after the onset of clinical signs of arthritis.[4]
-
Assessment: The severity of arthritis is monitored by scoring paw swelling, erythema, and ankylosis. At the end of the study, joints are collected for histological analysis of inflammation, pannus formation, and bone erosion.[4]
Passive Cutaneous Anaphylaxis (PCA) in Rats
This model is used to evaluate the in vivo efficacy of compounds on IgE-mediated allergic reactions.
-
Sensitization: Rats are passively sensitized by an intradermal injection of an anti-dinitrophenyl (DNP) IgE antibody.
-
Compound Administration: The test compound (e.g., BAY 61-3606 at 3 mg/kg, p.o.) or vehicle is administered at a specified time before antigen challenge.[1]
-
Antigen Challenge: An intravenous injection of DNP-human serum albumin along with Evans blue dye is administered.
-
Evaluation: The extent of the allergic reaction is quantified by measuring the amount of Evans blue dye that has extravasated into the skin at the site of sensitization.[1]
Conclusion
This compound is a highly potent and selective Syk inhibitor with demonstrated in vivo efficacy. When compared to other Syk inhibitors such as Fostamatinib and Entospletinib, the choice of compound will depend on the specific research question, the desired selectivity profile, and the animal model being used. The data and protocols presented in this guide offer a foundation for researchers to make informed decisions for their in vivo studies targeting Syk. It is important to note that direct comparative studies under identical experimental conditions are limited, and therefore, careful consideration of the available data is warranted when selecting a Syk inhibitor for in vivo validation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. The SYK Inhibitor, Fostamatinib, Administered Alone or in Combination with Methotrexate in Rat Collagen-Induced Arthritis, Reduces Bone Erosions, Biomarkers of Cartilage/Bone Destruction, and Synovial Osteoclastogenic Cytokines - ACR Meeting Abstracts [acrabstracts.org]
- 5. The selective inhibition of the Syk tyrosine kinase ameliorates experimental autoimmune arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Comparing the efficacy of BAY 61-3606 hydrochloride with R406 in vitro
An In Vitro Efficacy Comparison: BAY 61-3606 Hydrochloride vs. R406
This guide provides a detailed comparison of the in vitro efficacy of two prominent Spleen Tyrosine Kinase (Syk) inhibitors: this compound and R406. Both are ATP-competitive inhibitors investigated for their roles in mediating immunoreceptor signaling. This document is intended for researchers, scientists, and drug development professionals, offering a side-by-side look at their biochemical potency, cellular activity, and the experimental protocols used for their evaluation.
Data Presentation
The following tables summarize the quantitative data for this compound and R406, focusing on their inhibitory constants (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀/EC₅₀) in various in vitro assays.
Table 1: Biochemical Potency Against Purified Syk Kinase
| Compound | Type of Inhibition | Kᵢ (Inhibitor Constant) | IC₅₀ (Cell-Free Assay) |
| This compound | ATP-competitive, Reversible | 7.5 nM[1][2][3][4] | 10 nM[1][4][5] |
| R406 | ATP-competitive | 30 nM[6][7] | 41 nM[6][7] |
Table 2: Cellular Activity in Various In Vitro Models
| Compound | Cell Type / Assay | Parameter Measured | IC₅₀ / EC₅₀ |
| This compound | Human Basophils (Healthy) | Mediator Release | 10 nM[3] |
| Human Basophils (Atopic) | Mediator Release | 8.1 nM[3] | |
| Mast Cells | Degranulation | 5 - 46 nM[3] | |
| RBL-2H3 Rat Basophilic Leukemia Cells | Hexosaminidase Release | 46 nM[8] | |
| Rat Peritoneal Mast Cells | Serotonin Release | 17 nM[8] | |
| U937 Human Monocytic Cells | FcγR-mediated Superoxide Production | 52 nM[8] | |
| Ramos Human B-Cells | BCR-stimulated Ca²⁺ Mobilization | 81 nM[8] | |
| Mouse Splenic B-Cells | BCR-induced Proliferation | 58 nM[8] | |
| R406 | Various Cell Types | Syk-dependent Signaling | 33 - 171 nM[7] |
| Human B-Cells | Proliferation | 151 nM[6] | |
| THP-1 Human Monocytic Cells | FcεRI/FcγR-mediated Signaling | 171 nM[6] | |
| Ramos Human B-Cells | BLNK Phosphorylation | 457 nM[6] | |
| DLBCL Cell Lines | Proliferation | 0.8 - 8.1 µM[7] |
Signaling Pathway and Experimental Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the targeted signaling pathway and typical experimental workflows.
Caption: Syk signaling pathway initiated by immunoreceptor activation.
Caption: Generalized workflow for an in vitro biochemical kinase assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. BAY 61-3606 | Syk | Apoptosis | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Selective Syk Inhibitors: BAY 61-3606 Hydrochloride vs. Piceatannol
Spleen Tyrosine Kinase (Syk) has emerged as a crucial therapeutic target for a range of immunological and inflammatory diseases, as well as certain hematological malignancies. As a non-receptor tyrosine kinase, Syk is a key mediator of signal transduction downstream of various immunoreceptors, including B-cell receptors (BCRs) and Fc receptors (FcRs).[1][2][3] Its inhibition presents a promising strategy to modulate aberrant immune responses. This guide provides an objective comparison between two prominent selective Syk inhibitors: BAY 61-3606 hydrochloride, a potent synthetic inhibitor, and Piceatannol, a naturally occurring stilbenoid.
Biochemical Potency and Selectivity
The efficacy and safety of a kinase inhibitor are largely determined by its potency towards the intended target and its selectivity over other kinases. BAY 61-3606 demonstrates exceptional potency and selectivity for Syk. In contrast, Piceatannol, while selective for Syk over some kinases like Lyn, exhibits broader off-target activity against other kinase families.[4]
Table 1: Comparison of In Vitro Potency (IC₅₀/Kᵢ) of Selective Syk Inhibitors
| Inhibitor | Syk IC₅₀ (nM) | Syk Kᵢ (nM) | Primary Off-Target Kinase IC₅₀ (µM) |
|---|---|---|---|
| This compound | 10[5][6][7] | 7.5[5][8][9] | >4.7 for Lyn, Fyn, Src, Itk, Btk[8][9][10] |
| Piceatannol | 1,530[11] | 15,000 | 3 (PKA), 8 (PKC), 12 (MLCK)[4] |
Lower values indicate higher potency. A broader kinase selectivity profile provides a clearer picture of potential off-target activities.
Table 2: Kinase Selectivity Profile Summary
| Inhibitor | Primary Target | Key Off-Targets | Notes |
|---|---|---|---|
| This compound | Syk | Minimal | Highly selective, with no significant inhibition of other tyrosine kinases like Lyn, Fyn, Src, Itk, and Btk at concentrations up to 4.7 µM.[8][9][12] Also reported to inhibit CDK9 with an IC₅₀ of 37 nM.[8] |
| Piceatannol | Syk | PKA, PKC, MLCK, CDPK, JAK-1, PI3K | A natural stilbene (B7821643) with ~10-fold selectivity for Syk over Lyn.[4] It also potently inhibits several other kinases, suggesting a broader mechanism of action.[4][13] |
Mechanism of Action and Cellular Effects
Both BAY 61-3606 and Piceatannol act as ATP-competitive inhibitors of Syk, binding to the kinase domain and preventing the phosphorylation of downstream substrates.[5][14] This inhibition effectively blocks signaling cascades responsible for various cellular responses in immune cells.
In mast cells and basophils, FcεRI-mediated signaling is potently suppressed by BAY 61-3606, inhibiting degranulation and the release of inflammatory mediators like histamine (B1213489).[9][10][15][16] Similarly, Piceatannol is known to inhibit antigen-stimulated phosphorylation of Syk and histamine release in mast cells.[4][17]
In B cells, BAY 61-3606 effectively inhibits B-cell receptor (BCR) signaling.[8] Both inhibitors have also been shown to induce apoptosis in various cancer cell lines.[2][8][18] However, Piceatannol's effects can be broader, impacting pathways like NF-κB activation independent of its Syk inhibition.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. caymanchem.com [caymanchem.com]
- 10. BAY 61-3606 (hydrochloride) | CAS 1615197-10-8 | Cayman Chemical | Biomol.com [biomol.com]
- 11. Piceatannol | Syk tyrosine kinase inhibitor | Hello Bio [hellobio.com]
- 12. Enzo Life Sciences BAY 61-3606. hydrochloride (25mg). CAS: 648903-57-5, | Fisher Scientific [fishersci.com]
- 13. Biological activity of piceatannol: leaving the shadow of resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. apexbt.com [apexbt.com]
- 15. BAY 61-3606 | Syk | Apoptosis | TargetMol [targetmol.com]
- 16. apexbt.com [apexbt.com]
- 17. Piceatannol, a Syk-selective tyrosine kinase inhibitor, attenuated antigen challenge of guinea pig airways in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of the Off-Target Kinase Profile of BAY 61-3606 Hydrochloride
For researchers and professionals in drug development, understanding the selectivity of a kinase inhibitor is paramount to predicting its biological effects and potential toxicities. This guide provides a detailed comparison of the off-target kinase profile of BAY 61-3606 hydrochloride, a potent Spleen Tyrosine Kinase (Syk) inhibitor, with other notable Syk inhibitors such as Fostamatinib (B613848) (the active metabolite R406), Entospletinib (GS-9973), and PRT062607.
Kinase Inhibition Profile: A Comparative Overview
BAY 61-3606 is recognized for its high selectivity for Syk.[1][2][3] Experimental data demonstrates that it potently inhibits Syk with a Ki (inhibitor constant) of 7.5 nM.[1][2][3][4] In contrast, its activity against other tested tyrosine kinases, including Lyn, Fyn, Src, Itk, and Btk, is significantly lower, with Ki values exceeding 4,700 nM.[1][2][4] This high degree of selectivity is a key characteristic of BAY 61-3606.
In comparison, other Syk inhibitors exhibit varied selectivity profiles. Fostamatinib's active metabolite, R406, is considered a less selective inhibitor, with activity against numerous other kinases at therapeutically relevant concentrations.[5][6] Entospletinib (GS-9973) is reported to be more selective than R406, potently inhibiting Syk with an IC50 of 7.7 nM while showing minimal activity against a broader panel of kinases.[1][2][7] PRT062607 is also a highly selective Syk inhibitor, with an IC50 of approximately 1-2 nM and over 80-fold selectivity for Syk compared to other kinases such as Fgr and Lyn.[3][8][9] TAK-659 is a dual inhibitor of both SYK and FMS-like tyrosine kinase 3 (FLT3).[10][11]
The following table summarizes the available quantitative data on the kinase inhibition profiles of these compounds.
| Kinase | BAY 61-3606 (Ki in nM) | Fostamatinib (R406) | Entospletinib (GS-9973) (IC50 in nM) | PRT062607 (P505-15) (IC50 in nM) |
| Syk | 7.5 [1][2][3][4] | Potent inhibitor | 7.7 [1][2][7] | 1-2 [3][8][9] |
| Lyn | >5,400[1] | Inhibits | - | >80-fold selective for Syk |
| Fyn | >12,500[1] | Inhibits | - | >80-fold selective for Syk |
| Src | >6,250[1] | Inhibits | - | - |
| Itk | >4,700[1] | - | - | - |
| Btk | >5,000[1] | - | - | - |
| FLT3 | - | Inhibits | >1000-fold selective for Syk[1] | >80-fold selective for Syk |
| JAK2 | - | Inhibits | >1000-fold selective for Syk[1] | - |
| KDR (VEGFR2) | - | Inhibits | >1000-fold selective for Syk[1] | - |
Note: A direct comparison of absolute IC50 or Ki values across different studies should be approached with caution due to variations in assay conditions.
Syk Signaling Pathway
Syk is a non-receptor tyrosine kinase that plays a critical role in signal transduction downstream of various immune cell receptors, including the B-cell receptor (BCR) and Fc receptors (FcR).[12] Upon receptor engagement and the phosphorylation of Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) by Src-family kinases, Syk is recruited to the cell membrane where it becomes activated.[13][14] Activated Syk then phosphorylates downstream adaptor proteins, leading to the activation of multiple signaling cascades, including the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the mitogen-activated protein kinase (MAPK) pathway.[13][15] These pathways ultimately regulate cellular responses such as proliferation, differentiation, and the production of inflammatory mediators.[12]
Caption: Simplified Syk signaling pathway initiated by receptor engagement.
Experimental Protocols
The determination of a kinase inhibitor's selectivity profile is typically achieved through in vitro kinase assays. A common method is a radiometric assay or a fluorescence-based assay such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
Protocol: In Vitro Kinase Selectivity Profiling (Radiometric Assay)
-
Compound Preparation: A serial dilution of the test inhibitor (e.g., BAY 61-3606) is prepared in a suitable solvent, typically DMSO.
-
Kinase Reaction Setup: The assay is performed in a multi-well plate format (e.g., 96-well or 384-well). Each well contains the purified kinase enzyme, a specific substrate peptide or protein, and a reaction buffer containing cofactors like MgCl2.
-
Inhibitor Addition: The diluted inhibitor is added to the wells at various concentrations. Control wells receive only the solvent (DMSO) to determine maximal kinase activity.
-
Reaction Initiation: The kinase reaction is initiated by the addition of radiolabeled ATP (e.g., [γ-³³P]ATP).
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific period, allowing the kinase to phosphorylate the substrate.
-
Reaction Termination and Substrate Capture: The reaction is stopped, and the phosphorylated substrate is separated from the unreacted [γ-³³P]ATP. This is often achieved by spotting the reaction mixture onto a phosphocellulose membrane that binds the phosphorylated substrate.
-
Washing: The membrane is washed to remove any unbound [γ-³³P]ATP.
-
Detection: The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter or a phosphorimager.
-
Data Analysis: The percentage of kinase activity inhibition is calculated for each inhibitor concentration relative to the control. The IC50 value, the concentration of inhibitor required to reduce kinase activity by 50%, is then determined by fitting the data to a dose-response curve.
Experimental Workflow
The following diagram illustrates a typical workflow for assessing the selectivity of a kinase inhibitor against a panel of kinases.
Caption: Workflow for a radiometric kinase inhibition assay.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. In vitro pharmacological profiling of R406 identifies molecular targets underlying the clinical effects of fostamatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Entospletinib (GS-9973) | Syk inhibitor | Probechem Biochemicals [probechem.com]
- 8. The Selective Syk Inhibitor P505-15 (PRT062607) Inhibits B Cell Signaling and Function In Vitro and In Vivo and Augments the Activity of Fludarabine in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. A phase Ib trial of mivavotinib (TAK-659), a dual SYK/FLT3 inhibitor, in patients with relapsed/refractory acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Spleen tyrosine kinase/FMS-like tyrosine kinase-3 inhibition in relapsed/refractory B-cell lymphoma, including diffuse large B-cell lymphoma: updated data with mivavotinib (TAK-659/CB-659) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What are Syk inhibitors and how do they work? [synapse.patsnap.com]
- 13. Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The SYK tyrosine kinase: a crucial player in diverse biological functions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structure and function of Syk protein-tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of BAY 61-3606 Hydrochloride Effects with siRNA-Mediated Syk Knockdown: A Comparative Guide
This guide provides a detailed comparison between the pharmacological inhibition of Spleen Tyrosine Kinase (Syk) using BAY 61-3606 hydrochloride and the genetic knockdown of Syk via small interfering RNA (siRNA). The objective is to offer researchers a framework for cross-validating experimental results, distinguishing between on-target and potential off-target effects of the chemical inhibitor.
Spleen Tyrosine Kinase is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various cell types, including B cells, mast cells, and macrophages.[1] Its involvement in immune responses and its dysregulation in various cancers and inflammatory diseases have made it a significant therapeutic target.[2] BAY 61-3606 is a potent and selective, ATP-competitive inhibitor of Syk.[3][4][5][6] An alternative and highly specific method for reducing Syk function is siRNA-mediated gene silencing, which prevents the translation of Syk protein. Comparing the outcomes of these two distinct inhibitory methods is essential for validating that the observed cellular effects are indeed a consequence of Syk inhibition.
Comparative Analysis: Pharmacological vs. Genetic Inhibition
The primary advantage of using a small molecule inhibitor like BAY 61-3606 is the ability to control the timing and dosage of inhibition acutely. However, the potential for off-target effects is a significant consideration. Conversely, siRNA provides high specificity for the target gene but involves a longer process of transfection and protein depletion, which may allow for compensatory mechanisms to arise within the cell.
A notable example of the importance of this cross-validation comes from studies on the anti-apoptotic protein Mcl-1. Treatment of MCF-7 breast cancer cells with BAY 61-3606 resulted in the downregulation of Mcl-1, sensitizing the cells to TRAIL-induced apoptosis.[7][8] However, when Syk expression was suppressed using siRNA, the protein levels of Mcl-1 remained unchanged.[7][8][9] This discordance strongly suggests that BAY 61-3606's effect on Mcl-1 is Syk-independent and likely mediated through inhibition of other kinases, such as CDK9.[7][8]
In contrast, studies in neuroblastoma have shown that both BAY 61-3606 and siRNA-mediated Syk depletion significantly reduced cell viability and decreased the phosphorylation of downstream signaling molecules ERK1/2 and Akt.[2] This concordance validates that the observed effects on cell viability and the MAPK/Akt pathways in this context are on-target consequences of Syk inhibition.
Data Presentation
Table 1: General Comparison of Syk Inhibition Methods
| Feature | This compound | siRNA-Mediated Knockdown |
| Target | Syk kinase catalytic activity | Syk mRNA |
| Mechanism | Reversible, ATP-competitive inhibition of phosphorylation | Post-transcriptional gene silencing via mRNA degradation |
| Specificity | Highly selective for Syk (Ki = 7.5 nM) over kinases like Lyn, Fyn, Src, Itk, and Btk.[3][10] | High sequence-dependent specificity for Syk mRNA; potential for off-target effects based on sequence homology. |
| Mode of Action | Rapid onset, reversible upon washout | Delayed onset (24-72h for protein depletion), sustained effect |
| Key Advantage | Dose- and time-dependent control | High target specificity |
| Key Disadvantage | Potential for off-target kinase inhibition | Requires transfection, potential for incomplete knockdown |
Table 2: Comparative Effects on Cellular Processes
| Cellular Process | This compound | siRNA-Mediated Syk Knockdown | Concordance |
| Cell Viability (Neuroblastoma) | Significant dose-dependent reduction in SH-SY5Y cells.[2][4][6] | Significant decrease in viability in SYK-positive SH-SY5Y and LAN-6 cells.[11] | Yes |
| ERK1/2 Phosphorylation | Reduced in neuroblastoma cells.[2][4][6] | Not explicitly stated, but downstream of Syk. | Likely |
| Akt Phosphorylation | Reduced in neuroblastoma cells.[2][4][6] | Not explicitly stated, but downstream of Syk. | Likely |
| Mcl-1 Protein Level (MCF-7) | Downregulation, leading to apoptosis sensitization.[3][7][8] | No change in Mcl-1 protein levels.[7][8][9] | No |
| B-cell Proliferation (anti-IgM) | Inhibition with IC50 = 58 nM.[10] | Syk-deficient B cells show impaired proliferation upon BCR stimulation.[12] | Yes |
Mandatory Visualizations
Figure 1: Simplified Syk Signaling Pathway in B-Cells.
Figure 2: Experimental Workflow for Cross-Validation.
Figure 3: Logical Framework for Cross-Validation.
Experimental Protocols
Protocol 1: Syk Inhibition with this compound
-
Reagent Preparation: Prepare a stock solution of this compound (e.g., 10 mM) in a suitable solvent like DMSO. Store at -20°C or -80°C.
-
Cell Seeding: Plate cells in appropriate culture vessels and allow them to adhere and reach 60-80% confluency.
-
Treatment: Dilute the BAY 61-3606 stock solution to the desired final concentrations (e.g., 0.1 µM to 10 µM) in fresh culture medium.
-
Remove the old medium from the cells and replace it with the medium containing BAY 61-3606 or a vehicle control (DMSO at the same final concentration).
-
Incubation: Incubate the cells for the desired duration (e.g., 2, 6, 24, or 48 hours) at 37°C in a CO₂ incubator.
-
Downstream Analysis: Following incubation, harvest cells for analysis by Western blot, viability assay, or other relevant methods.
Protocol 2: siRNA Transfection for Syk Knockdown
This is a general protocol and should be optimized for specific cell lines and transfection reagents.
-
Cell Seeding: The day before transfection, seed cells in antibiotic-free medium so they reach 60-80% confluency at the time of transfection.[13]
-
siRNA Preparation (Solution A): For each well, dilute the Syk-targeting siRNA and a non-targeting control siRNA (e.g., 20-80 pmols) into a serum-free medium like Opti-MEM.[13]
-
Transfection Reagent Preparation (Solution B): In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX) into a serum-free medium according to the manufacturer's instructions.[14]
-
Complex Formation: Combine Solution A and Solution B, mix gently, and incubate at room temperature for 15-30 minutes to allow siRNA-lipid complexes to form.[13]
-
Transfection: Add the siRNA-lipid complex mixture dropwise to the cells.
-
Incubation: Incubate the cells for 24 to 72 hours at 37°C. The optimal time depends on the rate of protein turnover for Syk in the specific cell line. The medium can be changed after 4-6 hours if toxicity is observed.[15]
-
Validation and Analysis: After incubation, harvest the cells. Confirm Syk protein knockdown by Western blot before proceeding with further functional assays.
Protocol 3: Western Blot for Protein Analysis
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer and separate the proteins by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Syk, phospho-Syk, and other targets of interest (e.g., p-ERK, Mcl-1) overnight at 4°C. A loading control antibody (e.g., GAPDH, β-actin) should also be used.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.
Protocol 4: Cell Viability (MTT/CCK-8) Assay
-
Cell Treatment: Seed cells in a 96-well plate and treat them with BAY 61-3606 or transfect with siRNA as described in the protocols above.
-
Reagent Addition: At the end of the treatment period, add MTT or CCK-8 reagent to each well according to the manufacturer's protocol.
-
Incubation: Incubate the plate at 37°C for 1-4 hours to allow for the conversion of the reagent by metabolically active cells into a colored formazan (B1609692) product.
-
Measurement: If using MTT, add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at the appropriate wavelength (e.g., ~570 nm for MTT, ~450 nm for CCK-8) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
References
- 1. Syk and pTyr’d: Signaling through the B cell antigen receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SYK Inhibition Potentiates the Effect of Chemotherapeutic Drugs on Neuroblastoma Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. BAY 61-3606 | Syk | Apoptosis | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Bay 61-3606 Sensitizes TRAIL-Induced Apoptosis by Downregulating Mcl-1 in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bay 61-3606 Sensitizes TRAIL-Induced Apoptosis by Downregulating Mcl-1 in Breast Cancer Cells | PLOS One [journals.plos.org]
- 9. scienceopen.com [scienceopen.com]
- 10. caymanchem.com [caymanchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Syk Tyrosine Kinase Is Critical for B Cell Antibody Responses and Memory B Cell Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scbt.com [scbt.com]
- 14. youtube.com [youtube.com]
- 15. yeasenbio.com [yeasenbio.com]
Evaluating the selectivity of BAY 61-3606 hydrochloride against other tyrosine kinases (Lyn, Fyn, Src)
For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount. This guide provides an objective comparison of BAY 61-3606 hydrochloride's inhibitory activity against its primary target, Spleen Tyrosine Kinase (Syk), versus other closely related Src-family tyrosine kinases: Lyn, Fyn, and Src. The following data and protocols are compiled from publicly available experimental findings.
This compound is a potent and highly selective, ATP-competitive inhibitor of Syk.[1][2][3] This selectivity is crucial for minimizing off-target effects and achieving a desired therapeutic window in drug development. The quantitative data presented below illustrates the significant preference of BAY 61-3606 for Syk over other evaluated tyrosine kinases.
Data Presentation: Inhibitory Potency (Ki) of BAY 61-3606
The following table summarizes the in vitro inhibitory constant (Ki) values of this compound against Syk, Lyn, Fyn, and Src. Lower Ki values indicate higher potency.
| Kinase | This compound Ki (nM) |
| Syk | 7.5 [3] |
| Lyn | >5,400 |
| Fyn | >12,500 |
| Src | >6,250 |
Note: The Ki values for Lyn, Fyn, and Src are presented as greater than the highest tested concentrations in the cited experiments, indicating minimal to no inhibition at these levels.[3] This demonstrates a selectivity of over 700-fold for Syk compared to these other kinases.[4]
Experimental Protocols
The determination of the inhibitory potency of BAY 61-3606 is typically conducted through in vitro kinase assays. While specific laboratory protocols may vary, the general methodology is outlined below.
In Vitro Kinase Inhibition Assay
Objective: To determine the concentration of an inhibitor (e.g., BAY 61-3606) required to reduce the activity of a target kinase by 50% (IC50) or to determine the binding affinity (Ki).
Materials:
-
Purified recombinant kinases (Syk, Lyn, Fyn, Src)
-
Specific peptide substrate for each kinase
-
This compound dissolved in a suitable solvent (e.g., DMSO)
-
Adenosine triphosphate (ATP), often radiolabeled (e.g., [γ-³²P]ATP) or in a system with ADP detection
-
Kinase reaction buffer (e.g., containing Tris-HCl, MgCl₂, DTT)
-
96-well or 384-well plates
-
Incubator
-
Detection system (e.g., scintillation counter for radioactivity, luminometer for ADP-Glo™ assay)
Procedure:
-
Compound Preparation: A serial dilution of this compound is prepared to test a range of concentrations.
-
Reaction Setup: The kinase, its specific substrate, and the various concentrations of the inhibitor are added to the wells of the microplate.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of ATP. The final ATP concentration is typically kept near its Michaelis-Menten constant (Km) for the specific kinase to ensure accurate competitive inhibition measurement.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes), allowing for the phosphorylation of the substrate by the kinase.
-
Termination of Reaction: The reaction is stopped, often by the addition of a solution like EDTA or by spotting the mixture onto a phosphocellulose membrane which binds the phosphorylated substrate.
-
Detection and Measurement: The amount of phosphorylated substrate is quantified. In the case of radiolabeled ATP, this is done by measuring the radioactivity. For assays like ADP-Glo™, a series of enzymatic steps convert the produced ADP into a luminescent signal.[5][6]
-
Data Analysis: The percentage of kinase activity is calculated for each inhibitor concentration relative to a control with no inhibitor. The IC50 value is then determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve. The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the ATP concentration used in the assay.
Signaling Pathways and Experimental Workflow Visualizations
To contextualize the importance of Syk selectivity, the following diagrams illustrate its role in key signaling pathways and a typical experimental workflow.
References
Unveiling the Syk-Independent Mechanism of BAY 61-3606 in Mcl-1 Downregulation: A Comparative Analysis
For researchers, scientists, and professionals in drug development, understanding the precise mechanisms of action of chemical compounds is paramount. This guide provides a detailed comparison of BAY 61-3606 hydrochloride, a known Spleen Tyrosine Kinase (Syk) inhibitor, and its confirmed Syk-independent effects on the downregulation of Myeloid Cell Leukemia-1 (Mcl-1), a key anti-apoptotic protein. This analysis is supported by experimental data and detailed protocols to aid in the design and interpretation of future research.
This compound is a potent and selective inhibitor of Syk kinase, with a Ki of 7.5 nM and an IC50 of 10 nM.[1][2] While its role as a Syk inhibitor is well-established, compelling evidence demonstrates that its ability to downregulate Mcl-1, a crucial factor in cancer cell survival and resistance to therapy, occurs through pathways independent of Syk inhibition.[3][4][5] This dual activity presents both opportunities and challenges in its therapeutic application.
The Dual-Pronged Attack on Mcl-1 by BAY 61-3606
Recent studies have elucidated two primary Syk-independent mechanisms by which BAY 61-3606 downregulates Mcl-1:
-
Promotion of Ubiquitin-Dependent Degradation: BAY 61-3606 has been shown to induce the ubiquitin-dependent degradation of the Mcl-1 protein.[3][4] This is achieved by regulating the phosphorylation of Mcl-1, a key step in marking the protein for proteasomal degradation.[3][5] Specifically, BAY 61-3606 can inactivate ERK, a kinase known to phosphorylate and stabilize Mcl-1.[3][5]
-
Inhibition of Mcl-1 Transcription: Beyond post-translational modifications, BAY 61-3606 also acts at the transcriptional level to suppress Mcl-1 expression.[3][5][6] This is accomplished through the inhibition of Cyclin-Dependent Kinase 9 (CDK9).[5][6] CDK9 is essential for the phosphorylation of RNA polymerase II, a critical step in transcriptional elongation. By inhibiting CDK9, BAY 61-3606 effectively halts the transcription of the MCL1 gene.[3][5]
This Syk-independent activity is a crucial consideration, as it suggests that the efficacy of BAY 61-3606 in downregulating Mcl-1 may extend to cell types that do not rely on Syk signaling for survival.
Comparative Analysis with Other Mcl-1 and Syk Inhibitors
To provide a clearer perspective on the unique properties of BAY 61-3606, a comparison with other inhibitors is essential.
| Inhibitor | Primary Target(s) | Mechanism of Mcl-1 Downregulation | Syk-Independent Mcl-1 Effect |
| This compound | Syk, CDK9 | Transcriptional inhibition (via CDK9) and enhanced proteasomal degradation (via ERK inactivation) | Yes |
| R406 (Fostamatinib) | Syk | Primarily through Syk inhibition, downstream effects on Mcl-1 are context-dependent | Not established as a primary mechanism |
| Entospletinib (GS-9973) | Syk | Primarily through Syk inhibition | Not established as a primary mechanism |
| S63845 | Mcl-1 (Direct Inhibitor) | Direct binding to the BH3-binding groove of Mcl-1, preventing its interaction with pro-apoptotic proteins | Not applicable (Direct inhibitor) |
| Dinaciclib | CDK1, CDK2, CDK5, CDK9 | Transcriptional inhibition of Mcl-1 via CDK9 inhibition | Not applicable (Primary CDK inhibitor) |
Experimental Protocols
Reproducibility is a cornerstone of scientific advancement. The following are detailed methodologies for key experiments used to confirm the Syk-independent effects of BAY 61-3606.
Western Blot Analysis for Mcl-1 and Signaling Proteins
This protocol is fundamental for assessing the protein levels of Mcl-1 and the phosphorylation status of key signaling molecules.
-
Cell Lysis: Treat cells with BAY 61-3606 at the desired concentrations and time points. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford protein assay.
-
Sample Preparation: Mix the protein lysate with Laemmli sample buffer and boil for 5-10 minutes at 95-100°C.
-
SDS-PAGE and Transfer: Separate the protein samples on a polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against Mcl-1, phospho-Syk, total Syk, phospho-ERK, total ERK, phospho-CDK9, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Cell Viability Assay
This assay is used to determine the effect of BAY 61-3606 on cell survival.
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density.
-
Compound Treatment: After 24 hours, treat the cells with various concentrations of BAY 61-3606 or other inhibitors. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Add a cell viability reagent such as MTT, WST-1, or CellTiter-Glo to each well according to the manufacturer's instructions.
-
Absorbance/Luminescence Measurement: Measure the absorbance or luminescence using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caspase Activity Assay
This assay measures the activation of caspases, key executioners of apoptosis.
-
Cell Treatment: Treat cells with BAY 61-3606 alone or in combination with other agents (e.g., TRAIL).
-
Cell Lysis: Lyse the cells using the buffer provided in the caspase activity assay kit.
-
Substrate Incubation: Incubate the cell lysates with a fluorogenic caspase substrate (e.g., DEVD-AFC for caspase-3/7 or IETD-AFC for caspase-8).
-
Fluorescence Measurement: Measure the fluorescence using a fluorometer. The increase in fluorescence is proportional to the caspase activity.
Visualizing the Pathways
To better illustrate the mechanisms discussed, the following diagrams were generated using Graphviz.
Figure 1: Dual inhibitory action of BAY 61-3606.
Figure 2: Workflow for assessing BAY 61-3606 effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Bay 61-3606 Sensitizes TRAIL-Induced Apoptosis by Downregulating Mcl-1 in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bay 61-3606 Sensitizes TRAIL-Induced Apoptosis by Downregulating Mcl-1 in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Tale of Two Kinase Inhibitors: A Head-to-Head Analysis of BAY 61-3606 and GS-9973 on ERK and Akt Signaling
In the landscape of kinase inhibitor research, BAY 61-3606 and GS-9973 have emerged as notable small molecules, primarily recognized for their potent inhibition of spleen tyrosine kinase (Syk). While both compounds target the same primary kinase, their downstream effects on critical signaling pathways, such as the ERK and Akt pathways, can diverge, holding significant implications for their therapeutic applications. This guide provides a side-by-side comparison of BAY 61-3606 and GS-9973, with a specific focus on their impact on ERK and Akt phosphorylation, supported by experimental data.
Comparative Analysis of Kinase Inhibition and Pathway Modulation
Both BAY 61-3606 and GS-9973 are selective inhibitors of Syk, a non-receptor tyrosine kinase that plays a crucial role in immune signaling and is implicated in various cancers.[1][2] BAY 61-3606 is an ATP-competitive, reversible, and highly selective Syk inhibitor.[3][4] Similarly, GS-9973 (Entospletinib) is an oral and selective inhibitor of Syk.[2]
A key distinction in their activity on downstream signaling has been observed in neuroblastoma cells. Experimental evidence demonstrates that while BAY 61-3606 effectively reduces the phosphorylation of both ERK1/2 and Akt, GS-9973 does not appear to affect the phosphorylation of these proteins under similar conditions.[5][6]
Quantitative Data Summary
The following table summarizes the observed effects of BAY 61-3606 and GS-9973 on ERK and Akt phosphorylation in SH-SY5Y neuroblastoma cells.
| Compound | Target | Effect on ERK1/2 Phosphorylation | Effect on Akt Phosphorylation | Cell Line | Reference |
| BAY 61-3606 | Syk, CDK9 | Significant reduction | Significant reduction | SH-SY5Y | [5] |
| GS-9973 | Syk | No significant effect observed | No significant effect observed | SH-SY5Y | [5] |
Delving into the Signaling Pathways
The canonical signaling pathway downstream of Syk involves the activation of PI3K/Akt and MAPK/ERK pathways. Inhibition of Syk is therefore expected to attenuate these downstream signals. The observed effects of BAY 61-3606 align with this model, while the lack of effect from GS-9973 on these specific pathways in neuroblastoma cells suggests a more complex or context-dependent mechanism of action.
Figure 1: Simplified signaling pathway illustrating the inhibitory action of BAY 61-3606 and GS-9973 on Syk and its downstream effectors, ERK and Akt.
Experimental Protocols
The following is a detailed methodology for the comparative analysis of BAY 61-3606 and GS-9973 on ERK and Akt phosphorylation in neuroblastoma cells.[5]
Cell Culture and Treatment:
-
SH-SY5Y neuroblastoma cells were cultured in standard conditions.
-
Cells were treated with either BAY 61-3606, GS-9973, or a vehicle control (DMSO) for 4 or 24 hours.
Western Blot Analysis:
-
Following treatment, cells were harvested and lysed to extract total protein.
-
Protein concentration was determined using a standard assay.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked and then incubated with primary antibodies specific for phosphorylated ERK1/2 (p-ERK1/2), total ERK1/2, phosphorylated Akt (p-Akt), total Akt, and a loading control (e.g., GAPDH).
-
After washing, the membrane was incubated with the appropriate secondary antibodies.
-
Protein bands were visualized using a chemiluminescence detection system.
-
Densitometric analysis was performed to quantify the relative levels of phosphorylated proteins compared to total proteins.
Figure 2: Workflow for assessing the effects of BAY 61-3606 and GS-9973 on ERK and Akt phosphorylation.
Conclusion
While both BAY 61-3606 and GS-9973 are potent inhibitors of Syk, their downstream signaling effects can differ significantly depending on the cellular context. In neuroblastoma cells, BAY 61-3606 demonstrates clear inhibition of both ERK and Akt phosphorylation, consistent with its role as a Syk inhibitor.[5] In contrast, GS-9973 did not show a similar effect on these pathways in the same cell line, suggesting that its mechanism of action or the cellular response it elicits may be more nuanced.[5] These findings underscore the importance of detailed comparative studies to elucidate the specific molecular consequences of kinase inhibitors, which is critical for their targeted and effective use in research and clinical settings.
References
Safety Operating Guide
Navigating the Safe Disposal of BAY 61-3606 Hydrochloride: A Comprehensive Guide
For researchers and scientists working with BAY 61-3606 hydrochloride, a potent and selective Syk kinase inhibitor, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility.[1][2][3] While the substance is not classified as hazardous under the Globally Harmonized System (GHS), adherence to established laboratory waste management protocols is essential.[4] This guide provides a detailed, step-by-step approach to the safe disposal of this compound, aligning with general laboratory chemical waste guidelines.
Essential Pre-Disposal and Handling Protocols
Before initiating any disposal procedures, it is imperative to handle this compound with care. Researchers should always wear appropriate personal protective equipment (PPE), including eye shields and gloves.
Key Chemical and Physical Properties:
A thorough understanding of the chemical's properties is fundamental to its safe handling and disposal.
| Property | Value |
| Molecular Formula | C20H18N6O3 • xHCl • yH2O |
| Molecular Weight | 390.40 (anhydrous free base basis) |
| Form | Crystalline solid, powder[5] |
| Color | Yellow |
| Solubility | Soluble in DMSO (10 mg/ml), H2O[5] |
| Storage Temperature | 2-8°C, desiccated |
| Stability | No decomposition if used according to specifications.[4] |
| Hazardous Reactions | No dangerous reactions known.[4] |
Step-by-Step Disposal Procedure
While the Safety Data Sheet (SDS) for this compound suggests that smaller quantities can be disposed of with household waste, it is best practice within a laboratory setting to manage all chemical waste through a designated hazardous waste program to ensure compliance with local and institutional regulations.[4]
1. Waste Minimization:
Whenever possible, seek methods that will reduce the amount of waste generated in the laboratory.[6][7] This includes ordering only the necessary quantities of the chemical and preparing solutions in amounts that will be consumed in the experiment.
2. Segregation and Collection:
-
Solid Waste: Collect solid this compound waste, including empty vials and contaminated items like gloves and weighing papers, in a designated, properly labeled hazardous waste container.[8] Ensure solid and liquid wastes are kept separate.[8]
-
Liquid Waste: For solutions containing this compound, use a dedicated, leak-proof, and compatible waste container.[8][9] Given its solubility in DMSO and water, ensure the waste container is appropriate for these solvents. Do not mix with incompatible chemicals.[9] Specifically, keep acids and bases separate, and do not mix with cyanides or sulfides.[9]
3. Container Management:
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name (this compound), and the approximate concentration and volume.[6][8]
-
Closure: Keep waste containers tightly sealed except when adding waste to prevent spills and evaporation.[6][9]
-
Filling: Do not overfill liquid waste containers; leave at least one inch of headroom to allow for expansion.[9]
4. Storage in a Satellite Accumulation Area (SAA):
Store the labeled waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[6][7][9] The SAA must be inspected weekly for any signs of leakage.[9]
5. Arranging for Disposal:
Once the waste container is full or has been in storage for up to 12 months, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[6][7][10] Complete and submit the necessary hazardous waste disposal forms for pickup.[6]
Important Considerations:
-
Uncleaned packaging should be disposed of according to official regulations.[4]
-
Familiarize yourself with and adhere to all federal, state, and local regulations regarding chemical waste disposal.[7][10]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
References
- 1. scbt.com [scbt.com]
- 2. BAY 61-3606 | Syk | Apoptosis | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. odu.edu [odu.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. acewaste.com.au [acewaste.com.au]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for BAY 61-3606 Hydrochloride
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when working with potent, biologically active compounds like BAY 61-3606 hydrochloride. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to minimize exposure risk and ensure procedural integrity. While the Safety Data Sheet (SDS) for this compound states that the substance is not classified as hazardous according to the Globally Harmonized System (GHS), a cautious approach is warranted for any research chemical with limited safety data.[1] Therefore, the following recommendations are based on best practices for handling potent, small molecule kinase inhibitors.[2]
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is crucial when handling this compound, particularly when working with the solid form, which can be easily aerosolized. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Laboratory Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | Respirator: NIOSH-approved N95 or higher-rated respirator. Gloves: Double-gloving with nitrile gloves. Eye Protection: Chemical splash goggles. Body Protection: Disposable lab coat. Ventilation: Certified chemical fume hood or powder containment hood. |
| Solution Preparation and Handling | Gloves: Double-gloving with nitrile gloves. Eye Protection: Chemical splash goggles or a face shield if there is a splash risk. Body Protection: Standard lab coat. Ventilation: Chemical fume hood. |
| Cell Culture and In Vitro Assays | Gloves: Nitrile gloves. Eye Protection: Safety glasses with side shields. Body Protection: Standard lab coat. Containment: Class II biological safety cabinet. |
| Waste Disposal | Gloves: Heavy-duty nitrile or butyl rubber gloves. Eye Protection: Chemical splash goggles. Body Protection: Standard lab coat. |
This data is compiled from general safety protocols for potent kinase inhibitors and laboratory safety guidelines.[2][3][4][5]
Operational Plan: Step-by-Step Guidance for Safe Handling
A clear and concise operational plan is essential for the safe management of this compound within the laboratory.
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a tightly sealed container in a designated, well-ventilated, and secure area.
-
Recommended storage temperatures are 2-8°C for short-term and -20°C for long-term storage of the solid.[6] Stock solutions should be stored at -20°C for up to one month or -80°C for up to six months.[7][8]
Experimental Workflow:
A typical workflow for preparing and using this compound in a laboratory setting involves several key steps, each with specific safety considerations.
Disposal Plan:
-
Liquid Waste: Collect all liquid waste containing this compound in a dedicated, labeled, and sealed hazardous waste container.
-
Solid Waste: Dispose of contaminated consumables (e.g., pipette tips, tubes, gloves, lab coats) in a labeled hazardous waste bag.
-
Decontamination: Decontaminate all work surfaces and equipment with an appropriate solvent (e.g., 70% ethanol) followed by a suitable laboratory disinfectant.
-
Regulations: All waste disposal must be conducted in accordance with local, state, and federal regulations.
Emergency Procedures
Spill Response:
-
Evacuate: Immediately evacuate the affected area.
-
Alert: Notify your supervisor and institutional safety office.
-
Secure: Restrict access to the spill area.
-
Clean-up (if trained):
-
Wear appropriate PPE as outlined in the "Waste Disposal" section of the table.
-
For solid spills, gently cover with absorbent material to avoid raising dust.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand).
-
Collect all contaminated materials in a sealed, labeled hazardous waste container.
-
Decontaminate the spill area thoroughly.
-
Personnel Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move the individual to fresh air.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.
In all cases of personnel exposure, seek immediate medical attention and provide the Safety Data Sheet to the medical personnel. [1]
By adhering to these stringent safety protocols, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their experimental outcomes.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. pogo.ca [pogo.ca]
- 5. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 6. scientificlabs.co.uk [scientificlabs.co.uk]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
